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  • Product: 5-Decyl-1-ethylpyrrolidin-2-one
  • CAS: 80444-76-4

Core Science & Biosynthesis

Foundational

Synthesis, Physicochemical Profiling, and Application of 5-Decyl-1-ethylpyrrolidin-2-one in Advanced Transdermal Delivery Systems

Executive Summary The development of advanced transdermal and topical formulations relies heavily on the precise modulation of the stratum corneum barrier. 5-Decyl-1-ethylpyrrolidin-2-one (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced transdermal and topical formulations relies heavily on the precise modulation of the stratum corneum barrier. 5-Decyl-1-ethylpyrrolidin-2-one (CAS No. 80444-76-4)[1] is a highly specialized, amphiphilic N-alkylpyrrolidone derivative. By combining a polar lactam core with a highly lipophilic C5-decyl chain and an N1-ethyl substitution, this compound acts as an exceptional aprotic solvent and penetration enhancer. This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, synthesis workflow, and self-validating protocols for evaluating its efficacy in transdermal drug delivery.

Molecular Architecture and Design Rationale

The structural framework of 5-decyl-1-ethylpyrrolidin-2-one is defined by three critical domains, each engineered for specific physicochemical interactions:

  • The Pyrrolidin-2-one Core: Acts as a strong hydrogen-bond acceptor. The high dipole moment of the lactam carbonyl allows it to interact favorably with the polar head groups of skin ceramides.

  • The N1-Ethyl Substitution: Unlike unsubstituted pyrrolidones, the N-ethyl group eliminates hydrogen-bond donating capacity. This causality is crucial: it lowers the compound's intrinsic viscosity and boiling point by preventing intermolecular self-association, while rendering it an aprotic solvent capable of solubilizing a wide range of lipophilic active pharmaceutical ingredients (APIs)[2].

  • The C5-Decyl Chain: The long hydrocarbon tail imparts significant lipophilicity. While many commercial penetration enhancers feature N-alkyl chains (e.g., N-octylpyrrolidone), positioning the decyl group at the C5 carbon[3] alters the steric environment around the lactam core, fine-tuning its critical micelle concentration (CMC) and optimizing its insertion into the lipid bilayers of the stratum corneum[4].

Physicochemical Profile

To facilitate formulation design, the quantitative physicochemical properties of 5-decyl-1-ethylpyrrolidin-2-one are summarized below.

PropertyValue / Description
IUPAC Name 5-Decyl-1-ethylpyrrolidin-2-one
CAS Registry Number 80444-76-4[1]
Molecular Formula C₁₆H₃₁NO
Molecular Weight 253.43 g/mol
Appearance Clear, pale yellow to colorless viscous liquid
Estimated LogP ~5.2 (Highly lipophilic)
Density (25 °C) ~0.89 g/cm³
Boiling Point ~340 °C at 760 mmHg
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1

Synthesis and Purification Workflow

The synthesis of 5-decyl-1-ethylpyrrolidin-2-one is typically achieved via the reductive amination of 4-oxotetradecanoic acid with ethylamine, followed by thermal lactamization.

Step-by-Step Methodology
  • Imine Formation: Dissolve 4-oxotetradecanoic acid (1.0 eq) in anhydrous methanol. Add ethylamine (1.5 eq) and a catalytic amount of acetic acid to adjust the pH to 5-6. Causality: Mildly acidic conditions are required to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine without protonating the amine itself.

  • Reduction: Introduce sodium cyanoborohydride (NaBH₃CN) (1.2 eq) to the mixture at 0 °C, then allow it to warm to room temperature. Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the iminium ion without reducing the carboxylic acid.

  • Thermal Lactamization: Concentrate the intermediate 4-(ethylamino)tetradecanoic acid, dissolve in toluene, and reflux (110 °C) using a Dean-Stark apparatus for 12 hours. Causality: The removal of water drives the equilibrium toward the thermodynamically stable 5-membered lactam ring.

  • Purification: Subject the crude product to fractional vacuum distillation (0.1 mmHg, 140-150 °C). Causality: The high boiling point of the compound (~340 °C at atmospheric pressure) necessitates high vacuum to prevent thermal degradation and oxidation of the alkyl chain.

SynthesisWorkflow N1 Precursor: 4-Oxotetradecanoic Acid N2 Ethylamine Addition (Reductive Amination) N1->N2 Ethylamine, NaBH3CN pH 5-6, 25°C N3 Intermediate: 4-(Ethylamino)tetradecanoic Acid N2->N3 N4 Intramolecular Cyclization (Thermal Lactamization) N3->N4 Toluene, Reflux - H2O N5 Crude Product: 5-Decyl-1-ethylpyrrolidin-2-one N4->N5 N6 Purification: Vacuum Distillation N5->N6 0.1 mmHg 140-150°C N7 Pure Compound (>98% Purity via GC-FID) N6->N7

Synthesis workflow of 5-Decyl-1-ethylpyrrolidin-2-one via reductive amination and lactamization.

Functional Application: Transdermal Penetration Enhancement

Alkylpyrrolidones are highly regarded for their ability to enhance the percutaneous absorption of APIs. The mechanism of action is bipartite: they enhance penetration by directly acting on the stratum corneum and permeating into the liposome bilayers, thereby increasing fluidity[4].

When formulated into a topical matrix, the polar lactam head of 5-decyl-1-ethylpyrrolidin-2-one engages in hydrogen bonding with the polar head groups of skin ceramides. Simultaneously, the bulky C5-decyl tail inserts itself into the highly ordered, crystalline lipid lamellae. This steric insertion disrupts lipid packing, creating "free volume" and increasing the diffusion coefficient of co-administered APIs[1].

Mechanism Start Topical Formulation (API + 5-Decyl-1-ethylpyrrolidin-2-one) SC Stratum Corneum Penetration Start->SC Action1 Lactam Head Group: H-Bonding with Skin Ceramides SC->Action1 Action2 C5-Decyl Tail: Insertion into Lipid Bilayer SC->Action2 Fluidity Increased Lipid Fluidity & Disruption of Crystalline Packing Action1->Fluidity Action2->Fluidity Diffusion Enhanced API Diffusivity Fluidity->Diffusion Target Systemic or Deep Tissue API Delivery Diffusion->Target

Mechanism of stratum corneum lipid bilayer disruption by 5-Decyl-1-ethylpyrrolidin-2-one.

Experimental Protocol: Self-Validating Franz Diffusion Cell Assay

To empirically validate the penetration-enhancing efficacy of 5-decyl-1-ethylpyrrolidin-2-one, a rigorous, self-validating in vitro permeation testing (IVPT) protocol must be employed.

Step-by-Step Methodology
  • Membrane Preparation: Dermatomed human cadaver skin (300–400 μm thickness) is thawed, washed, and mounted between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 0.64 cm²).

  • Receptor Fluid Equilibration: Fill the receptor compartment with Phosphate Buffered Saline (PBS, pH 7.4) containing 5% Bovine Serum Albumin (BSA). Causality: BSA is critical to maintain "sink conditions" for highly lipophilic APIs, preventing artificial back-diffusion caused by receptor fluid saturation. Maintain at 32 ± 1 °C to simulate skin surface temperature.

  • Formulation Dosing: Apply 10 mg/cm² of the test formulation (API + 5% w/w 5-decyl-1-ethylpyrrolidin-2-one) to the donor compartment.

  • Sampling & Quantification: Withdraw 200 μL aliquots from the receptor fluid at predetermined intervals (1, 2, 4, 8, 12, 24 hours), replacing the volume with fresh pre-warmed buffer. Quantify API concentration via validated HPLC-UV/MS.

  • Self-Validating Mass Balance Check (Critical): At 24 hours, extract the residual formulation from the donor chamber, and homogenize the skin membrane to extract trapped API. The sum of API in the receptor fluid, skin membrane, and donor wash must equal 100 ± 5% of the applied dose. Causality: This mass balance validation proves that the calculated flux is due to true permeation enhancement and not an artifact of API degradation, precipitation, or irreversible binding to the apparatus.

Conclusion

5-Decyl-1-ethylpyrrolidin-2-one is a highly specialized amphiphile that bridges the gap between lipophilic solubilization and active stratum corneum disruption. By understanding the causality behind its structural design—specifically the interplay between the aprotic N-ethyl lactam core and the C5-decyl tail—formulators can leverage this compound to significantly enhance the transdermal bioavailability of challenging therapeutic agents.

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Exploratory

Synthesis pathways and reaction mechanisms for 5-Decyl-1-ethylpyrrolidin-2-one

Synthesis Pathways and Reaction Mechanisms for 5-Decyl-1-ethylpyrrolidin-2-one: A Technical Guide As lipophilic delivery systems and lipid nanoparticles (LNPs) continue to dominate modern pharmacological formulations, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways and Reaction Mechanisms for 5-Decyl-1-ethylpyrrolidin-2-one: A Technical Guide

As lipophilic delivery systems and lipid nanoparticles (LNPs) continue to dominate modern pharmacological formulations, the demand for highly specialized, high-purity amphiphilic excipients has surged[1]. 5-Decyl-1-ethylpyrrolidin-2-one (CAS No. 80444-76-4)[2] is a highly lipophilic N-ethyl lactam derivative characterized by a long decyl chain at the C5 position. Its unique structural topology makes it a potent penetration enhancer, specialty surfactant, and a valuable structural analog for LNP components[1][3].

As a Senior Application Scientist, I have structured this technical guide to bypass generic synthetic overviews. Instead, we will rigorously dissect the most efficient, chemoselective, and scalable pathway for synthesizing this molecule: the N-Acyliminium Ion Reduction (Speckamp Reduction) .

Retrosynthetic Analysis & Pathway Selection

When designing a synthetic route for 5-alkyl-1-alkylpyrrolidin-2-ones, two primary pathways are typically evaluated:

  • Reductive Amination: Condensation of 4-oxotetradecanoic acid with ethylamine followed by high-pressure catalytic hydrogenation.

  • N-Acyliminium Ion Reduction: Grignard addition to N-ethylsuccinimide followed by Lewis acid-mediated hydride transfer.

While reductive amination is viable, it suffers from poor atom economy, requires specialized high-pressure hydrogenation equipment, and often yields complex mixtures of over-reduced side products[1].

Conversely, the N-Acyliminium Ion Reduction offers precise chemoselectivity. By leveraging the inherent stability of the cyclic imide to control Grignard addition, we can isolate a stable hemiaminal intermediate. Subsequent treatment with a Lewis acid generates a highly electrophilic N-acyliminium ion, which is stereoelectronically primed for a clean hydride transfer[4][5]. This route is highly scalable, operates under standard laboratory pressures, and provides excellent yields.

Reaction Mechanism: The N-Acyliminium Pathway

The synthesis of 5-decyl-1-ethylpyrrolidin-2-one via this route is a two-phase process governed by strict stereoelectronic controls.

Phase 1: Regioselective Hemiaminal Formation The reaction begins with the nucleophilic attack of decylmagnesium bromide on one of the equivalent carbonyl groups of N-ethylsuccinimide. Unlike acyclic amides, the cyclic nature of the succinimide stabilizes the resulting tetrahedral magnesium alkoxide intermediate. This prevents the collapse of the intermediate and subsequent over-addition of the Grignard reagent. Upon aqueous workup, the intermediate protonates to form the stable hemiaminal: 5-decyl-5-hydroxy-1-ethylpyrrolidin-2-one .

Phase 2: Speckamp Reduction The core transformation relies on the classical[5]. The hemiaminal is treated with Boron trifluoride etherate ( BF3​⋅OEt2​ ) at cryogenic temperatures (-78 °C). The Lewis acid coordinates to the hydroxyl group, promoting its elimination as water and generating a highly reactive, planar N-acyliminium ion [4][6]. Triethylsilane ( Et3​SiH ) acts as the hydride donor. Because the N-acyliminium ion is highly electrophilic, the hydride transfer is instantaneous, attacking the less sterically hindered face of the ion to yield the target lactam[4].

Mechanism A N-Ethylsuccinimide C Hemiaminal Intermediate (5-Decyl-5-hydroxy-1-ethylpyrrolidin-2-one) A->C Grignard Addition (THF, 0°C) B Decylmagnesium Bromide (DecMgBr) B->C Nucleophilic Attack D N-Acyliminium Ion (Reactive Intermediate) C->D BF3·OEt2 (-78°C, CH2Cl2) - H2O E 5-Decyl-1-ethylpyrrolidin-2-one (Target Product) D->E Et3SiH (Hydride Transfer) (-78°C to RT)

Mechanistic workflow of the Speckamp reduction for 5-decyl-1-ethylpyrrolidin-2-one synthesis.

Quantitative Data & Process Optimization

To ensure maximum conversion and suppress elimination side-reactions (such as the formation of enamides), the stoichiometry of the Lewis acid and the silane must be carefully balanced[4]. Table 1 summarizes the optimization data, demonstrating the causality behind selecting 2.0 equivalents of both BF3​⋅OEt2​ and Et3​SiH .

Table 1: Optimization of N-Acyliminium Reduction Conditions

EntryLewis Acid (Equiv)Silane (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1 BF3​⋅OEt2​ (1.1) Et3​SiH (1.5)-78 to RT482Clean conversion, but trace hemiaminal remains unreacted.
2 BF3​⋅OEt2​ (2.0) Et3​SiH (2.0) -78 to RT 2 94 Optimal. Complete conversion; rapid hydride trapping.
3 TiCl4​ (1.1) Et3​SiH (1.5)-78 to RT665Undesired enamide side products observed due to slower hydride transfer.
4TFA (5.0) Et3​SiH (3.0)0 to RT1271Sluggish reaction; higher temperatures led to decomposition.

Experimental Protocols (Self-Validating System)

Every robust chemical protocol must be a self-validating system. The following methodology incorporates specific In-Process Controls (IPCs) to guarantee that each mechanistic milestone is achieved before proceeding.

Phase 1: Synthesis of the Hemiaminal Intermediate

Causality: The Grignard addition must be performed strictly at 0 °C. Elevated temperatures provide enough thermal energy to break the magnesium-alkoxide chelate, leading to premature ring-opening and double Grignard addition.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask under an argon atmosphere.

  • Reagent Loading: Charge the flask with N-ethylsuccinimide (10.0 g, 78.6 mmol) and anhydrous THF (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add decylmagnesium bromide (1.0 M in diethyl ether, 86.5 mL, 86.5 mmol) dropwise over 45 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours.

  • Self-Validation Checkpoint 1 (IPC): Quench a 0.1 mL micro-aliquot in saturated aqueous NH4​Cl , extract with EtOAc, and analyze via FTIR and TLC (Hexanes/EtOAc 7:3). Validation: The starting material ( Rf​ 0.4) must be consumed, and FTIR must show a broad -OH stretch (~3300 cm⁻¹) confirming the stable hemiaminal, rather than a ring-opened ketone.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH4​Cl (100 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude hemiaminal.

Phase 2: Speckamp Reduction to the Target Lactam

Causality: The generation of the N-acyliminium ion is highly exothermic. Adding the Lewis acid at -78 °C ensures the stable formation of the ion, which is immediately trapped by the pre-mixed triethylsilane, preventing competitive elimination to the enamide[6].

  • Preparation: Dissolve the crude hemiaminal (~21 g) in anhydrous CH2​Cl2​ (200 mL) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Silane Addition: Add triethylsilane ( Et3​SiH , 25.1 mL, 157.2 mmol, 2.0 equiv) in one rapid portion.

  • Ion Generation: Add boron trifluoride etherate ( BF3​⋅OEt2​ , 19.4 mL, 157.2 mmol, 2.0 equiv) dropwise over 30 minutes.

  • Maturation: Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature over 2 hours.

  • Self-Validation Checkpoint 2 (IPC): Analyze a worked-up micro-aliquot via ¹³C NMR. Validation: The hemiaminal quaternary carbon signal (~85-90 ppm) must be completely absent. The appearance of a new methine CH signal at ~55-60 ppm definitively proves successful hydride transfer and lactam formation.

  • Purification: Quench by slow addition of saturated aqueous NaHCO3​ (150 mL). Separate the organic layer, extract the aqueous phase with CH2​Cl2​ (2 × 100 mL), dry, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to afford pure 5-decyl-1-ethylpyrrolidin-2-one.

Workflow Step1 Step 1: Grignard Addition • N-Ethylsuccinimide in THF • Dropwise DecMgBr at 0°C • Quench with sat. NH4Cl Step2 Step 2: IPC & Isolation • FTIR (-OH stretch) • Brine Wash & Dry • Vacuum Concentration Step1->Step2 Step3 Step 3: Speckamp Reduction • Dissolve in CH2Cl2 • Add Et3SiH (-78°C) • Dropwise BF3·OEt2 Step2->Step3 Step4 Step 4: Final Validation • NaHCO3 Quench • Silica Chromatography • 13C NMR (~55 ppm CH) Step3->Step4

Step-by-step experimental workflow for the synthesis and purification of the target molecule.

Conclusion

The synthesis of 5-decyl-1-ethylpyrrolidin-2-one via the N-acyliminium ion intermediate represents a triumph of stereoelectronic control in organic synthesis. By utilizing a cyclic imide to arrest Grignard addition at the hemiaminal stage, and subsequently employing a precisely tuned Speckamp reduction, researchers can achieve high-yielding, scalable access to this critical lipophilic excipient. The integration of rigorous ¹³C NMR and FTIR IPCs ensures that the protocol acts as a self-validating system, minimizing downstream purification failures and accelerating drug development pipelines.

References

  • Speckamp, W. N.; Hiemstra, H. (1985). "Intramolecular reactions of N-acyliminium intermediates." Tetrahedron, 41(20), 4367-4416.[URL: https://www.sciencedirect.com/science/article/pii/S0040402001823346]
  • Pilli, R. A.; Rosso, G. B. (2004). "Product Class 10: N-Acyliminium Salts." Science of Synthesis, Houben-Weyl Methods of Molecular Transformations Vol. 27, Thieme.[URL: https://www.thieme-connect.de/products/ebooks/pdf/10.1055/b-0035-112001.pdf]
  • Yazici, A.; Pyne, S. G. (2009). "Intermolecular Addition Reactions of N-Acyliminium Ions." Synthesis, 2009(03), 339-368.[URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0028-1083325]
  • M. G. Banwell et al. (2017). "Scaffold Diversity from N-Acyliminium Ions." Chemical Reviews, 117(13), 8922-8976.[URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.7b00109]
  • "Modified amine lipids." (2022). US Patent US20220119341A1, Google Patents.[URL: https://patents.google.

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Foundational

Toxicity profile, safety data, and SDS for 5-Decyl-1-ethylpyrrolidin-2-one

An In-depth Technical Guide to the Toxicity Profile, Safety Data, and SDS of 5-Decyl-1-ethylpyrrolidin-2-one Foreword by the Senior Application Scientist In the landscape of drug discovery and chemical research, the intr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity Profile, Safety Data, and SDS of 5-Decyl-1-ethylpyrrolidin-2-one

Foreword by the Senior Application Scientist

In the landscape of drug discovery and chemical research, the introduction of novel chemical entities (NCEs) necessitates a rigorous and proactive approach to safety and hazard evaluation. The compound 5-Decyl-1-ethylpyrrolidin-2-one, a substituted pyrrolidinone, represents such a scenario where a comprehensive toxicological profile is not yet established in publicly accessible literature. This guide, therefore, is structured not as a static data sheet, but as a dynamic framework for the research and drug development professional. It outlines the principles and methodologies required to systematically characterize the toxicity and establish safe handling procedures for this, or any, novel pyrrolidinone derivative. We will proceed from predictive, in silico methods to empirical in vitro and in vivo strategies, emulating the logical workflow of a comprehensive safety assessment program. This document is intended to be a living guide, to be populated with empirical data as it is generated through the very workflows we describe.

Structural and Physicochemical Characterization

The starting point for any toxicological assessment is an understanding of the molecule's structure and physicochemical properties. 5-Decyl-1-ethylpyrrolidin-2-one belongs to the class of N-substituted pyrrolidinones. The presence of a long alkyl chain (decyl group) suggests potential lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for membrane interaction and bioaccumulation.

Table 1: Predicted Physicochemical Properties of 5-Decyl-1-ethylpyrrolidin-2-one

PropertyPredicted ValueImplication for Toxicity Assessment
Molecular Weight239.4 g/mol Influences diffusion and transport across biological membranes.
LogP (Octanol-Water Partition Coefficient)~4.5High lipophilicity suggests potential for good absorption but also possible bioaccumulation.
Water SolubilityLowMay require formulation with surfactants or co-solvents for in vitro and in vivo testing.
pKaNot readily ionizableUnlikely to be significantly charged at physiological pH.

Note: These are predicted values and should be confirmed experimentally.

The Workflow for a Novel Compound Safety Assessment

For a novel compound such as 5-Decyl-1-ethylpyrrolidin-2-one, a tiered approach to toxicity testing is recommended. This approach, advocated by regulatory bodies, aims to minimize animal testing while robustly characterizing risk. The following diagram illustrates this workflow.

Toxicity_Assessment_Workflow A In Silico Assessment (QSAR, Read-Across) B In Vitro Assays (Cytotoxicity, Genotoxicity, hERG) A->B Initial Hazard Identification C ADME & Pharmacokinetics (In Vitro & In Vivo) B->C Mechanistic & Exposure Insights D Acute Systemic Toxicity (e.g., OECD TG 420, 423, or 425) C->D Dose Range Finding E Repeated Dose Toxicity (28-day or 90-day study) D->E Long-term Effects F Full Toxicological Profile & SDS Development E->F Comprehensive Safety Data

Caption: Tiered workflow for novel compound toxicity assessment.

In Silico and In Vitro Toxicity Assessment

The principle of "predict first" minimizes resource expenditure and ethical concerns.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models would be employed to predict the potential toxicity of 5-Decyl-1-ethylpyrrolidin-2-one based on its structural similarity to other compounds with known toxicological data. Key endpoints to model would include:

  • Mutagenicity: Using models like the OECD QSAR Toolbox.

  • Carcinogenicity: Based on structural alerts.

  • Skin Sensitization: Assessing the potential for allergic contact dermatitis.

  • Aquatic Toxicity: Important for environmental fate assessment.

In Vitro Assay Battery

A standard battery of in vitro assays should be conducted to provide the first empirical data on the compound's biological activity.

Table 2: Recommended Initial In Vitro Assays

Assay TypeEndpoint MeasuredExample GuidelineRationale
CytotoxicityCell viability (e.g., IC50) in relevant cell lines (e.g., HepG2, HEK293)ISO 10993-5Establishes a baseline for acute toxicity and helps in dose selection for further studies.
Bacterial Reverse Mutation Test (Ames Test)Gene mutations in bacteriaOECD TG 471A standard screen for mutagenic potential.
In Vitro Mammalian Cell Micronucleus TestChromosomal damage in mammalian cellsOECD TG 487Assesses clastogenic and aneugenic potential.
hERG Channel AssayInhibition of the hERG potassium channelICH S7BScreens for potential cardiotoxicity, a common cause of drug candidate failure.

Experimental Protocol: General Cytotoxicity Assay (MTT-based)

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 5-Decyl-1-ethylpyrrolidin-2-one in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve the desired final concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the various concentrations of the test compound. Include vehicle control and positive control wells. Incubate for 24-72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., acidified isopropanol).

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Toxicological Evaluation

Should the in vitro data and the intended use of the compound warrant further investigation, a staged in vivo assessment would be initiated.

Acute Systemic Toxicity

The initial in vivo study typically assesses the effects of a single, high dose of the substance.

  • Methodology: Following a guideline such as OECD TG 423 (Acute Toxic Class Method), the compound would be administered to a small group of rodents (usually rats or mice) via the intended route of exposure (e.g., oral, dermal). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoint: This study provides an estimate of the acute lethal dose (LD50) and helps classify the substance for hazard labeling.

Repeated Dose Toxicity

These studies are crucial for understanding the effects of longer-term exposure.

  • Methodology: A 28-day or 90-day study (e.g., OECD TG 407 or 408) involves daily administration of the compound to rodents at multiple dose levels.

  • Endpoints: Extensive data is collected, including clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and histopathological examination of major organs. This helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Development of the Safety Data Sheet (SDS)

As toxicological data is generated, a provisional, and eventually a formal, Safety Data Sheet must be drafted in accordance with the Globally Harmonized System (GHS).

Table 3: Key Sections of a GHS-Compliant SDS for 5-Decyl-1-ethylpyrrolidin-2-one

SectionContentData Source
2: Hazard IdentificationGHS classification (e.g., Acute Toxicity Category, Skin Irritation)In vitro and in vivo toxicity data.
4: First-Aid MeasuresInstructions for exposure via inhalation, skin/eye contact, ingestion.Based on irritancy and acute toxicity data.
8: Exposure Controls/Personal ProtectionRecommended Personal Protective Equipment (PPE) such as gloves, safety glasses, lab coat.Physicochemical properties and dermal/inhalation toxicity data.
11: Toxicological InformationSummary of all toxicological data (acute, repeated dose, genotoxicity, etc.).All generated in silico, in vitro, and in vivo data.
13: Disposal ConsiderationsGuidance on safe disposal of the chemical and its containers.Local regulations and environmental fate data.

Conclusion and Path Forward

The toxicological and safety assessment of a novel chemical entity like 5-Decyl-1-ethylpyrrolidin-2-one is a systematic, data-driven process. It begins with predictive modeling and progresses through a tiered system of in vitro and in vivo testing. For researchers and drug development professionals, adherence to established guidelines from organizations like the OECD and ICH is paramount. The information presented in this guide provides the foundational framework for safely handling this compound in a research setting and for conducting the necessary studies to fully characterize its toxicological profile. The resulting data will be essential for regulatory submissions and for ensuring the safety of researchers, clinicians, and ultimately, patients.

References

  • Organisation for Economic Co-operation and Development (OECD). (2023). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD Publishing. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). S7B The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. ICH. [Link]

  • United Nations. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ninth revised edition. UN Publications. [Link]

  • International Organization for Standardization (ISO). (2017). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO. [Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-Decyl-1-ethylpyrrolidin-2-one in Aqueous Solutions

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-Decyl-1-ethylpyrrolidin-2-one, an amphiphilic molecule with significant potential in drug formulation and delivery. We d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-Decyl-1-ethylpyrrolidin-2-one, an amphiphilic molecule with significant potential in drug formulation and delivery. We delve into the dual nature of its stability in aqueous media, examining both its susceptibility to chemical degradation via hydrolysis and its propensity for physical stabilization through self-assembly into micellar structures. This document outlines the theoretical underpinnings of these phenomena, provides detailed, field-proven experimental protocols for their characterization, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and similar N-alkyl-pyrrolidinone derivatives.

Introduction: The Dual Facets of Stability

5-Decyl-1-ethylpyrrolidin-2-one is a fascinating molecule characterized by a polar lactam headgroup and a nonpolar ten-carbon alkyl tail. This amphiphilic architecture makes it a candidate for applications such as a solubilizing agent, a vehicle for hydrophobic active pharmaceutical ingredients (APIs), or a functional excipient.[1][2] However, its utility is fundamentally dependent on its stability in an aqueous environment—the cornerstone of most pharmaceutical formulations.

The concept of "stability" for this molecule is twofold:

  • Chemical Stability: The integrity of the covalent bonds within the molecule, primarily the amide bond of the γ-lactam ring. The primary degradation pathway is hydrolysis, which leads to ring-opening.[3]

  • Physical Stability: The behavior of the molecule in solution with respect to self-assembly. Due to its amphiphilic nature, it is expected to form thermodynamically stable aggregates (micelles) above a certain concentration, a phenomenon critical to its function and formulation.[4]

Understanding the interplay between these two aspects is paramount for predicting shelf-life, ensuring consistent performance, and meeting regulatory requirements. This guide provides the scientific framework and practical methodologies to comprehensively evaluate this stability landscape.

Molecular Characteristics and Physicochemical Properties

The structure of 5-Decyl-1-ethylpyrrolidin-2-one dictates its behavior. The pyrrolidin-2-one ring is a five-membered lactam, a cyclic amide. The ethyl group at the N1 position and the decyl group at the C5 position contribute to the molecule's overall hydrophobicity and steric profile.

Table 1: Key Physicochemical Properties of Pyrrolidinone Derivatives

PropertyDescriptionSignificance for Stability
Lactam Ring A cyclic amide functional group.The primary site of hydrolytic degradation, susceptible to both acid and base catalysis.[5]
Amphiphilicity Possesses both a hydrophilic head (pyrrolidinone) and a hydrophobic tail (decyl chain).Drives self-assembly into micelles in aqueous solutions, a key physical stability feature.[1]
Solubility Expected to be sparingly soluble in water as a monomer, but solubility increases dramatically above the Critical Micelle Concentration (CMC).[6]Influences experimental design and formulation concentration.
pKa The pyrrolidine nitrogen is part of an amide, making it significantly less basic than a corresponding amine.[7]Affects the rate of acid-catalyzed hydrolysis and pH-dependent solubility.

The Theoretical Framework of Stability

Chemical Degradation: The Hydrolysis Pathway

The principal chemical instability of 5-Decyl-1-ethylpyrrolidin-2-one in aqueous solution is the hydrolysis of the endocyclic amide bond. This reaction cleaves the ring to form 4-amino-n-tetradecanoic acid derivatives. The rate of this reaction is highly dependent on pH and temperature.[3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the nitrogen leads to ring cleavage.

Lactams are generally most stable at or near neutral pH.[3] The goal of forced degradation studies is to intentionally accelerate these pathways to identify the resulting degradants and establish the molecule's intrinsic stability.[9]

Physical Stabilization: The Thermodynamics of Micellization

As an amphiphile, 5-Decyl-1-ethylpyrrolidin-2-one minimizes the unfavorable interaction of its hydrophobic decyl tail with water by forming organized aggregates called micelles. This self-assembly is a spontaneous, thermodynamically driven process governed by the hydrophobic effect.[4]

Key thermodynamic parameters include:

  • Critical Micelle Concentration (CMC): The concentration at which micelle formation begins. Below the CMC, the molecules exist primarily as monomers. Above the CMC, a dynamic equilibrium exists between monomers and micelles.[10]

  • Gibbs Free Energy of Micellization (ΔG°mic): A negative value indicates a spontaneous process. It is calculated from the CMC. The primary driving force is a large, positive entropy change.[11]

  • Enthalpy of Micellization (ΔH°mic): Can be endothermic or exothermic. It reflects the energy changes associated with breaking solvent structure and forming new interactions within the micelle.[10]

  • Entropy of Micellization (ΔS°mic): Typically positive and the main contributor to the spontaneity. It arises from the release of ordered water molecules that were surrounding the hydrophobic tails of the monomers into the bulk solvent.[12]

This micelle formation is a crucial aspect of the compound's thermodynamic stability in solution, as it represents the lowest energy state for the system above the CMC.

Experimental Assessment of Stability

A comprehensive stability analysis requires a multi-pronged experimental approach. The following protocols are designed to be self-validating and provide a complete picture of the molecule's behavior.

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Stability Evaluation cluster_2 Phase 3: Data Analysis & Profile Generation P1_Char Physicochemical Characterization P1_Method Develop Stability-Indicating HPLC Method P1_Char->P1_Method Informs column/detector choice P2_Forced Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) P1_Method->P2_Forced Validated method required P3_Analyze Analyze Stressed Samples (HPLC-UV/MS) P2_Forced->P3_Analyze Generates samples P2_Thermo Thermodynamic Studies (ITC / Tensiometry for CMC) P3_Thermo_Data Calculate Thermodynamic Parameters (ΔG, ΔH, ΔS) P2_Thermo->P3_Thermo_Data Generates raw data P3_Pathway Identify Degradants & Elucidate Degradation Pathway P3_Analyze->P3_Pathway Provides data for structure elucidation P3_Profile Generate Final Stability Profile P3_Pathway->P3_Profile P3_Thermo_Data->P3_Profile

Diagram 1: Workflow for a Comprehensive Stability Assessment.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products under stressed conditions, which is essential for developing a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the API to ensure that primary degradants are formed without excessive secondary degradation.[15]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Decyl-1-ethylpyrrolidin-2-one in acetonitrile or methanol.

  • Stress Conditions: For each condition, prepare a sample in a sealed, transparent vial. Include a control sample stored at 2-8°C.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M and 1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.[15] Rationale: Simulates acidic environments and accelerates acid-catalyzed hydrolysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M and 1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals.[15] Rationale: Simulates alkaline environments and accelerates base-catalyzed hydrolysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature and monitor at timed intervals.[16] Rationale: Assesses susceptibility to oxidation, a common degradation pathway.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C. Analyze at pre-determined time points.[16] Rationale: Evaluates the stability of the solid form at elevated temperatures.

    • Photodegradation: Expose both solid compound and a solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt-hours/m²).[15] Rationale: Determines if the molecule is light-sensitive.

  • Sample Analysis: Prior to injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration. Analyze using the validated stability-indicating HPLC method (Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a validated analytical method capable of separating the parent compound from all potential degradation products and formulation excipients.[17]

Workflow:

  • Column and Mobile Phase Screening:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen mobile phase compositions using gradients of acetonitrile and water/buffer (e.g., 0.1% formic acid or ammonium acetate). Rationale: The long decyl chain imparts significant hydrophobicity, requiring a reversed-phase column. Formic acid is used to improve peak shape for the parent and potential amine degradants.[18]

  • Method Optimization:

    • Inject a mixture of stressed samples (e.g., acid and base hydrolyzed) to create a sample containing the parent and multiple degradants.

    • Adjust the gradient slope, flow rate, and temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Detection:

    • Use a UV detector at a wavelength where the pyrrolidinone chromophore absorbs (e.g., ~210-235 nm).[19]

    • Couple the HPLC to a Mass Spectrometer (MS) to obtain mass information on the degradation products, which is crucial for structural elucidation.[15]

  • Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure in the presence of degradants (e.g., using a photodiode array detector).

Protocol 3: Determination of Thermodynamic Parameters of Micellization

Objective: To quantify the physical stability of the system by determining the CMC and the thermodynamic driving forces for self-assembly.

Methodology (Isothermal Titration Calorimetry - ITC): ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile in a single experiment.[10]

  • Instrument Setup: Set the calorimeter to the desired temperature (e.g., 25°C).

  • Sample Preparation:

    • Cell: Fill the sample cell with deionized water or the relevant buffer.

    • Syringe: Load the injection syringe with a concentrated solution of 5-Decyl-1-ethylpyrrolidin-2-one (e.g., 20-50x the expected CMC).

  • Titration:

    • Perform a series of small injections (e.g., 5-10 µL) of the compound solution into the cell.

    • The initial injections will be below the CMC, measuring the heat of dilution. As the concentration in the cell surpasses the CMC, the heat change will reflect both dilution and micelle formation. Once the solution is well above the CMC, the heat change will again be dominated by the heat of dilution of the micelles.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the enthalpy change per injection.

    • Plot the enthalpy change per mole of injectant against the total concentration in the cell.

    • Fit the data to a micellization model to determine the CMC and the enthalpy of micellization (ΔH°mic). The Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) can then be calculated.[10]

Data Interpretation and Stability Profile

The data generated from the experimental protocols must be synthesized to form a complete stability profile.

G cluster_chem Chemical Stability cluster_phys Physical Stability Compound 5-Decyl-1-ethylpyrrolidin-2-one Hydrolysis Hydrolysis (Lactam Ring Cleavage) Compound->Hydrolysis Influenced by Micellization Micelle Formation (Self-Assembly) Compound->Micellization Undergoes Acid Acidic pH Acid->Hydrolysis Base Basic pH Base->Hydrolysis Concentration Concentration > CMC Concentration->Micellization Temperature Temperature Temperature->Micellization

Diagram 2: Factors Influencing Aqueous Stability.

Forced Degradation Data

Analysis of the HPLC chromatograms from the stressed samples will reveal the stability profile.

Table 2: Illustrative Forced Degradation Results

Stress ConditionTime% DegradationMajor Degradation Product(s)
0.1 M HCl @ 60°C 24h8.5%Ring-opened amino acid
0.1 M NaOH @ 60°C 6h15.2%Ring-opened amino acid
3% H₂O₂ @ RT 24h< 1.0%Not significant
Photolytic (ICH Q1B) 7 days< 0.5%Not significant
Thermal (Solid) @ 80°C 14 days< 0.5%Not significant

This hypothetical data suggests the molecule is susceptible to both acid and, more significantly, base hydrolysis but is relatively stable against oxidation, light, and heat.[3][15] The primary degradation product, identified by LC-MS, would be the hydrolyzed form.

Thermodynamic Data

The results from ITC provide quantitative measures of the physical stability of the system.

Table 3: Illustrative Thermodynamic Parameters of Micellization (at 25°C)

ParameterValueUnitInterpretation
CMC 0.85mMLow CMC indicates a high tendency to self-assemble, driven by the long decyl chain.[1]
ΔG°mic -28.5kJ/molThe negative value confirms that micellization is a spontaneous and thermodynamically favorable process.[11]
ΔH°mic +2.1kJ/molA slightly positive (endothermic) enthalpy suggests that energy is required to break the structured water around the alkyl chains.[10]
ΔS°mic +102.7J/mol·KThe large, positive entropy is the primary driving force, confirming the hydrophobic effect is dominant.[12]

Conclusion

The thermodynamic stability of 5-Decyl-1-ethylpyrrolidin-2-one in aqueous solutions is a tale of two competing yet interconnected phenomena. Chemically, its stability is dictated by the integrity of the lactam ring, which is most vulnerable to hydrolysis under basic and acidic conditions. Physically, its amphiphilic nature drives it to form thermodynamically stable micelles, a process dominated by a large positive entropy change. A thorough evaluation, employing forced degradation studies coupled with a stability-indicating HPLC method and direct thermodynamic measurements like ITC, is essential. This comprehensive approach provides the critical data needed to de-risk development, design robust formulations, and ensure the consistent performance and safety of products containing this versatile molecule.

References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2.
  • Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. The Journal of Physical Chemistry B.
  • Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. Taylor & Francis Online.
  • The Mechanisms of Hydrolysis of the γ-Lactam Isatin and its Deriv
  • Lactam Hydrolysis. YouTube.
  • Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective.
  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. Benchchem.
  • Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions. Benchchem.
  • Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method. MDPI.
  • Amphiphilic Diblock Copolymers of Poly(N-vinyl pyrrolidone) and Poly(vinyl esters)
  • 2-PYRROLIDONE.
  • A Comparative Guide to the Stability of Pyrrolidine Deriv
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Thermodynamics of micelliz
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research.
  • Applications Note Thermodynamics of Micelle Form
  • Micellar nanosystems based on functionalized amphiphilic copolymers of N-vinylpyrrolidone for creating theranostic platforms. Aalborg University's Research Portal.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Physical Chemistry MODULE No.30 : TITLE: Thermodynamics of Micellization.
  • Thermodynamics of Micelliz
  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies.
  • Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Cheméo.

Sources

Foundational

Mechanistic Profiling of Critical Micelle Concentration (CMC) in 5-Decyl-1-ethylpyrrolidin-2-one Surfactants

Executive Summary In the landscape of novel amphiphilic excipients, alkylpyrrolidones are highly regarded for their exceptional wetting properties, low toxicity, and potent solubilization capacities for poorly water-solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of novel amphiphilic excipients, alkylpyrrolidones are highly regarded for their exceptional wetting properties, low toxicity, and potent solubilization capacities for poorly water-soluble Active Pharmaceutical Ingredients (APIs). While linear N-alkylpyrrolidones (such as N-dodecylpyrrolidone) are well-documented, the structural isomer 5-Decyl-1-ethylpyrrolidin-2-one (CAS: 80444-76-4) presents a unique split-tail molecular architecture. This whitepaper provides an in-depth mechanistic guide to understanding, determining, and validating the Critical Micelle Concentration (CMC) of this specific surfactant, utilizing a self-validating orthogonal analytical workflow.

Molecular Architecture & Thermodynamics of Micellization

To understand the CMC of 5-Decyl-1-ethylpyrrolidin-2-one, we must first analyze the causality behind its molecular design. Conventional lactam surfactants feature a single hydrophobic tail attached directly to the nitrogen atom. In contrast, 5-Decyl-1-ethylpyrrolidin-2-one possesses a split hydrophobic domain: a long decyl (C10) chain at the C5 position of the pyrrolidone ring, and a short ethyl (C2) group at the N1 position.

The Causality of the Split-Tail Design:

  • Steric Disruption: The N-ethyl group sterically hinders the strong intermolecular hydrogen bonding typically observed between unsubstituted lactam carbonyls. This effectively lowers the Krafft point, ensuring the surfactant remains a highly fluid liquid at room temperature, which is critical for formulating Self-Microemulsifying Drug Delivery Systems (SMEDDS).

  • Critical Packing Parameter (CPP): The separation of the C10 and C2 chains alters the geometric volume of the hydrophobic tail. While standard N-alkyl lactams with 8 to 18 carbon atoms exhibit CMCs strictly between 1×10−3 and 1×10−5 M[1], the branched nature of 5-Decyl-1-ethylpyrrolidin-2-one shifts its CPP, favoring the formation of highly dynamic, spherical micelles at lower concentrations before transitioning to worm-like micelles at higher mass fractions[2].

G Monomer Monomer State (High Surface Tension) AirWater Interface Saturation (Gibbs Adsorption) Monomer->AirWater Increasing Conc. CMC Critical Micelle Concentration (Entropy-Driven) AirWater->CMC Surface Saturation Spherical Spherical Micelles (Core-Shell Structure) CMC->Spherical Minimizing Contact Wormlike Worm-like Micelles (High Viscosity) Spherical->Wormlike Packing Shift

Molecular self-assembly pathway of 5-Decyl-1-ethylpyrrolidin-2-one.

Causality in Experimental Design: A Self-Validating System

A critical error in surfactant characterization is relying on a single analytical method. Trace hydrophobic impurities (e.g., unreacted decene or ethylamine derivatives from synthesis) can exhibit extreme surface activity, creating a false "Gibbs minimum" in surface tension curves and leading to an inaccurate CMC calculation.

To ensure absolute scientific integrity, the protocol below is designed as a self-validating system . We couple macroscopic surface tension measurements (Wilhelmy Plate Tensiometry) with bulk thermodynamic profiling (Isothermal Titration Calorimetry). Tensiometry provides the surface excess concentration, while ITC confirms the bulk enthalpy of micellization ( ΔHmic​ ), which is immune to trace surface-active impurities.

Workflow cluster_methods Orthogonal Validation Methods Prep Surfactant Purification (Vacuum Distillation) Sol Aqueous Titration Series (0.001 to 10 mM) Prep->Sol Tensiometry Wilhelmy Plate Tensiometry (Surface Tension vs log C) Sol->Tensiometry ITC Isothermal Titration Calorimetry (Enthalpy of Micellization) Sol->ITC Data Data Synthesis (CMC, ΔG, Surface Excess) Tensiometry->Data ITC->Data

Orthogonal experimental workflow for high-precision CMC determination.

Experimental Protocol: High-Precision CMC Determination

Step 1: Rigorous Sample Purification
  • Rationale: Impurities as low as 0.1% can artificially depress the apparent CMC.

  • Action: Subject the raw 5-Decyl-1-ethylpyrrolidin-2-one to fractional vacuum distillation (e.g., at 0.5 - 0.7 mm Hg) to isolate the >99.5% pure fraction[1]. The purified product should be a clear, water-white liquid at room temperature.

Step 2: Wilhelmy Plate Tensiometry (Surface Saturation)
  • Rationale: Establishes the relationship between bulk concentration and surface tension ( γ ), allowing calculation of the maximum surface concentration via the Gibbs adsorption isotherm. Alkylpyrrolidones are known to achieve exceptionally high maximum surface concentrations (between 2×10−10 and 5×10−10 moles/cm²) due to maximized entropy of packing[1].

  • Methodology:

    • Calibrate a high-precision tensiometer (e.g., Krüss K-12) using ultrapure water (18.2 MΩ·cm, γ = 72.8 mN/m at 25°C).

    • Prepare a 10 mM stock solution of the purified surfactant.

    • Perform automated serial injections into a water reservoir. Allow a strict 3-minute equilibration period per injection to ensure steady-state adsorption at the air-water interface.

    • Plot γ vs. log[C] . The CMC is mathematically derived from the intersection of the descending pre-micellar slope and the horizontal post-micellar plateau.

Step 3: Isothermal Titration Calorimetry (Thermodynamic Validation)
  • Rationale: Validates the CMC in the bulk phase. Alkylpyrrolidones typically exhibit normal micellization behavior where the log(CMC) decreases linearly with chain length[3].

  • Methodology:

    • Load the ITC syringe with a concentrated surfactant stock (e.g., 50 mM).

    • Titrate into the sample cell containing pure water at 25°C.

    • Analyze the thermogram. Initial injections yield large peaks due to the heat of demicellization as micelles break apart in the dilute cell.

    • As the cell concentration surpasses the CMC, micelles remain intact, and the heat signal drops sharply to the baseline heat of dilution. The inflection point of this sigmoidal drop confirms the true CMC.

Comparative Data Synthesis

By synthesizing structural data across the alkylpyrrolidone family, we can contextualize the performance of 5-Decyl-1-ethylpyrrolidin-2-one. The split-tail geometry yields an optimal balance: it is sufficiently hydrophobic to form stable micelles at low concentrations, yet sterically hindered enough to maintain rapid exchange kinetics.

SurfactantCAS NumberHydrophobic ArchitectureEstimated CMC (mM)Surface Tension at CMC (mN/m)
5-Decyl-1-ethylpyrrolidin-2-one 80444-76-4C10 (Ring) + C2 (Nitrogen)~1.2~28.5
N-Dodecylpyrrolidone 2687-96-9C12 (Nitrogen)0.2 - 0.5~26.0
N-Octylpyrrolidone 2687-94-7C8 (Nitrogen)>10.0~29.0

Table 1: Comparative physicochemical parameters of alkylpyrrolidone surfactants. The CMC of 5-Decyl-1-ethylpyrrolidin-2-one is extrapolated based on total carbon count and structural steric hindrance compared to linear analogs[1][3].

Applications in Drug Development

The precise determination of the CMC for 5-Decyl-1-ethylpyrrolidin-2-one unlocks its potential in advanced drug formulation. Because its CMC is relatively low (~1.2 mM), it resists premature micellar dissociation upon dilution in the gastrointestinal tract. Furthermore, the highly polarized lactam carbonyl acts as an exceptional hydrogen-bond acceptor, complexing with difficult-to-formulate BCS Class II and IV drugs. When formulated above its CMC, it forms a robust hydrophobic core that shields APIs from aqueous degradation while simultaneously acting as a penetration enhancer across lipid bilayers.

Sources

Exploratory

Spectroscopic Characterization (IR, MS) of 5-Decyl-1-ethylpyrrolidin-2-one: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture As a highly specialized N-alkylated gamma-lactam, 5-Decyl-1-ethylpyrrolidin-2-one ( C16​H31​NO , MW: 253.42 g/mol ) presents a unique structural dichotomy. It features a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

As a highly specialized N-alkylated gamma-lactam, 5-Decyl-1-ethylpyrrolidin-2-one ( C16​H31​NO , MW: 253.42 g/mol ) presents a unique structural dichotomy. It features a highly polar, aprotic pyrrolidone core coupled with a highly lipophilic, non-polar decyl chain at the C5 position. This amphiphilic architecture makes it highly relevant in the development of specialty surfactants, transdermal penetration enhancers, and advanced solvent systems.

From an analytical perspective, characterizing this molecule requires a robust understanding of how its structural asymmetry influences its spectroscopic behavior. The delocalization of the nitrogen lone pair into the carbonyl group restricts ring rotation and creates a strong dipole, dominating its vibrational spectra. Concurrently, the asymmetric substitution at the C5 position creates a highly labile C-C bond adjacent to the nitrogen atom, which dictates its fragmentation mechanics in mass spectrometry.

Infrared (IR) Spectroscopy: Theoretical & Empirical Characterization

Vibrational Causality

The infrared spectrum of 5-Decyl-1-ethylpyrrolidin-2-one is defined by the rigid 5-membered gamma-lactam ring. Because it is an N,N-disubstituted tertiary amide, it cannot act as a hydrogen bond donor. Consequently, the C=O stretching frequency is not broadened or shifted by intermolecular hydrogen bonding, appearing as a sharp, intense peak at a higher wavenumber (~1680–1695 cm⁻¹) compared to open-chain amides. This behavior is a universal hallmark of N-alkylpyrrolidones . Furthermore, the massive aliphatic contribution from the C5-decyl and N-ethyl groups dominates the high-frequency C-H stretching region.

Quantitative IR Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2950, 2920, 2850StrongAliphatic C-HAsymmetric & Symmetric Stretching
1680 - 1695Very Strong γ -Lactam C=OCarbonyl Stretching
1460, 1375MediumAliphatic C-HScissoring & Methyl Bending
1260 - 1280MediumC-NStretching
Self-Validating ATR-FTIR Protocol

Because 5-Decyl-1-ethylpyrrolidin-2-one is a high-boiling, viscous liquid, transmission FTIR using salt plates often results in pathlength saturation and spectral distortion. Attenuated Total Reflectance (ATR) is the method of choice to ensure reproducible, pathlength-independent data.

  • System Suitability: Prior to sample analysis, verify the interferometer and wavenumber accuracy using a 1.5 mil polystyrene film standard. Ensure the calibrated peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within ± 1.0 cm⁻¹ of their theoretical values.

  • Background Collection: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Sample Application: Deposit 1–2 drops of neat 5-Decyl-1-ethylpyrrolidin-2-one directly onto the ATR crystal. Ensure complete coverage of the active sensor area without introducing air bubbles, which can cause scattering.

  • Data Acquisition: Scan the sample using the identical parameters as the background.

  • Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities match transmission databases.

  • Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol or dichloromethane, allowing it to dry completely before the next run.

Mass Spectrometry (MS): Fragmentation Mechanics

Ionization and Cleavage Dynamics

In Electron Ionization (EI) at 70 eV, the initial ionization event predominantly removes an electron from the nitrogen lone pair, forming a radical cation. According to Stevenson's Rule, the fragmentation pathway that yields the most stable carbocation will dominate. For 5-Decyl-1-ethylpyrrolidin-2-one, α -cleavage of the C5-decyl bond is highly thermodynamically favored. This homolytic cleavage expels a neutral decyl radical ( •C10​H21​ , 141 Da) and generates a highly stable N-ethyl-1-pyrrolinium cation at m/z 112. This fragment acts as the base peak (100% abundance) and is a diagnostic marker for N-ethyl substituted pyrrolidones .

Quantitative MS Fragments
m/z RatioRelative AbundanceIon / Fragment AssignmentMechanistic Origin
253Weak (<5%) [M]+• ( C16​H31​NO )Molecular Ion
112Base Peak (100%) [C6​H10​NO]+ α -Cleavage (Loss of •C10​H21​ )
84Medium [C4​H6​NO]+ Loss of ethyl radical from m/z 112
41, 43, 55MediumAliphatic fragmentsHydrocarbon chain fragmentation
Self-Validating GC-EI-MS Protocol
  • System Suitability (Autotune): Perform a mass calibration autotune using Perfluorotributylamine (PFTBA). Verify mass assignments at m/z 69, 219, and 502. Ensure isotopic ratios and peak widths (FWHM ~0.6 Da) are within strict operational tolerances.

  • Sample Preparation: Dilute the sample to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL of the diluted sample into the GC inlet operating at 250 °C with a split ratio of 50:1 to prevent column overloading.

  • Chromatographic Separation: Utilize a non-polar fused-silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the oven program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).

  • Mass Spectrometry: Operate the EI source at 70 eV and 230 °C. Scan the mass range from m/z 40 to 400.

  • Data Analysis: Extract the mass spectrum at the chromatographic apex of the target analyte and perform background subtraction using a baseline region immediately preceding the peak.

Mechanistic Workflows & Visualizations

To synthesize the theoretical mechanics and analytical execution, the following diagrams map the fragmentation pathway and the standardized laboratory workflow.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 253 F1 N-ethylpyrrolinium cation m/z 112 (Base Peak) M->F1 α-Cleavage (-141 Da) F2 Decyl radical •C10H21 (Neutral Loss) M->F2 Homolytic bond cleavage

Fig 1: Alpha-cleavage fragmentation pathway of 5-Decyl-1-ethylpyrrolidin-2-one in EI-MS.

Analytical_Workflow Prep Sample Preparation (Neat / Dilution in DCM) IR ATR-FTIR Spectroscopy (Diamond Crystal) Prep->IR MS GC-EI-MS Analysis (70 eV, HP-5MS Column) Prep->MS Data Data Synthesis & Structural Validation IR->Data Functional Groups MS->Data Molecular Weight

Fig 2: Standardized spectroscopic characterization workflow for N-alkylpyrrolidones.

References

  • PubChem , "N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem", National Center for Biotechnology Information. Available at:[Link]

  • NIST Chemistry WebBook , "1-Ethyl-2-pyrrolidinone - Mass spectrum (electron ionization)", National Institute of Standards and Technology. Available at:[Link]

  • PubChem , "N-Octylpyrrolidone | C12H23NO | CID 3033871 - PubChem", National Center for Biotechnology Information. Available at:[Link]

Foundational

Hydrophobic and Hydrophilic Balance (HLB) of 5-Decyl-1-ethylpyrrolidin-2-one: Mechanistic Insights and Formulation Strategies

Executive Summary The compound 5-Decyl-1-ethylpyrrolidin-2-one (CAS 80444-76-4) is a highly specialized amphiphilic molecule belonging to the family of N-alkylated pyrrolidones[1]. In pharmaceutical and cosmetic sciences...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Decyl-1-ethylpyrrolidin-2-one (CAS 80444-76-4) is a highly specialized amphiphilic molecule belonging to the family of N-alkylated pyrrolidones[1]. In pharmaceutical and cosmetic sciences, pyrrolidone derivatives are heavily utilized as transdermal penetration enhancers and specialty surfactants. Understanding the Hydrophilic-Lipophilic Balance (HLB) of this specific molecule is critical for drug development professionals aiming to formulate stable microemulsions, nanoemulsions, or transdermal patches. This whitepaper deconstructs the structural chemistry, theoretical HLB, and mechanism of action of 5-decyl-1-ethylpyrrolidin-2-one, providing field-proven methodologies for its integration into lipidic drug delivery systems.

Structural Homology and the HLB Theoretical Framework

The HLB value of a surfactant dictates its partitioning behavior in biphasic systems. Surfactants with HLB values below 10 are predominantly hydrophobic, exhibiting greater solubility in lipidic or oil phases, making them ideal for water-in-oil (W/O) emulsions[2].

Structurally, 5-decyl-1-ethylpyrrolidin-2-one consists of a polar lactam (pyrrolidone) head group and two distinct alkyl substitutions: a short ethyl group at the N-1 position and a long lipophilic decyl chain at the C-5 position. To accurately estimate its HLB, we must look at its structural homologs:

  • N-Octylpyrrolidone (NOP): Contains an 8-carbon alkyl chain and exhibits an established HLB of 6.0.

  • N-Dodecylpyrrolidone (NDP): Contains a 12-carbon alkyl chain. Its low apparent HLB makes it a highly effective W/O emulsifier[3].

Because 5-decyl-1-ethylpyrrolidin-2-one contains a total of 12 alkyl carbons (10 from the decyl group + 2 from the ethyl group), its overall lipophilicity is practically identical to N-dodecylpyrrolidone. Consequently, its HLB falls strictly within the 4.5 to 6.0 range .

Quantitative Data: Physicochemical Parameters

The table below summarizes the comparative physicochemical properties of relevant pyrrolidone-based amphiphiles to contextualize the behavior of 5-decyl-1-ethylpyrrolidin-2-one.

CompoundCAS NumberTotal Alkyl CarbonsEstimated HLBPrimary Application
N-Octylpyrrolidone2687-94-786.0Wetting agent, O/W co-surfactant
5-Decyl-1-ethylpyrrolidin-2-one 80444-76-4 12 4.5 - 6.0 Penetration enhancer, W/O emulsifier
N-Dodecylpyrrolidone2687-96-9124.0 - 6.5Penetration enhancer, W/O emulsifier
Laurocapram (Azone)59227-89-312 (on azepane)~4.0 - 5.0Transdermal penetration enhancer

Mechanism of Action: Stratum Corneum Fluidization

The primary utility of low-HLB pyrrolidones lies in transdermal drug delivery. Unlike linear N-dodecylpyrrolidone, the split-chain architecture of 5-decyl-1-ethylpyrrolidin-2-one creates a unique wedge-like molecular geometry. This increases its critical packing parameter (CPP).

When applied topically, the molecule acts similarly to Laurocapram (Azone)[4]. The highly lipophilic decyl tail inserts itself into the lipid bilayer of the stratum corneum, while the polar pyrrolidone head interacts with the polar regions of endogenous ceramides. This dual-action interference disrupts the highly ordered lamellar packing of the intercellular lipids, significantly increasing membrane fluidity and allowing both hydrophilic and lipophilic Active Pharmaceutical Ingredients (APIs) to permeate the skin barrier[5].

SC_Fluidization A 5-Decyl-1-ethylpyrrolidin-2-one (HLB 4.5 - 6.0) B Partitioning into Stratum Corneum A->B C Lipophilic Tail (Decyl) Inserts into Lipid Bilayer B->C D Polar Head (Pyrrolidone) Interacts with Ceramides B->D E Disruption of Lamellar Packing (Increased Fluidity) C->E D->E F Enhanced Transdermal Drug Permeation E->F

Caption: Mechanism of stratum corneum lipid fluidization by 5-decyl-1-ethylpyrrolidin-2-one.

Experimental Methodologies (Self-Validating Systems)

To leverage 5-decyl-1-ethylpyrrolidin-2-one in formulation science, researchers must utilize protocols that inherently validate the physical chemistry of the system. Below are two core methodologies.

Protocol 1: Empirical HLB Determination via the Water Number Method

Because theoretical calculations (like Davies' method) can deviate based on steric hindrance, empirical validation of the HLB is required.

  • Solubilization: Weigh exactly 1.0 g of 5-decyl-1-ethylpyrrolidin-2-one into a 100 mL beaker. Dissolve it in 30 mL of a non-polar solvent mixture (dioxane/benzene 96:4 v/v).

    • Causality: A highly non-polar solvent ensures complete initial solubilization of the lipophilic surfactant before titration begins.

  • Titration: Titrate the solution with distilled water at a constant 25°C under continuous stirring until the first sign of persistent turbidity is observed.

    • Causality: Turbidity indicates the exact phase inversion point where the surfactant can no longer maintain the solvent in a continuous phase. The volume of water added directly correlates to the hydrophilicity of the molecule.

  • Calculation: Calculate the HLB based on the volume of water added (the "Water Number").

  • Self-Validation Step: Cross-reference the empirical Water Number with the Phase Inversion Temperature (PIT) method. If a secondary test emulsion inverts from W/O to O/W at the mathematically predicted temperature, the calculated HLB is successfully validated.

Protocol 2: Formulation of a W/O Transdermal Nanoemulsion

Low-HLB surfactants naturally favor the formation of water-in-oil (W/O) systems.

  • Oil Phase Preparation: Dissolve the API in a biocompatible oil phase (e.g., isopropyl myristate). Add 5% w/w 5-decyl-1-ethylpyrrolidin-2-one.

    • Causality: The low HLB (~5.0) of the pyrrolidone derivative allows it to rapidly migrate to the oil-water interface, lowering interfacial tension and stabilizing the water droplets within the continuous oil phase.

  • Aqueous Phase Preparation: Prepare a standard buffered aqueous solution.

  • Emulsification: Slowly add the aqueous phase to the oil phase under continuous magnetic stirring at 800 rpm.

    • Causality: Slow addition prevents localized phase inversion and ensures uniform droplet nucleation.

  • High-Shear Homogenization: Process the crude emulsion using a high-shear homogenizer at 15,000 rpm for 10 minutes.

    • Causality: High shear provides the mechanical energy required to overcome the Laplace pressure, breaking droplets down to the nanometer scale[4].

  • Self-Validation Step: Analyze the resulting emulsion using Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 and a Z-average diameter between 20-200 nm confirms the successful stabilization of the interfacial film by the surfactant[4].

Formulation_Workflow Step1 Oil Phase Preparation (API + 5% Pyrrolidone) Step3 Slow Emulsification (800 rpm) Step1->Step3 Step2 Aqueous Phase Preparation (Buffer) Step2->Step3 Step4 High-Shear Homogenization (15,000 rpm, 10 min) Step3->Step4 Step5 Stable W/O Nanoemulsion (20-200 nm Droplets) Step4->Step5

Caption: Self-validating workflow for formulating W/O nanoemulsions using low-HLB pyrrolidones.

References

  • Molbase. "5-ETHYL-2-PYRROLIDINONE-Molbase: 5-decyl-1-ethylpyrrolidin-2-one.
  • Ataman Kimya. "N-OCTYLE PYRROLIDONE.
  • Google Patents. "EP0311632B1 - Surface active lactams.
  • European Patent Office. "COMPOSITIONS AND METHODS FOR IMPROVED DELIVERY OF HYDROPHOBIC THERAPEUTIC AGENTS - Patent 1158959.
  • ResearchGate. "Azone analogues: Classification, design, and transdermal penetration principles.
  • Benchchem. "Application Notes and Protocols for Incorporating Laurocapram into Nanoemulsion-Based Drug Delivery Systems.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Liquid-Liquid Extraction Using 5-Decyl-1-ethylpyrrolidin-2-one

Target Audience: Radiochemists, Hydrometallurgists, and Pharmaceutical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The compound 5-Decyl-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Radiochemists, Hydrometallurgists, and Pharmaceutical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound 5-Decyl-1-ethylpyrrolidin-2-one (CAS No. 80444-76-4)[1] represents a critical structural evolution in the design of N-alkylpyrrolidone extractants. Traditional short-chain pyrrolidones, such as N-methyl-2-pyrrolidone (NMP), are highly miscible with water. While useful as co-solvents, their high aqueous solubility severely limits their utility as discrete organic extractants in liquid-liquid extraction (LLE) due to unacceptable solvent loss into the aqueous raffinate.

By integrating a 10-carbon (decyl) alkyl chain at the 5-position and an ethyl group at the 1-position, the phase behavior of the pyrrolidone is fundamentally altered. This extreme lipophilicity anchors the molecule entirely within non-polar organic diluents (e.g., n-dodecane), completely preventing the formation of a "third phase" and enabling robust, reversible LLE across wide temperature ranges2[2].

Dual-Action Extraction Capability:

  • Hydrometallurgy (f-block elements): The highly polarized lactam carbonyl oxygen acts as a potent, hard Lewis base. Pyrrolidone derivatives have demonstrated exceptional efficacy in the selective separation of high-valent actinides, achieving separation factors of >1000 for U(VI) over Pu(IV) and lanthanides in highly acidic environments3[3].

  • Pharmaceutical Purification: In drug development, the lactam core serves as a strong hydrogen-bond acceptor, ideal for partitioning complex, hydrophobic active pharmaceutical ingredients (APIs) or denitrogenating organic mixtures.

Quantitative Data & Physicochemical Profiling

Understanding the physical parameters of 5-Decyl-1-ethylpyrrolidin-2-one is essential for predicting phase separation kinetics and loading capacities.

Table 1: Physicochemical Properties of 5-Decyl-1-ethylpyrrolidin-2-one

ParameterValueRationale for LLE Design
CAS Number 80444-76-4[1]Unique identifier for procurement and regulatory logging.
Molecular Weight 253.42 g/mol [1]High molecular weight minimizes vapor pressure and operational volatility.
Core Structure N-ethyl, 5-decyl lactamDecyl chain ensures absolute organic phase retention; lactam provides coordination[2].
LogP (Estimated) > 4.0Guarantees rapid phase disengagement and minimal aqueous bleed.

Table 2: Comparative Extraction Performance (Based on Pyrrolidone Systems)

Target AnalyteAqueous MatrixOrganic DiluentDistribution Ratio (D)Separation Factor
U(VI) 3-4 M HNO₃n-Dodecane> 100[3]> 1000 (vs Pu/Ln)[3]
Hydrophobic APIs pH 7.4 BufferEthyl Acetate> 50N/A

Mandatory Visualizations

The following diagrams illustrate the macroscopic LLE workflow and the microscopic coordination mechanism.

LLE_Workflow AqFeed Aqueous Feed (Target + Impurities) Mixing Vortex Mixing (15 min, 25°C) AqFeed->Mixing OrgSolvent Organic Solvent (DEPO in Dodecane) OrgSolvent->Mixing Centrifugation Phase Separation (3000 rpm, 5 min) Mixing->Centrifugation LoadedOrg Loaded Organic Phase (Target-DEPO Complex) Centrifugation->LoadedOrg Organic Layer Raffinate Aqueous Raffinate (Impurities) Centrifugation->Raffinate Aqueous Layer Stripping Back-Extraction (Stripping Agent) LoadedOrg->Stripping FinalProduct Purified Target (Aqueous) Stripping->FinalProduct Target Recovery

Fig 1. Standard liquid-liquid extraction workflow utilizing 5-Decyl-1-ethylpyrrolidin-2-one.

Coordination_Mechanism Target Target Cation / API (Lewis Acid / H-Bond Donor) Carbonyl Lactam Carbonyl (C=O) (Strong Lewis Base) Target->Carbonyl Coordination / H-Bonding Ethyl N-Ethyl Group (Steric Tuning) Carbonyl->Ethyl Decyl 5-Decyl Chain (Lipophilic Anchor) Carbonyl->Decyl Diluent Non-Polar Diluent (e.g., n-Dodecane) Ethyl->Diluent Phase Compatibility Decyl->Diluent Hydrophobic Solvation

Fig 2. Mechanistic interaction of DEPO with target molecules and the organic diluent.

Experimental Protocol: Self-Validating LLE System

This protocol is engineered to be a self-validating system. By incorporating mass balance checks and peroxide scavenging, we eliminate false positives caused by solvent degradation or volumetric shifts.

Phase 1: Solvent Quality Control & Preparation

Causality: N-alkylpyrrolidones can slowly oxidize upon exposure to air, forming hydroperoxides. In pharmaceutical contexts, these peroxides can rapidly oxidize sensitive API residues (e.g., methionine) 4[4].

  • Peroxide Screening: Test the 5-Decyl-1-ethylpyrrolidin-2-one stock using a standard KI/starch peroxide test strip. If peroxides are >10 ppm, pass the solvent through a basic alumina column prior to use.

  • Organic Phase Formulation: Dissolve the extractant in n-dodecane to achieve a final concentration of 0.2 M.

  • Pre-Equilibration (Critical Step): Contact the organic phase with an equal volume of blank aqueous matrix (e.g., 3 M HNO₃ without the target metal) for 10 minutes.

    • Validation Checkpoint: Measure the pH of the aqueous phase before and after. Pre-equilibration prevents acid extraction during the actual run, ensuring the thermodynamic driving force remains constant.

Phase 2: Forward Extraction
  • Mixing: In a thermostatic vessel at 25°C, combine the pre-equilibrated organic phase with the target-containing aqueous feed at an Organic/Aqueous (O/A) ratio of 1:1.

  • Agitation: Vortex or mechanically agitate at 1500 rpm for 15 minutes. The high lipophilicity of the decyl chain ensures that mass transfer kinetics are the only rate-limiting step.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes to force complete coalescence.

    • Validation Checkpoint: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or HPLC on the aqueous raffinate. Calculate the Distribution Ratio ( D=Corg​/Caq​ ). Mass balance must equal 100±2% .

Phase 3: Scrubbing & Stripping

Causality: Co-extracted impurities (like lighter lanthanides or hydrophilic organic fragments) are weakly bound and can be displaced by shifting the chemical equilibrium 5[5].

  • Scrubbing: Contact the loaded organic phase with a fresh volume of the blank aqueous matrix (O/A = 2:1) for 5 minutes. Discard the aqueous scrub.

  • Back-Extraction (Stripping): To recover the pure target, contact the scrubbed organic phase with a stripping agent (e.g., 0.01 M HNO₃ for metals, or a pH-shifted buffer for APIs) at an O/A ratio of 1:1 for 20 minutes.

  • Recovery: Separate the phases. The target is now concentrated in the new aqueous phase, and the organic solvent is regenerated for the next cycle.

References

  • C16H31NO ISOMER Products Directory - Guidechem. Guidechem. 1

  • Phase Behavior of N-Alkyl-2-pyrrolidones in Aqueous and Nonaqueous Systems and the Effect of Additives. Academia.edu. 2

  • Advancing Sustainable Peptide Synthesis by Solvent Quality Control: Understanding and Mitigating Hydroperoxide in 1-Butyl-2-pyrrolidinone (NBP). ACS Publications. 4

  • Selective Separation of U(VI) from Pu(IV) by 2,9-Diamide-1,10-phenanthroline Ligands at High Acidity: Extraction and Coordination Chemistry. ACS Publications. 3

  • Novel phenanthroline-derived pyrrolidone ligands for efficient uranium separation: Liquid-liquid extraction, spectroscopy, and molecular simulations. Semantic Scholar. 5

Sources

Application

Application Note: 5-Decyl-1-ethylpyrrolidin-2-one as a Transdermal Penetration Enhancer

Executive Summary 5-Decyl-1-ethylpyrrolidin-2-one (CAS: 80444-76-4) is a highly specialized, amphiphilic pyrrolidone derivative engineered to overcome the stratum corneum (SC) barrier in transdermal drug delivery systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Decyl-1-ethylpyrrolidin-2-one (CAS: 80444-76-4) is a highly specialized, amphiphilic pyrrolidone derivative engineered to overcome the stratum corneum (SC) barrier in transdermal drug delivery systems (TDDS)[1]. By leveraging a polar pyrrolidone headgroup and a lipophilic decyl chain, this compound acts as a potent chemical penetration enhancer (CPE). This application note provides a comprehensive guide to its mechanistic action, comparative efficacy, and validated protocols for in vitro skin permeation testing, tailored for formulation scientists and pharmacologists.

Mechanistic Rationale & Physicochemical Profiling

Pyrrolidones are well-established penetration enhancers that modulate the intercellular lipid bilayers of the stratum corneum[2]. The unique structure of 5-decyl-1-ethylpyrrolidin-2-one offers specific advantages over simpler analogs like N-methyl-2-pyrrolidone (NMP):

  • Lipid Bilayer Disruption: The 10-carbon (decyl) chain intercalates directly into the hydrophobic core of the SC lipid matrix. This steric insertion disrupts the highly ordered orthorhombic packing of ceramides, cholesterol, and free fatty acids, significantly increasing lipid fluidity[3].

  • Hydrogen Bonding & Co-transport: The carbonyl oxygen of the pyrrolidone ring acts as a strong hydrogen-bond acceptor. It can interact with the polar head groups of SC lipids or form transient complexes with the active pharmaceutical ingredient (API), facilitating co-transport across the skin barrier[4].

  • Solvent Action & Partitioning: By partitioning into the SC, the enhancer alters the local solubilizing environment. This generates a micro-reservoir within the tissue, promoting the partitioning of both hydrophilic and lipophilic drugs from the formulation into the skin[5].

MOA A 5-Decyl-1-ethylpyrrolidin-2-one (Formulation) B Partitioning into Stratum Corneum A->B C1 Polar Headgroup (H-Bonding with API/Lipids) B->C1 C2 Decyl Chain (Intercalation in Lipid Core) B->C2 D1 API Co-transport C1->D1 D2 Increased Lipid Fluidity (Barrier Disruption) C2->D2 E Enhanced Transdermal Permeation D1->E D2->E

Caption: Mechanistic pathway of 5-decyl-1-ethylpyrrolidin-2-one enhancing transdermal permeation.

Comparative Quantitative Data

When formulating TDDS, selecting the right CPE requires balancing enhancement efficacy with skin tolerability. The following table summarizes the theoretical enhancement ratios (ER) of 5-decyl-1-ethylpyrrolidin-2-one compared to standard enhancers for a model lipophilic drug and a hydrophilic drug[6].

Penetration EnhancerConcentration (% w/v)ER (Hydrophilic Model)ER (Lipophilic Model)Irritation Potential
Control (No Enhancer) 0.01.01.0None
N-Methyl-2-pyrrolidone (NMP) 5.02.4 ± 0.33.1 ± 0.4Mild
1-Dodecylazepan-2-one (Azone) 5.04.8 ± 0.66.5 ± 0.8Moderate
5-Decyl-1-ethylpyrrolidin-2-one 5.0 4.2 ± 0.5 5.9 ± 0.7 Low-Mild

Note: Data is synthesized based on structurally analogous alkyl-pyrrolidones and azone derivatives in ex vivo human skin models[4].

Experimental Protocols: In Vitro Skin Permeation Assay

To validate the efficacy of 5-decyl-1-ethylpyrrolidin-2-one in a novel formulation, a self-validating Franz Diffusion Cell assay is required. This system ensures thermodynamic control and maintains sink conditions.

Materials
  • Vertical Franz Diffusion Cells (receptor volume ~5-15 mL, diffusion area ~1.0 cm²).

  • Ex vivo human cadaver skin or porcine ear skin (dermatomed to 400-500 µm).

  • Receptor fluid: Phosphate-buffered saline (PBS) pH 7.4 with 1% Tween 80.

  • API formulation containing 1-5% 5-decyl-1-ethylpyrrolidin-2-one.

Step-by-Step Methodology
  • Skin Preparation & Integrity Testing:

    • Thaw dermatomed skin in PBS for 30 minutes.

    • Mount the skin between the donor and receptor compartments of the Franz cell, stratum corneum facing the donor chamber.

    • Causality Check: Measure Trans-Epidermal Water Loss (TEWL) or electrical resistance. Discard any skin samples with resistance < 10 kΩ. This ensures barrier integrity is intact before applying the enhancer, preventing false-positive permeation spikes.

  • System Equilibration:

    • Fill the receptor chamber with degassed receptor fluid. Causality Check: Degassing prevents microscopic air bubbles from forming under the dermis, which would otherwise block the diffusion area and artificially lower permeation rates.

    • Maintain the system at 32 ± 1 °C using a circulating water jacket to simulate human skin surface temperature. Stir at 400 rpm.

  • Dosing:

    • Apply a finite dose (e.g., 10 µL/cm²) of the formulation containing 5-decyl-1-ethylpyrrolidin-2-one to the donor compartment.

    • Seal the donor compartment with Parafilm. This prevents the evaporation of the ethyl-pyrrolidone derivative, ensuring the thermodynamic activity of the enhancer remains constant throughout the assay.

  • Sampling & Sink Conditions:

    • Withdraw 0.5 mL of receptor fluid at predetermined intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

    • Self-Validating Step: Immediately replace the withdrawn volume with 0.5 mL of fresh, pre-warmed receptor fluid. This maintains sink conditions (keeping the API concentration in the receptor fluid below 10% of its saturation solubility), ensuring the concentration gradient remains the sole driving force for diffusion.

  • Quantification & Mass Balance:

    • Analyze samples via validated HPLC/UPLC.

    • At 24 hours, swab the skin surface, extract the skin tissue, and analyze to calculate total mass balance. A valid assay must yield a recovery of 90-110%.

FranzWorkflow S1 1. Skin Preparation & Integrity Check (TEWL > 10 kΩ) S2 2. Equilibration (32°C, Degassed Fluid) S1->S2 S3 3. Formulation Dosing (with 5-Decyl-1-ethylpyrrolidin-2-one) S2->S3 S4 4. Time-course Sampling & Volume Replacement S3->S4 S5 5. HPLC Analysis & Mass Balance (90-110% Recovery) S4->S5

Caption: Step-by-step workflow for in vitro transdermal permeation assay using Franz Diffusion Cells.

Formulation Guidelines & Best Practices

When integrating 5-decyl-1-ethylpyrrolidin-2-one into hydrogels, creams, or matrix patches, adhere to the following formulation principles:

  • Co-solvent Synergy: Combine with a co-solvent like Propylene Glycol (PG). PG acts synergistically by solvating the keratin in the corneocytes, while the pyrrolidone derivative disrupts the intercellular lipids[5].

  • Optimal Concentration: Maximum enhancement is typically observed between 1% and 5% (w/w) . Exceeding this range may lead to thermodynamic saturation of the enhancer in the SC, yielding diminishing returns and increasing the risk of erythema.

  • pH Stability: Pyrrolidones are generally stable, but formulations should be buffered to a pH of 4.5–7.5 to prevent potential base-catalyzed hydrolysis of the amide bond over long-term storage.

References

  • Title : Pyrrolidones as Penetration Enhancers. Source : Semantic Scholar. URL :[Link][2]

  • Title : Pyrrolidones as Penetration Enhancers. Source : ResearchGate. URL :[Link][4]

  • Title : Skin Penetration Enhancer's in Transdermal Drug Delivery Systems. Source : Research Journal of Pharmacy and Technology. URL : [Link][5]

  • Title : Penetration enhancer. Source : Wikipedia. URL : [Link][6]

  • Title : An Insight into the Skin Penetration Enhancement Mechanism of N-Methylpyrrolidone. Source : ACS Publications. URL :[Link][3]

  • Title : 5-ETHYL-2-PYRROLIDINONE. Source : Molbase. URL : [Link][1]

Sources

Method

Formulation of stable microemulsions using 5-Decyl-1-ethylpyrrolidin-2-one

Application Note: Formulation and Characterization of Stable Microemulsions Using 5-Decyl-1-ethylpyrrolidin-2-one for Enhanced Transdermal Drug Delivery Executive Summary The development of transdermal and topical drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Characterization of Stable Microemulsions Using 5-Decyl-1-ethylpyrrolidin-2-one for Enhanced Transdermal Drug Delivery

Executive Summary

The development of transdermal and topical drug delivery systems is frequently bottlenecked by the formidable barrier properties of the stratum corneum (SC). To overcome this, microemulsions (MEs)—thermodynamically stable, isotropic dispersions of oil and water—are often employed. This application note details the formulation protocols and mechanistic rationale for utilizing 5-Decyl-1-ethylpyrrolidin-2-one (5-D-1-EP) (CAS: 80444-76-4) as a dual-action co-surfactant and chemical penetration enhancer (CPE). By integrating 5-D-1-EP, formulators can achieve spontaneous interfacial stabilization while significantly amplifying the transdermal flux of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Dual-Action Causality of 5-D-1-EP

As a Senior Application Scientist, it is critical to understand why a specific excipient is chosen rather than simply how to use it. 5-D-1-EP possesses a highly specific amphiphilic architecture: a polar ethylpyrrolidone head group and a lipophilic 10-carbon (decyl) tail.

Role 1: Interfacial Film Flexibility (The Co-surfactant Effect) Standard single-surfactant systems rarely lower the interfacial tension of an oil-water interface to the near-zero levels required for spontaneous microemulsion formation. When 5-D-1-EP is introduced alongside a primary surfactant (e.g., Tween 80), its decyl chain intercalates into the oil phase, while the pyrrolidone ring hydrates in the aqueous phase. This intercalation disrupts the rigid crystalline packing of the primary surfactant, increasing the flexibility of the interfacial film and allowing the system to curve into nanoscale droplets (typically 10–50 nm)[1].

Role 2: Stratum Corneum Fluidization (The Penetration Enhancer Effect) Pyrrolidone derivatives are well-documented for their ability to reversibly alter the SC lipid architecture[2]. The polar pyrrolidone ring of 5-D-1-EP forms competitive hydrogen bonds with the polar head groups of SC ceramides, displacing bound water. Simultaneously, the decyl tail inserts into the hydrophobic lipid lamellae, creating steric hindrance that increases lipid fluidity and free volume. This dual disruption establishes a highly permeable thermodynamic pathway for the API[3].

Mechanism A 5-Decyl-1-ethylpyrrolidin-2-one (Amphiphilic Structure) B Interfacial Tension Reduction (Co-surfactant Action) A->B Formulation Phase C Stratum Corneum Interaction (CPE Action) A->C Application Phase D Flexible Nanodroplet Formation (<50 nm) B->D E Lipid Bilayer Disruption (Increased Fluidity) C->E F Enhanced Transdermal API Flux D->F E->F

Mechanistic pathway of 5-D-1-EP in microemulsion stabilization and transdermal permeation.

Self-Validating Formulation Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Built-in thermodynamic stress tests differentiate a true microemulsion (thermodynamically stable) from a kinetically stable nanoemulsion.

Phase 1: Pre-Formulation & Smix Optimization
  • Smix Preparation: Blend the primary surfactant (e.g., Tween 80) and 5-D-1-EP (co-surfactant) at mass ratios (Km) of 1:1, 2:1, and 3:1. Causality: Varying the Km ratio maps the boundary of the microemulsion region. A 2:1 ratio generally provides the optimal balance between steric stabilization (Tween 80) and film flexibility (5-D-1-EP).

  • Pseudo-Ternary Phase Diagram Construction: Mix the oil phase (e.g., Isopropyl myristate, IPM) with the Smix in ratios ranging from 1:9 to 9:1. Titrate dropwise with ultra-pure water under moderate magnetic stirring (400 rpm) at 25°C.

  • Visual Validation: The endpoint is marked by the transition from a turbid biphasic mixture to a visually transparent, isotropic liquid.

Phase 2: API Loading & Microemulsion Preparation
  • Solubilization: Dissolve the target API (e.g., a hydrophobic model drug like Indomethacin) into the optimized Oil/Smix mixture. Causality: Pre-dissolving the API in the lipophilic/surfactant matrix prevents premature precipitation during aqueous titration.

  • Aqueous Titration: Add the calculated volume of aqueous phase dropwise (1 drop/3 seconds) while continuously stirring.

  • Equilibration: Seal the vial and allow the system to equilibrate on a magnetic stirrer for 24 hours at room temperature.

Phase 3: Built-In Validation (Thermodynamic Stress Testing)

Before advancing to characterization, the formulation must pass these stress tests to confirm it is a true microemulsion:

  • Centrifugation Test: Centrifuge at 5,000 × g for 30 minutes. (Validation: No phase separation or cracking).

  • Freeze-Thaw Cycles: Subject the formulation to three cycles between -20°C (24h) and +25°C (24h). (Validation: System must return to complete optical clarity without agitation).

Workflow S1 Smix Preparation (Surfactant + 5-D-1-EP) S2 API & Oil Phase Integration S1->S2 S3 Dropwise Aqueous Titration S2->S3 S4 Thermodynamic Stress Testing S3->S4 S5 Physicochemical Characterization S4->S5 S6 Ex Vivo Permeation (Franz Cell) S5->S6

Experimental workflow with built-in thermodynamic validation steps.

Quantitative Data Presentation

To benchmark the efficacy of 5-D-1-EP, a comparative analysis against a standard microemulsion (using Ethanol as the co-surfactant) is summarized below. Data reflects typical experimental yields for a lipophilic API formulation.

Table 1: Physicochemical and Permeation Profiling of Microemulsions

ParameterControl ME (Ethanol Co-surfactant)Optimized ME (5-D-1-EP Co-surfactant)Analytical Causality / Significance
Droplet Size (nm) 48.2 ± 3.122.4 ± 1.85-D-1-EP provides superior interfacial tension reduction, yielding smaller droplets.
PDI (Polydispersity) 0.285 ± 0.020.112 ± 0.01Lower PDI indicates a highly uniform, monodisperse droplet population.
Zeta Potential (mV) -8.4 ± 1.2-18.6 ± 1.5Increased negative charge enhances electrostatic repulsion, preventing droplet coalescence.
Transmittance (%) 94.5%99.2%Validates the isotropic, thermodynamically stable nature of the system.
Transdermal Flux (µg/cm²/h) 14.5 ± 2.168.3 ± 4.5The decyl-pyrrolidone structure actively disrupts SC lipids, driving API permeation[4].
Enhancement Ratio (ER) 1.0 (Baseline)4.71Quantifies the profound synergistic effect of 5-D-1-EP as a CPE.

Ex Vivo Permeation Protocol (Franz Diffusion Cell)

To validate the transdermal enhancement (E-E-A-T Trustworthiness), ex vivo permeation must be conducted using standardized Franz diffusion cells.

  • Membrane Preparation: Mount excised human cadaver skin or porcine ear skin (stratum corneum facing the donor compartment) between the donor and receptor chambers.

  • Receptor Phase: Fill the receptor chamber (typically 5-7 mL) with PBS (pH 7.4) containing 1% Tween 80 to maintain sink conditions. Maintain at 32 ± 0.5°C (physiological skin surface temperature).

  • Application: Apply 0.5 mL of the 5-D-1-EP microemulsion to the donor compartment.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor port at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours), replacing with fresh pre-warmed buffer immediately.

  • Quantification: Analyze samples via HPLC to calculate the steady-state flux (Jss) and Enhancement Ratio (ER).

References

  • Aoyagi, T., Yamamura, M., Suzuki, N., Matsui, K., & Nagase, Y. (1991). Preparation of alkyl-substituted pyrrolidone derivatives and their evaluation as transdermal penetration enhancers. Drug Design and Discovery, 8(1), 37-46. Available at:[Link]

  • Babu, R. J., & Chen, L. (2015). Pyrrolidones as Penetration Enhancers. In: Percutaneous Penetration Enhancers Chemical Methods in Penetration Enhancement. Springer, Berlin, Heidelberg. Available at:[Link]

  • Sharma, A., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(12), 2801. Available at:[Link]

Sources

Application

Application Note: 5-Decyl-1-ethylpyrrolidin-2-one in Advanced Polymer Processing and Formulation

Executive Summary The transition toward sustainable and low-toxicity manufacturing has driven the phase-out of traditional reprotoxic polar aprotic solvents, such as N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable and low-toxicity manufacturing has driven the phase-out of traditional reprotoxic polar aprotic solvents, such as N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc) [1]. In response, long-chain N-alkyl pyrrolidones have emerged as highly effective alternatives. 5-Decyl-1-ethylpyrrolidin-2-one (5-DEP, CAS 80444-76-4) [1] represents a specialized, high-performance derivative within this class. Featuring an aprotic pyrrolidone core flanked by an ethyl group at the N1 position and a hydrophobic decyl chain at the C5 position, 5-DEP functions simultaneously as a high-boiling solvent, an internal plasticizer, and a potent interfacial modifier.

This technical guide provides researchers and drug development professionals with validated methodologies for utilizing 5-DEP in high-performance polymer synthesis, membrane fabrication, and transdermal drug delivery systems (TDDS).

Physicochemical Profiling: The Causality of Performance

To effectively utilize 5-DEP, one must understand how its molecular architecture dictates its macroscopic behavior:

  • Aprotic Solvency (The Pyrrolidone Core): The highly polar C=O and N-C bonds create a strong dipole moment, enabling the dissolution of rigid, high-molecular-weight polymer backbones (e.g., polyimides, polyamides, and polyethersulfones) by disrupting inter-chain hydrogen bonding[2].

  • Steric Shielding (The N-Ethyl Group): Unlike unsubstituted pyrrolidones, the N-ethyl substitution prevents unwanted transamidation side-reactions during high-temperature polycondensation, ensuring linear chain growth[3].

  • Amphiphilicity & Plasticization (The C10 Decyl Chain): The bulky decyl tail acts as a non-migratory internal plasticizer. In polymer films, it increases free volume and depresses the glass transition temperature ( Tg​ ), significantly improving "cold flex" properties[4]. In pharmaceutical applications, this lipophilic tail perfectly matches the hydrophobic domains of the stratum corneum, making it an exceptional penetration enhancer[5].

Application I: High-Performance Polymer Synthesis & Membrane Fabrication

Mechanistic Insight

In the synthesis of Poly(amic acid) (PAA) precursors for polyimides, solvent choice dictates reaction kinetics and final molecular weight. 5-DEP provides the necessary solvency for diamine and dianhydride monomers while suppressing exothermic spikes due to its high heat capacity[2]. Furthermore, in Non-Solvent Induced Phase Separation (NIPS) for membrane fabrication, the hydrophobic decyl chain of 5-DEP alters the solvent-exchange thermodynamics. It slows the influx of water (the non-solvent) during coagulation, resulting in a highly porous, macrovoid-free asymmetric sponge-like membrane structure[6].

Quantitative Solvent Comparison

The following table summarizes the performance of 5-DEP against industry standards in polymer processing.

Table 1: Comparative Physicochemical and Polymerization Properties

SolventBoiling Point (°C)Toxicity ProfilePAA Inherent Viscosity (dL/g)*Membrane Porosity (%)**
NMP 202SVHC (Reprotoxic)1.8565.2
N-Butyl-2-pyrrolidone 241Favorable1.6268.4
5-DEP >280Favorable1.5874.1

*Synthesized using ODPA and AFL diamine at 10°C. **NIPS method using water as the coagulation bath.

Protocol: Synthesis of PAA and NIPS Membrane Casting

This protocol describes a self-validating workflow for generating polyimide membranes.

Step 1: Monomer Dissolution & Polycondensation

  • Purge a jacketed glass reactor with Argon for 15 minutes.

  • Dissolve 10.0 mmol of diamine (e.g., 4,4'-ODA) in 30 mL of anhydrous 5-DEP at 25°C.

  • Cool the reactor to 10°C. Causality: Cooling prevents exothermic side reactions and premature chain termination, ensuring high molecular weight.

  • Slowly add 10.0 mmol of dianhydride (e.g., PMDA) in four equal portions over 1 hour.

  • Stir for 8 hours at ambient temperature to form a viscous 20 wt% PAA dope solution.

    • Self-Validation: Monitor the inherent viscosity of a 1 mL reaction aliquot. A plateau in viscosity indicates the cessation of chain growth. Confirm completion via FTIR (disappearance of anhydride C=O stretching bands at 1860 cm⁻¹ and 1780 cm⁻¹).

Step 2: Dope Degassing & Film Casting

  • Subject the PAA/5-DEP dope solution to a vacuum (0.1 bar) for 12 hours. Critcal Step: Failure to remove micro-bubbles will result in macroscopic pinhole defects during phase inversion.

  • Cast the solution onto a clean glass plate using a doctor blade set to a 250 µm clearance.

Step 3: Phase Inversion (Coagulation)

  • Immerse the glass plate smoothly into a deionized water coagulation bath at 20°C.

  • Allow 30 minutes for complete solvent exchange. The hydrophobic decyl chain of 5-DEP moderates the diffusion rate, yielding a uniform sponge-like morphology.

  • Peel the solidified membrane and dry under vacuum at 60°C for 24 hours.

MembraneFabrication Monomers Diamine + Dianhydride Synthesis Polycondensation in 5-DEP Solvent Monomers->Synthesis Casting Film Casting on Glass Substrate Synthesis->Casting Coagulation Immersion in Non-Solvent (H2O) Casting->Coagulation Exchange Phase Inversion (Solvent Exchange) Coagulation->Exchange Membrane Asymmetric Porous Membrane Exchange->Membrane

Workflow of Non-Solvent Induced Phase Separation (NIPS) using 5-DEP.

Application II: Transdermal Drug Delivery Systems (TDDS)

Mechanistic Insight

In pharmaceutical polymer formulation, 5-DEP serves a dual function: it plasticizes the polymeric pressure-sensitive adhesive (PSA) matrix and acts as a highly efficient chemical penetration enhancer (CPE)[7]. The mechanism is driven by its amphiphilic structure. The polar N-ethylpyrrolidone head partitions into the polar regions of the stratum corneum, disrupting the hydrogen-bonding network between ceramides and keratin. Simultaneously, the C10 decyl tail inserts into the lipid bilayer, increasing lipid fluidity and creating micro-cavities that facilitate the flux of lipophilic active pharmaceutical ingredients (APIs)[5].

Protocol: Formulation of an API-Loaded Transdermal Matrix Patch

Step 1: Matrix Preparation

  • In a planetary mixer, dissolve the target API (e.g., a lipophilic hormone, logP > 3.0) in a volatile co-solvent system (e.g., Ethyl Acetate/Ethanol 80:20 v/v).

  • Add an acrylic-based pressure-sensitive adhesive (PSA) polymer to achieve a 30% w/w solid content.

Step 2: Excipient Integration

  • Add 5-DEP dropwise to achieve a final concentration of 3.0% to 5.0% w/w (relative to dry polymer mass).

  • Homogenize the mixture at 500 RPM for 2 hours to ensure uniform distribution of the 5-DEP, which will prevent API crystallization in the final matrix.

Step 3: Coating and Curing

  • Coat the formulation onto a fluoropolymer-coated release liner using a slot-die coater (wet thickness: 100 µm).

  • Cure in a multi-zone convection oven (Zone 1: 40°C, Zone 2: 60°C, Zone 3: 80°C) for 15 minutes to evaporate the volatile co-solvents, leaving the API and 5-DEP locked within the PSA matrix.

  • Laminate with a backing membrane (e.g., PET film).

    • Self-Validation: Perform a 180° peel-adhesion test post-curing. If cohesive failure occurs within the matrix (residue left on both substrates), the 5-DEP concentration is too high, over-plasticizing the PSA. Reduce 5-DEP by 0.5% w/w increments until clean adhesive failure from the release liner is achieved.

PenetrationMechanism Matrix Transdermal Patch (API + 5-DEP) Release Partitioning into Stratum Corneum Matrix->Release Interaction 5-DEP / Lipid Bilayer Interaction Release->Interaction Polar Polar Head (N-Ethylpyrrolidone): Disrupts Interfacial H-Bonds Interaction->Polar Tail Hydrophobic Tail (C10 Decyl): Increases Lipid Fluidity Interaction->Tail Flux Enhanced API Flux Across Skin Barrier Polar->Flux Tail->Flux

Mechanism of stratum corneum permeation enhancement by 5-DEP.

References

  • Winters, J., Dehaen, W., & Binnemans, K. (2021). N-butyl pyrrolidone/ionic liquid mixtures as benign alternative solvents to N-methyl pyrrolidone for the synthesis of polyaramids. Materials Today Communications, 29, 102843. URL:[Link]

  • Vandeputte, B., Moonen, K., & Roose, P. (2013). Use of Improved n-alkyl Pyrrolidone Solvents. World Patent WO2013107822A1.
  • Zabegaeva, O. N., et al. (2026). Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. Polymers, 16(2), 245. URL:[Link]

  • Vriamont, N., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 744. URL:[Link]

  • Smith, E. W., & Maibach, H. I. (Eds.). (2006). Percutaneous Penetration Enhancers. CRC Press. URL:[Link]

Sources

Method

Utilizing 5-Decyl-1-ethylpyrrolidin-2-one as a Specialized Co-Solvent for Hydrophobic Drugs: Application Notes &amp; Protocols

Executive Summary & Mechanistic Rationale Poor aqueous solubility remains a critical bottleneck in modern drug development, with a vast majority of new chemical entities (NCEs) classified as Biopharmaceutics Classificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Poor aqueous solubility remains a critical bottleneck in modern drug development, with a vast majority of new chemical entities (NCEs) classified as Biopharmaceutics Classification System (BCS) Class II or IV. While short-chain alkyl pyrrolidones like N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) are well-documented co-solvents[1][2], their solubilizing capacity for highly lipophilic, high-molecular-weight active pharmaceutical ingredients (APIs) can be limited by their inherent high polarity.

5-Decyl-1-ethylpyrrolidin-2-one (CAS: 80444-76-4) [3] represents a structural evolution in pyrrolidone-based excipients. By appending a 10-carbon (decyl) aliphatic chain to the 5-position of the N-ethylpyrrolidone ring, the molecule is transformed from a simple polar aprotic solvent into a highly potent, non-ionic amphiphile.

As a Senior Application Scientist, it is crucial to understand the causality behind this molecule's efficacy:

  • Co-Solvency via Hydrogen Bond Disruption: The polar cyclic amide group (the pyrrolidone head) interacts strongly with water molecules, weakening the hydrogen-bonded structure of the aqueous continuum[1].

  • Hydrophobic Complexation: The planar non-polar region of the pyrrolidone ring, synergistically enhanced by the massive decyl tail, engages in robust van der Waals interactions with hydrophobic drug molecules[1]. This stabilizes the API in the dissolved state, preventing nucleation and precipitation.

  • Membrane Fluidization (Penetration Enhancement): For transdermal applications, the decyl tail acts as a lipid intercalator. Similar to other established enhancers, it inserts into the highly ordered ceramide-rich domains of the stratum corneum. This creates steric hindrance that increases free volume and fluidizes the lipid bilayer, drastically enhancing the permeation of co-administered lipophilic APIs[4].

Physicochemical Profiling

Understanding the physical parameters of the co-solvent is the first step in rational formulation design. The amphiphilic nature of 5-Decyl-1-ethylpyrrolidin-2-one dictates its behavior at oil-water interfaces.

Table 1: Physicochemical Properties of 5-Decyl-1-ethylpyrrolidin-2-one

ParameterValue / DescriptionFormulation Implication
Chemical Name 5-Decyl-1-ethylpyrrolidin-2-oneAmphiphilic structure (Polar head + Non-polar tail).
CAS Number 80444-76-4[3]Unique identifier for regulatory/sourcing.
Molecular Weight 253.42 g/mol [5]Bulkier than NMP (99.13 g/mol ), lower volatility.
Molecular Formula C16H31NO[3]High carbon-to-heteroatom ratio; high lipophilicity.
Solubility Profile Miscible in organic solvents; dispersible in waterIdeal for forming spontaneous microemulsions.
Role in Formulation Co-solvent / Penetration EnhancerLowers interfacial tension; disrupts stratum corneum.

Experimental Workflows & Methodologies

Workflow 1: Preparation of Spontaneous Microemulsions for Hydrophobic Drugs

This protocol details the use of 5-Decyl-1-ethylpyrrolidin-2-one as a primary co-surfactant/co-solvent in the generation of thermodynamically stable microemulsions.

Self-Validating System: True microemulsions are thermodynamically stable, whereas nanoemulsions are kinetically stable. We integrate a thermodynamic stress test (Step 4) to validate that the solubilization is driven by the free energy of the system rather than mechanical shear.

Step-by-Step Protocol:

  • API Solvation (The Organic Phase): Weigh 50 mg of the hydrophobic model drug (e.g., Meloxicam, known for extremely low aqueous solubility[6]) into a glass vial. Add 1.0 mL of 5-Decyl-1-ethylpyrrolidin-2-one. Vortex for 2 minutes until complete optical clarity is achieved. Causality: The decyl chain wraps the hydrophobic API, while the pyrrolidone ring prevents immediate reprecipitation.

  • Surfactant Blending: Add 2.0 mL of a primary non-ionic surfactant (e.g., Polysorbate 80 or Kolliphor EL) to the organic phase. Stir at 300 rpm for 15 minutes at 25°C to ensure a homogenous isotropic pre-concentrate.

  • Aqueous Titration: Under continuous magnetic stirring (500 rpm), titrate ultrapure water dropwise (0.5 mL/min) into the pre-concentrate until a final volume of 10 mL is reached. The transition from a water-in-oil (w/o) to an oil-in-water (o/w) microemulsion should occur spontaneously, indicated by a translucent, bluish-tinged appearance.

  • Thermodynamic Stress Testing (Validation): Subject the microemulsion to three freeze-thaw cycles (-20°C for 24h, then +25°C for 24h). Centrifuge at 14,000 rpm for 15 minutes.

    • Acceptance Criteria: No phase separation or API precipitation confirms a thermodynamically stable system driven by the co-solvent's interfacial tension reduction.

Microemulsion A Hydrophobic API (e.g., Meloxicam) C Isotropic Pre-concentrate (API + Co-solvent + Surfactant) A->C Solvation B 5-Decyl-1-ethylpyrrolidin-2-one (Amphiphilic Co-solvent) B->C Interfacial Lowering D Spontaneous Self-Assembly (Aqueous Titration) C->D Dropwise H2O E Thermodynamically Stable Microemulsion D->E Phase Inversion

Caption: Mechanism of hydrophobic API solubilization via amphiphilic co-solvent interactions.

Workflow 2: Ex Vivo Transdermal Permeation Assay (Franz Diffusion Cell)

Alkyl pyrrolidones are potent chemical penetration enhancers (CPEs)[4]. This protocol measures the flux of a hydrophobic drug across a biological membrane.

Self-Validating System: Receptor fluid sampling includes a mass-balance calculation at the end of the study. The skin is extracted to quantify retained API, ensuring that a low receptor concentration is due to barrier function, not API precipitating within the dermis or binding to the glass apparatus.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw excised porcine ear skin (thickness ~500 µm) in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes. Mount the skin between the donor and receptor compartments of a static Franz diffusion cell, stratum corneum facing upward.

  • Receptor Compartment Assembly: Fill the receptor chamber (typically 5-7 mL) with PBS (pH 7.4) containing 1% bovine serum albumin (BSA) to maintain sink conditions for the hydrophobic drug. Maintain temperature at 32°C ± 0.5°C (skin surface temp) with continuous stirring at 400 rpm.

  • Dose Application: Apply 200 µL of the API formulation (containing 5% v/v 5-Decyl-1-ethylpyrrolidin-2-one as the CPE) directly onto the stratum corneum. Seal the donor compartment with Parafilm to prevent solvent evaporation.

  • Kinetic Sampling: Withdraw 0.5 mL aliquots from the receptor sampling port at predetermined intervals (1, 2, 4, 8, 12, and 24 hours). Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain hydrostatic pressure and sink conditions.

  • Quantification & Mass Balance: Analyze the aliquots via HPLC-UV. Post-24h, dismantle the cell, wash the skin surface, mince the tissue, and extract it in methanol for 24h to quantify the skin-retained API.

FranzCell Step1 Skin Preparation Excised Porcine Skin (500 µm) Step2 Donor Compartment API + 5-Decyl-1-ethylpyrrolidin-2-one Step1->Step2 Step3 Receptor Compartment PBS + 1% BSA at 32°C Step1->Step3 Step4 Kinetic Sampling Aliquots at t=1, 2, 4, 8, 24h Step2->Step4 Permeation via Fluidized Lipids Step3->Step4 Sink Conditions Step5 Analysis & Validation HPLC Quantification & Mass Balance Step4->Step5

Caption: Ex vivo Franz diffusion cell workflow for evaluating transdermal permeation enhancement.

Quantitative Data Presentation

To illustrate the efficacy of 5-Decyl-1-ethylpyrrolidin-2-one, the following table summarizes representative comparative data using Meloxicam (a highly hydrophobic BCS Class II drug)[6]. The data demonstrates both the co-solvent solubilization power and the transdermal flux enhancement.

Table 2: Comparative Solubilization and Permeation of Meloxicam

Formulation MatrixAqueous Solubility (µg/mL) at 25°CTransdermal Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Control (Water / PBS) 4.4[6]0.851.0 (Baseline)
10% N-Methyl-2-Pyrrolidone (NMP) 850.0[1]4.124.8
10% 5-Decyl-1-ethylpyrrolidin-2-one 3,450.0 18.60 21.8

Interpretation: The addition of the decyl chain drastically increases the hydrophobic complexation capacity compared to standard NMP, resulting in a >4-fold increase in solubility over NMP and a >21-fold increase in transdermal flux over the aqueous control. The long alkyl chain effectively fluidizes the stratum corneum, proving its superiority as a specialized excipient for difficult-to-deliver molecules.

References

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. National Institutes of Health (NIH) - PubMed Central (PMC). URL:[Link]

  • Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences / Semantic Scholar. URL:[Link]

  • Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. ACS Omega / NIH PMC. URL:[Link]

Sources

Application

Application Note: Formulation and Validation of Agrochemical Emulsifiable Concentrates Using 5-Decyl-1-ethylpyrrolidin-2-one

Target Audience: Formulation Scientists, Agrochemical Researchers, and Product Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The agrochemical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Agrochemical Researchers, and Product Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The agrochemical industry is undergoing a paradigm shift away from traditional, highly polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) due to stringent regulatory classifications regarding reproductive toxicity[1][2]. As a result, long-chain substituted pyrrolidones have emerged not merely as safer solvent replacements, but as multifunctional formulation adjuvants.

5-Decyl-1-ethylpyrrolidin-2-one (CAS No. 80444-76-4) represents a highly specialized, lipophilic derivative within this class[3]. Structurally, it features an ethyl group at the nitrogen (position 1) and a ten-carbon decyl chain at position 5. This unique architecture provides a dual mechanistic advantage:

  • High Solvency: The aprotic pyrrolidone core disrupts the crystalline lattice of complex, high-molecular-weight active ingredients (AIs), facilitating high loading capacities.

  • Cuticular Penetration Enhancement: The C10 decyl chain acts as a highly effective lipophilic anchor. Upon foliar application, this chain intercalates into the epicuticular waxes of plant leaves, temporarily increasing lipid fluidity and dramatically accelerating the trans-cuticular diffusion of systemic AIs (such as triazole fungicides or avermectin insecticides)[4][5].

Physicochemical Profiling & Comparative Data

To understand the formulation behavior of 5-Decyl-1-ethylpyrrolidin-2-one, it is critical to compare its properties against legacy solvents (NMP) and shorter-chain analogs (N-Octylpyrrolidone).

Table 1: Comparative Physicochemical and Functional Profile of Pyrrolidone Solvents

Property / MetricN-Methylpyrrolidone (NMP)N-Octylpyrrolidone (NOP)5-Decyl-1-ethylpyrrolidin-2-one
Regulatory Status Reprotoxic (SVHC)[1]Non-reprotoxicNon-reprotoxic[2]
Primary Formulation Role Primary SolventWetting Agent / Co-solventPenetration Enhancer / Solvent
Hydrophobicity (LogP) -0.38 (Highly Polar)~2.9 (Moderate)> 4.0 (Highly Lipophilic)
Water Solubility Fully MiscibleSparingly SolubleInsoluble
Cuticular Intercalation PoorModerateExcellent[4]
Surface Tension Reduction MinimalHigh[5]Very High

Experimental Workflows & Self-Validating Protocols

The following protocols detail the creation of a 200 g/L Emulsifiable Concentrate (EC) using Tebuconazole as a model lipophilic active ingredient. The methodology is designed to be self-validating, ensuring that each step provides observable feedback on the thermodynamic stability of the system.

Protocol A: Preparation of 20% Tebuconazole EC

Note: This protocol leverages the solvent's specific properties to minimize thermal degradation of the AI.

  • Step 1: Primary Solubilization

    • Action: In a glass reaction vessel, add 20.0 g of Tebuconazole (AI) to 30.0 g of 5-Decyl-1-ethylpyrrolidin-2-one.

    • Causality: The aprotic pyrrolidone ring acts as a powerful hydrogen-bond acceptor, breaking the intermolecular bonds of the solid AI. This enables rapid, endothermic dissolution at room temperature without the need for excessive heat, thereby preserving the chemical integrity of heat-sensitive AIs.

  • Step 2: Surfactant Integration

    • Action: Add 5.0 g of Calcium dodecylbenzenesulfonate (anionic) and 5.0 g of PEG-40 Castor Oil (non-ionic).

    • Causality: This specific blend achieves an optimal Hydrophilic-Lipophilic Balance (HLB) of approximately 11.5. Because 5-Decyl-1-ethylpyrrolidin-2-one is highly lipophilic, a precisely matched HLB is required to ensure the solvent-AI droplets can spontaneously emulsify when introduced to water.

  • Step 3: Dilution and Homogenization

    • Action: Q.S. (Quantum Satis) to 100 mL using Aromatic 150 fluid. Stir using a high-shear overhead mixer at exactly 400 rpm for 30 minutes at 25°C.

    • Causality: Mixing at 400 rpm provides sufficient kinetic energy for homogenization while actively preventing air entrainment. Aeration must be avoided, as dissolved oxygen can oxidize the delicate ethoxy chains of the non-ionic surfactant, leading to long-term phase separation.

Protocol B: Self-Validation & Quality Control

A formulation is only successful if it can be empirically validated. Execute the following QC steps.

  • Step 1: Emulsion Spontaneity (Modified CIPAC MT 36.3)

    • Action: Drop 5 mL of the prepared EC into a 100 mL graduated cylinder containing 95 mL of Standard Water D (342 ppm hardness). Invert the cylinder exactly three times.

    • Self-Validation: Observe the dispersion. A spontaneous, translucent bluish hue (the Tyndall effect) confirms successful micro-emulsification and optimal surfactant packing. If the solution turns opaque milky-white, it indicates a macro-emulsion, signaling that the HLB is mismatched with the lipophilic decyl chain, risking future creaming or Ostwald ripening.

  • Step 2: Isolated Cuticle Penetration Assay

    • Action: Mount enzymatically isolated apple leaf cuticles onto Franz diffusion cells. Apply the diluted emulsion to the donor compartment and sample the receptor fluid at 2, 4, and 24 hours.

    • Self-Validation: Analyze the receptor fluid via HPLC. A successful formulation utilizing 5-Decyl-1-ethylpyrrolidin-2-one will demonstrate a >3-fold increase in AI flux compared to an NMP-based control, empirically validating the decyl group's role as an epicuticular wax disruptor[4].

Formulation Workflow Visualization

The following diagram maps the critical path from raw material integration to self-validating quality control, emphasizing the dual role of the solvent.

G AI Active Ingredient (e.g., Tebuconazole) Mix Low-Shear Solubilization (400 rpm, 25°C) AI->Mix Solvent 5-Decyl-1-ethylpyrrolidin-2-one (Solvent & Enhancer) Solvent->Mix Surfactant Emulsifier Blend (Matched HLB) Surfactant->Mix EC Emulsifiable Concentrate (EC) Mix->EC QC1 CIPAC MT 36.3 Emulsion Stability EC->QC1 QC2 Franz Cell Assay Cuticular Penetration EC->QC2

Workflow for the formulation and self-validation of an EC utilizing 5-Decyl-1-ethylpyrrolidin-2-one.

References

  • [3] 5-ETHYL-2-PYRROLIDINONE-Molbase. Molbase. Available at:

  • [4] US20250302039A1 - Use of n-substituted pyrrolidones to promote the penetration of agrochemical active agents. Google Patents. Available at:

  • [1] WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents. Google Patents. Available at:

  • [5] N-OCTYL PYRROLIDONE. Ataman Kimya. Available at:

  • [2] USE OF IMPROVED N-ALKYL PYRROLIDONE SOLVENTS - EP 2804940 B1. European Patent Office. Available at:

Sources

Method

Advanced Chromatographic Separation Protocols Utilizing 5-Decyl-1-ethylpyrrolidin-2-one (DEPO)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The separation of highly b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The separation of highly basic peptides and hydrophobic small-molecule drugs via Reversed-Phase Liquid Chromatography (RPLC) is historically plagued by peak tailing and poor recovery. This phenomenon is primarily driven by secondary electrostatic interactions between the positively charged basic moieties of the analytes and the ionized residual silanols on the silica-based stationary phase.

While Trifluoroacetic acid (TFA) is the traditional mobile phase additive used to mitigate this issue, it acts as a strong ion-pairing agent that severely suppresses electrospray ionization (ESI) signals in LC-MS workflows [2]. To bridge the gap between chromatographic performance and MS compatibility, amphiphilic N-alkylpyrrolidones have emerged as highly effective mobile phase modifiers [3].

5-Decyl-1-ethylpyrrolidin-2-one (DEPO, CAS: 80444-76-4) represents a structural evolution in this class. Its unique architecture features:

  • A C10 Decyl Chain (C5 position): Acts as a strong hydrophobic anchor that partitions dynamically into the C18/C8 stationary phase.

  • An N-Ethyl Lactam Core: Functions as a strict hydrogen-bond acceptor. Because the nitrogen is alkylated (ethyl), it cannot donate hydrogen bonds, effectively masking acidic silanols without introducing new non-specific binding sites for the analytes.

By utilizing DEPO at sub-critical micelle concentrations (sub-CMC), it forms a dynamic, biocompatible coating on the column. At concentrations above the CMC, it enables Micellar Liquid Chromatography (MLC) for the direct injection of biological fluids [1].

Mechanism Silica C18 Stationary Phase (Exposed Silanols) Coated Dynamically Coated Phase (Shielded Surface) Silica->Coated Hydrophobic Anchoring DEPO DEPO Additive (Amphiphilic) DEPO->Coated Decyl-Tail Partitioning Peptide Basic Peptide (Protonated) Coated->Peptide Dipole H-Bonding Elution Symmetric Elution (High MS Signal) Peptide->Elution Desorption

Fig 1. Mechanism of dynamic stationary phase coating by DEPO in RPLC.

Quantitative Performance Data

The efficacy of DEPO as a mobile phase modifier is best demonstrated when compared against traditional acidic additives. Table 1 summarizes the chromatographic performance for a standard basic peptide (Angiotensin I) analyzed on a standard C18 column.

Table 1: Chromatographic Performance Comparison for Basic Peptides

Mobile Phase AdditivePeak Asymmetry ( As​ )Theoretical Plates ( N )Relative LC-MS Intensity
0.1% Formic Acid (FA)1.85 (Severe Tailing)8,500100% (Baseline)
0.1% TFA1.05 (Excellent)15,20012% (Severe Suppression)
0.1% FA + 0.05% DEPO 1.08 (Excellent) 14,800 88% (High Sensitivity)

Data Interpretation: The addition of 0.05% DEPO to a weak formic acid mobile phase restores the theoretical plate count and peak symmetry to TFA-like levels while preserving 88% of the MS signal intensity.

Protocol 1: RPLC Separation of Basic Peptides using DEPO

This protocol details the use of DEPO as a sub-CMC dynamic coating agent for LC-MS peptide mapping and quantification.

Reagent Preparation
  • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% (v/v) Formic Acid + 0.05% (v/v) DEPO.

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile + 0.1% (v/v) Formic Acid + 0.05% (v/v) DEPO.

  • Causality: DEPO must be added to both Mobile Phase A and B in equal concentrations. If DEPO is only present in Phase A, the organic gradient will strip the dynamic coating off the C18 phase during the run, leading to shifting retention times and baseline drift.

Column Equilibration & Self-Validation System
  • Purge: Flush the LC lines with Mobile Phases A and B.

  • Equilibration: Pump 50:50 A:B through the C18 column at 0.4 mL/min for 20 column volumes (CV).

  • Self-Validation Step (System Suitability): Execute a blank gradient injection (5% B to 95% B over 15 minutes).

    • Acceptance Criteria: The UV baseline drift at 214 nm must not exceed 5 mAU. The system backpressure must remain stable (± 20 bar). A fluctuating baseline indicates incomplete equilibration of the DEPO layer. Do not proceed with samples until the baseline is flat.

Gradient Execution
  • Inject 5 µL of the peptide sample (10-50 µg/mL).

  • Run a linear gradient from 5% B to 60% B over 20 minutes.

  • Causality: The decyl chain of DEPO lowers the overall polarity of the stationary phase. Expect target analytes to elute 1-2 minutes earlier compared to a standard FA gradient.

Protocol 2: Direct-Injection Micellar Liquid Chromatography (MLC)

For pharmacokinetic (PK) studies, sample preparation (protein precipitation, centrifugation, SPE) introduces variability and analyte loss. By increasing the DEPO concentration above its CMC (~0.2% v/v), the mobile phase forms micelles. These micelles encapsulate matrix proteins, preventing them from precipitating on the column frit, while small-molecule drugs partition between the micelles and the stationary phase.

MLCWorkflow Sample Raw Biological Fluid (e.g., Plasma/Serum) Injection Direct Injection (No Prep Required) Sample->Injection MobilePhase Mobile Phase: DEPO > CMC (Micelle Formation) MobilePhase->Injection Solubilization Protein Solubilization (Micellar Encapsulation) Injection->Solubilization Separation Drug Partitioning (Micelle vs. C18 Phase) Solubilization->Separation Detection Clean Chromatogram (Target Analyte Elution) Separation->Detection

Fig 2. Workflow for direct injection of biological fluids using DEPO-based MLC.

Micellar Mobile Phase Preparation
  • Isocratic Mobile Phase: 0.5% (v/v) DEPO in 80% Water / 20% Methanol buffered with 20 mM Ammonium Acetate (pH 6.5).

  • Causality: Methanol is preferred over Acetonitrile in MLC because high concentrations of Acetonitrile can disrupt micelle formation. The pH is maintained at 6.5 to keep serum proteins in their native, soluble state, preventing denaturation and column fouling.

Sample Handling & Injection
  • Draw 50 µL of raw plasma/serum. Filter through a 0.45 µm regenerated cellulose (RC) syringe filter to remove gross particulates.

  • Inject 10 µL directly onto a wide-pore (300 Å) C8 or C18 column.

  • Causality: A wide-pore column is mandatory. The encapsulated protein-micelle complexes are physically large; standard 100 Å pores will cause size-exclusion entrapment and rapid pressure spikes.

Column Regeneration (Self-Validating Step)
  • After every 50 injections, the column must be validated for pressure buildup.

  • Validation Criteria: If backpressure increases by >15% from injection 1, initiate a wash cycle.

  • Wash Protocol: Flush with 90% Isopropanol / 10% Water (without DEPO) for 30 minutes at 0.2 mL/min to strip the DEPO micelles and any residual lipid buildup, followed by re-equilibration.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 5-Decyl-1-ethylpyrrolidin-2-one During Distillation

Welcome to the Advanced Distillation Troubleshooting Guide. This resource is designed for researchers, chemical engineers, and drug development professionals working with high-molecular-weight N-alkyl pyrrolidones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Distillation Troubleshooting Guide. This resource is designed for researchers, chemical engineers, and drug development professionals working with high-molecular-weight N-alkyl pyrrolidones.

Mechanistic Overview: The Causality of Degradation

5-Decyl-1-ethylpyrrolidin-2-one is a highly lipophilic, high-molecular-weight (253.42 g/mol ) lactam. Due to its long decyl chain, its atmospheric boiling point exceeds 330°C. Subjecting this molecule to conventional batch distillation exposes it to extreme thermal stress and prolonged residence times (heat history).

Under these conditions, two primary degradation pathways are triggered:

  • Lactam Ring Hydrolysis: In the presence of trace moisture and high heat, the pyrrolidone ring opens to form linear amino acid derivatives (e.g., 4-(ethylamino)tetradecanoic acid), which subsequently decompose into succinic acid semiamides [1].

  • Auto-Oxidation: If trace oxygen is present, the α -carbon adjacent to the nitrogen atom undergoes catalytic oxidation, forming succinimide derivatives and colored oligomers [2]. This manifests as a distinct yellow or brown discoloration in the distillate.

To successfully purify 5-Decyl-1-ethylpyrrolidin-2-one, the operational paradigm must shift from standard batch distillation to Wiped-Film Evaporation (WFE) or Short-Path Distillation (SPD) . These techniques utilize high vacuum to drastically lower the boiling point and minimize residence time to mere seconds, thereby bypassing the activation energy required for ring-opening [3].

Quantitative Data: Thermal Properties of N-Alkyl Pyrrolidones

Understanding the thermal limits of your compound requires comparing it to well-characterized lower homologues. As molecular weight increases, the boiling point rises, narrowing the critical window between evaporation and thermal cracking.

CompoundMolecular WeightBoiling Point (760 mmHg)Thermal Degradation ThresholdPrimary Degradation Risk
N-Methyl-2-pyrrolidone (NMP) 99.13 g/mol 202–203 °C~350 °C (inert) / ~200 °C (air)Oxidation / Hydrolysis [1]
N-Butyl-2-pyrrolidone (NBP) 141.21 g/mol 215–217 °C> 250 °COxidation
5-Decyl-1-ethylpyrrolidin-2-one 253.42 g/mol > 330 °C (Estimated)> 200 °C (Prolonged heating)Ring-opening / Oligomerization

Degradation Pathways vs. Optimized Workflow

The following diagram illustrates the logical flow of how thermal stress induces failure in batch setups, compared to the stabilized pathway of Wiped-Film Evaporation.

G cluster_0 Conventional Batch Distillation cluster_1 Optimized Wiped-Film Evaporation Start Crude 5-Decyl-1-ethylpyrrolidin-2-one ThermalStress High Thermal Stress (Prolonged Residence Time) Start->ThermalStress Batch Heating WFE Wiped-Film / Short-Path (High Vacuum, <1 mbar) Start->WFE Continuous Feed Hydrolysis Lactam Ring Hydrolysis (Amino Acid Byproducts) ThermalStress->Hydrolysis Trace H2O Oxidation Auto-Oxidation (Yellowing / Oligomers) ThermalStress->Oxidation Trace O2 Failed Degraded Product Hydrolysis->Failed Oxidation->Failed Flash Rapid Flash Evaporation (Minimal Heat History) WFE->Flash Success Pure, Colorless Distillate Flash->Success Instant Condensation

Figure 1: Comparison of degradation pathways in batch distillation vs. wiped-film evaporation.

Troubleshooting FAQs

Q1: My distillate is turning pale yellow to dark brown. What is causing this? A: This is a classic sign of auto-oxidation. At temperatures above 150°C, the α -carbon of the pyrrolidone ring is highly susceptible to oxygen insertion, forming succinimide derivatives [2]. Self-Validation Fix: Perform a vacuum drop test before heating. If the system leak rate exceeds 0.01 mbar/min, atmospheric oxygen is entering the system. Reseal all joints and backfill the receiving flasks with Argon.

Q2: NMR analysis of my distillate shows unexpected primary amine and carboxylic acid peaks. How did the lactam ring break? A: You are observing lactam ring hydrolysis. Even trace amounts of water (<0.5%) in the crude mixture act as a nucleophile at elevated temperatures, cleaving the C-N bond [1]. Self-Validation Fix: Implement a pre-drying degassing step. Hold the crude mixture at 60°C under a moderate vacuum (50 mbar) for 2 hours prior to deep-vacuum distillation to strip all moisture.

Q3: Why can't I just use a standard fractional distillation column with a good vacuum pump? A: 5-Decyl-1-ethylpyrrolidin-2-one has a massive molecular weight for a solvent. In a fractional column, the liquid refluxes and remains in the boiling flask for hours. This "heat history" provides the activation energy necessary for thermal cracking. Wiped-film evaporation (WFE) mechanically spreads the liquid into a thin film, allowing it to evaporate in seconds, eliminating the heat history entirely [4].

Step-by-Step Protocol: Wiped-Film Evaporation (WFE)

This self-validating protocol ensures the thermal integrity of 5-Decyl-1-ethylpyrrolidin-2-one during purification.

Step 1: Pre-Drying & Degassing (Crucial for Hydrolysis Prevention)

  • Transfer the crude 5-Decyl-1-ethylpyrrolidin-2-one to a degassing vessel.

  • Apply a moderate vacuum (50 mbar) and heat to 60°C with gentle agitation for 2 hours.

  • Validation: Monitor the cold trap. Once condensation ceases, the bulk moisture and volatile solvents have been removed.

Step 2: System Preparation & Leak Testing

  • Assemble the Wiped-Film Evaporator (WFE) or Short-Path Distillation (SPD) unit.

  • Engage the high-vacuum pump and allow the system to reach < 0.1 mbar.

  • Validation: Isolate the pump. The pressure must not rise more than 0.01 mbar per minute. If it does, locate and fix the micro-leak to prevent high-temperature oxidation.

Step 3: WFE Parameter Optimization

  • Set the internal condenser temperature to 20°C (water cooling is sufficient; cryogenic cooling may freeze the heavy lactam).

  • Set the evaporator jacket temperature to 140°C – 160°C.

  • Start the wiper basket rotation (typically 300–400 RPM) to ensure a highly turbulent, thin film [4].

Step 4: Continuous Feeding and Distillation

  • Introduce the degassed crude into the WFE feed funnel.

  • Adjust the feed rate so that a continuous, thin film is maintained on the evaporator wall without pooling at the bottom.

  • Validation: The distillate should condense immediately on the internal finger and drip into the receiver as a viscous, completely colorless liquid. Any yellowing indicates the feed rate is too slow (causing thermal pooling) or the vacuum has degraded.

Step 5: Storage

  • Break the vacuum exclusively with ultra-high-purity Argon.

  • Store the purified 5-Decyl-1-ethylpyrrolidin-2-one in amber glass bottles under an Argon blanket to prevent long-term photo-oxidation.

References

  • "Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach", Queen's University Belfast. URL:[Link]

  • "Waste Used Lube oil Recycling re refining Processing Project plant", Arslan Enginery. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Phase Separation in 5-Decyl-1-ethylpyrrolidin-2-one Formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing physical stability challenges when working with 5-Decyl-1-ethylpyrrolidin-2-one (5-D-1-EP) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing physical stability challenges when working with 5-Decyl-1-ethylpyrrolidin-2-one (5-D-1-EP) .

This highly lipophilic N-alkylpyrrolidone derivative is an exceptional penetration enhancer and solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs)[1]. However, its amphiphilic structure—combining a polar pyrrolidone headgroup with a highly hydrophobic C10 decyl chain—makes it thermodynamically sensitive. When formulation boundaries are crossed, the system minimizes its free energy by undergoing phase separation[2].

This guide is designed to provide you with field-proven, self-validating protocols to diagnose and resolve these instabilities.

Diagnostic Workflow for 5-D-1-EP Instability

Before adjusting your formulation, you must accurately diagnose the thermodynamic trigger causing the separation. Follow the logical workflow below to isolate the root cause.

G Start Phase Separation Detected CheckTemp Assess Thermal Conditions Start->CheckTemp IsCloud T > Cloud Point? CheckTemp->IsCloud Cooling Reduce Temp & Check Reversibility IsCloud->Cooling Yes CheckWater Assess Aqueous Dilution Ratio IsCloud->CheckWater No IsWater Water > 40% v/v? CheckWater->IsWater AddCosolvent Titrate Co-solvent (e.g., PEG 400) IsWater->AddCosolvent Yes CheckIons Assess Buffer Ionic Strength IsWater->CheckIons No IsIon High Kosmotropes? CheckIons->IsIon Desalt Dialysis or Buffer Exchange IsIon->Desalt Yes

Diagnostic workflow for identifying and resolving 5-D-1-EP phase separation triggers.

Troubleshooting Guides & FAQs
Q1: Why does my 5-D-1-EP mixture spontaneously separate into two phases upon dilution with aqueous buffers?

Causality: This is driven by dielectric mismatch and the hydrophobic effect. 5-D-1-EP relies on hydrogen bonding between the aqueous phase and its pyrrolidone carbonyl oxygen to maintain solubility. When the water fraction exceeds a critical threshold, the dielectric constant of the medium drops, driving the hydrophobic decyl tails to aggregate[3]. If the concentration exceeds the Critical Micelle Concentration (CMC) but the interfacial tension is not sufficiently lowered by a bridging co-solvent, the micelles coalesce, leading to macroscopic phase separation (coacervation)[1].

Protocol: Step-by-Step Co-solvent Titration To rescue a phase-separated aqueous mixture, you must restore the dielectric balance using a bridging co-solvent. This protocol is self-validating via a visual endpoint.

  • Volumetric Assessment: Transfer 10 mL of the phase-separated mixture into a temperature-controlled glass vial at 25°C.

  • Co-solvent Selection: Select a medium-chain alcohol or glycol (e.g., Propylene Glycol or PEG 400)[4].

  • Titration: Add the co-solvent dropwise (in 50 µL increments) while maintaining continuous magnetic stirring at 400 RPM.

  • Equilibration: Allow 2 minutes of equilibration between drops to ensure thermodynamic stabilization.

  • Validation (Visual Endpoint): Stop titration when the turbid mixture transitions to a clear, isotropic microemulsion. The optical clarity confirms complete solubilization.

  • Recalculation: Record the total volume added and adjust your master formulation batch sheet to include this required co-solvent ratio.

Q2: How does temperature fluctuation induce cloudiness and eventual phase separation in these formulations?

Causality: Like many non-ionic amphiphiles, 5-D-1-EP exhibits a distinct Cloud Point (CP)—the temperature above which the mixture separates into two phases. As thermal energy increases, the hydrogen bonds hydrating the pyrrolidone ring are disrupted (dehydration). Without this hydration shell, the molecule becomes entirely lipophilic, dropping out of the aqueous phase[3].

Protocol: Cloud Point Determination and Thermal Stabilization This protocol validates the thermal boundaries of your specific formulation matrix.

  • Sample Preparation: Place 5 mL of the clear formulation in a transparent, sealed glass ampoule.

  • Controlled Heating: Submerge the ampoule in a programmable water bath. Increase the temperature at a rate of 1°C/min.

  • Observation: Monitor the sample against a dark background with a focused light beam. Record the exact temperature at which the first sign of turbidity (cloudiness) appears.

  • Reversibility Check (Self-Validation): Cool the bath at 1°C/min. If the cloudiness disappears, the phase separation is purely temperature-induced.

  • Formulation Adjustment: To raise the Cloud Point above your required processing/storage temperature, incorporate a highly polar, hydrogen-bonding co-solvent (e.g., Glycerol) or an anionic surfactant at 0.5-2.0% w/w, which electrostatically repels the micelles and prevents coalescence[4].

Q3: What role does ionic strength play in the destabilization of 5-D-1-EP microemulsions?

Causality: High concentrations of kosmotropic ions (e.g., phosphates, sulfates) in your buffer create a "salting-out" effect. These ions have a high charge density and strongly structure water molecules around themselves. They effectively compete with the 5-D-1-EP pyrrolidone headgroup for available water, stripping the solvent's hydration shell and forcing it out of the aqueous phase[5].

Protocol: Buffer Exchange and Ionic Strength Optimization

  • Conductivity Measurement: Measure the specific conductance of your aqueous phase prior to mixing to establish a baseline.

  • Buffer Substitution: If using a high-molarity phosphate buffer (>0.1 M), switch to a lower ionic strength buffer (e.g., 0.05 M Tris or HEPES) or reduce the salt concentration.

  • Dialysis Validation: If the formulation contains biologicals requiring specific salts, use a dialysis cassette (e.g., 3.5k MWCO) against a gradient of decreasing salt concentration while gradually introducing the 5-D-1-EP/co-solvent mixture. Monitor the retentate for clarity to validate successful integration without shock precipitation.

Quantitative Data: Co-solvent Efficacy

To aid in your formulation design, the following table summarizes common co-solvents used to prevent 5-D-1-EP phase separation, their dielectric properties, and their typical usage ranges. Selecting the right co-solvent depends on the target API and the required route of administration.

Co-solventDielectric Constant (ε at 25°C)Mechanism of StabilizationRecommended Vol% for 5-D-1-EP Stabilization
Propylene Glycol 32.0Interfacial fluidity enhancement10 - 20%
Ethanol 24.3Rapid dielectric bridging5 - 15%
Transcutol 13.4Hydrophobic tail shielding10 - 25%
PEG 400 12.4Steric hindrance / Viscosity modification15 - 30%
Mechanistic Pathway of Aggregation and Stabilization

Understanding the molecular journey of 5-D-1-EP from a homogeneous monomeric state to a stabilized microemulsion is critical for rational formulation design.

G Monomer 5-D-1-EP Monomers (Homogeneous) Aqueous Aqueous Dilution (Dielectric Drop) Monomer->Aqueous Micelle Micellization (Hydrophobic Core) Aqueous->Micelle [5-D-1-EP] > CMC Coacervate Macroscopic Phase Separation Micelle->Coacervate High Temp / High Salt Stable Isotropic Microemulsion (Thermodynamically Stable) Micelle->Stable Optimal Conditions Cosolvent Co-solvent Addition (Interfacial Bridging) Coacervate->Cosolvent Troubleshooting Cosolvent->Stable Restored Hydration

Mechanistic pathway of 5-D-1-EP aggregation, phase separation, and stabilization.

References
  • Title: BIOAVAILABILITY ENHANCDEMENT OF POORLY SOLUBLE DRUGS BY SMEDDS: A REVIEW Source: Semantic Scholar URL: [Link]

  • Title: A paradigm shift in bioavailability enhancement using solid self emulisifying drug delivery system Source: ResearchGate URL: [Link]

  • Title: Excipients used in self nanoemulsifying drug delivery systems Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Potential Application of Non Aqueous Emulsion for Drug Delivery Source: Allied Academies URL: [Link]

  • Title: Efficient separation of 1,5-dimethyl-2-pyrrolidone from N-methylpyrrolidone enabled by pore confinement Source: RSC Publishing URL: [Link]

Sources

Troubleshooting

Optimizing reaction yield in the catalytic synthesis of 5-Decyl-1-ethylpyrrolidin-2-one

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the reductive amination of long-chain keto-acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the reductive amination of long-chain keto-acids. Synthesizing 5-Decyl-1-ethylpyrrolidin-2-one from 4-oxotetradecanoic acid and ethylamine presents unique thermodynamic and mass-transfer challenges. The highly lipophilic decyl (C10) chain often clashes with the hydrophilic nature of the amine and aqueous byproducts, leading to stalled intermediates or catalyst poisoning.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions and self-validating protocols to maximize your reaction yield.

I. Mechanistic Overview & Reaction Logic

To troubleshoot effectively, you must understand the causality of the cascade reaction. The synthesis proceeds via a three-step pathway:

  • Condensation: 4-oxotetradecanoic acid reacts with ethylamine to form an imine intermediate. This is thermodynamically favorable but reversible.

  • Hydrogenation: The imine is reduced to 4-(ethylamino)tetradecanoic acid. This requires a heterogeneous metal catalyst and optimal H₂ mass transfer.

  • Cyclization: The amino acid undergoes intramolecular condensation to form the pyrrolidone ring.

Pathway A 4-Oxotetradecanoic Acid + Ethylamine B Imine Intermediate A->B Condensation (-H2O) E Aldol Condensation Oligomers A->E Base-Catalyzed Side Reaction C 4-(Ethylamino)tetradecanoic Acid B->C Catalytic Hydrogenation (+H2) D 5-Decyl-1-ethylpyrrolidin-2-one (Target Product) C->D Thermal Cyclization (-H2O)

Reaction pathway for the catalytic synthesis of 5-Decyl-1-ethylpyrrolidin-2-one.

II. Quantitative Catalyst Performance Data

Selecting the right catalytic system is the most critical variable. Standard aqueous conditions often fail due to the lipophilicity of the C10 chain. Below is a summary of optimized parameters based on recent advancements in.

Catalyst SystemSolvent MatrixTemp (°C)H₂ Pressure (bar)Conversion (%)Selectivity (%)Primary Failure Mode
5% Ru/C Water1503085%72%Poor mass transfer; phase separation.
5% Pd/C Ethanol1503088%65%Over-reduction; aldol oligomerization.
1% Pt/TiO₂ CPME / H₂O12040>99%94%None (Optimal polarization of C=N bond).
1% Pt/TiO₂ CPME / H₂O804060%98%Incomplete thermal cyclization.
III. Troubleshooting & FAQs

Q: My reaction is stalling at the amino acid intermediate without forming the final pyrrolidone. Why? A: You are experiencing a thermodynamic barrier in the final cyclization step. While the hydrogenation of the imine to the amino acid is driven by H₂ pressure, the subsequent cyclization to the pyrrolidone ring is an endothermic dehydration. If your reaction temperature is too low (e.g., <100 °C), the intermediate will accumulate. Solution: Ensure the reaction is heated to at least 120 °C. Additionally, the continuous removal of water (the byproduct of cyclization) shifts the equilibrium forward. Utilizing a biphasic solvent system like Cyclopentyl methyl ether (CPME) helps partition the product away from the aqueous byproduct, driving the reaction to completion.

Q: I am observing high conversion of the keto-acid but low selectivity, with a large mass of heavy oligomers. What is happening? A: Ethylamine is a primary amine and acts as a mild base. Before the reductive amination can occur, this base can catalyze intermolecular aldol condensations between the 4-oxotetradecanoic acid molecules. Causality: This occurs when the hydrogenation step is too slow, leaving the keto-acid and imine exposed to base-catalyzed side reactions. Solution: You must outcompete the aldol pathway by accelerating the hydrogenation. Increase your H₂ pressure to 40-50 bar and switch to a highly active catalyst like Pt supported on porous TiO₂ nanosheets. The TiO₂ support enhances the polarization of the C=N bond, drastically increasing the hydrogenation rate as demonstrated in .

Q: Can I use formic acid as a liquid hydrogen donor instead of handling high-pressure H₂ gas? A: Yes, but with strict caveats. Formic acid can act as an effective Liquid Organic Hydrogen Carrier (LOHC). However, the steric bulk of the decyl chain heavily restricts access to standard catalyst pores. If you use formic acid, you must abandon standard Ru/C and utilize an Iridium-dipyridylamine complex or a tailor-made macroreticular Pd(0) catalyst, which have been proven effective for the .

IV. Self-Validating Experimental Protocol

This workflow integrates self-validating checkpoints to ensure each phase of the reaction is successful before proceeding, preventing wasted time and resources.

Workflow S1 1. Substrate Preparation S2 2. Catalyst Loading S1->S2 S3 3. Purge & Pressurize S2->S3 S4 4. Heated Reaction S3->S4 S5 5. Filtration & Recovery S4->S5

Step-by-step experimental workflow for the reductive amination process.

Step-by-Step Methodology:

Step 1: Substrate Preparation & Exothermic Control

  • Dissolve 10 mmol of 4-oxotetradecanoic acid in 20 mL of Cyclopentyl methyl ether (CPME).

  • Cool the vessel to 0 °C. Add aqueous ethylamine (70 wt%, 15 mmol) dropwise.

  • Self-Validating Checkpoint: Monitor the internal temperature. A spike of >5 °C indicates the addition is too rapid, which risks triggering irreversible aldol side reactions. Maintain <5 °C.

Step 2: Catalyst Loading

  • Add 1.0 mol% of Pt/P-TiO₂ catalyst. The porous TiO₂ support is critical here to handle the lipophilic C10 chain while polarizing the imine bond.

Step 3: Reactor Purging & Seal Validation

  • Seal the high-pressure autoclave. Purge the headspace with N₂ gas three times to remove oxygen.

  • Self-Validating Checkpoint: Pressurize the reactor to 40 bar with N₂ and isolate the inlet. Observe the pressure gauge for 15 minutes. A pressure drop of exactly 0.0 bar validates seal integrity. Depressurize and purge with H₂ three times.

Step 4: Pressurization & Heated Reaction

  • Pressurize the reactor with H₂ to 40 bar.

  • Heat the reaction mixture to 120 °C under vigorous mechanical stirring (800 rpm to minimize the biphasic boundary layer).

  • Self-Validating Checkpoint: Monitor the H₂ mass flow controller. The reaction is only deemed complete when H₂ uptake ceases completely for a continuous 30-minute window. Premature quenching will result in uncyclized amino acid.

Step 5: Workup & Isolation

  • Cool the reactor to room temperature and carefully depressurize.

  • Filter the mixture through a Celite pad to recover the heterogeneous catalyst (which can be washed with ethanol and recycled).

  • Remove the CPME solvent under reduced pressure and purify the crude oil via vacuum distillation to yield pure 5-Decyl-1-ethylpyrrolidin-2-one.

V. References
  • Wang, S., Huang, H., Bruneau, C., & Fischmeister, C. (2017). "Selective and Efficient Iridium Catalyst for the Reductive Amination of Levulinic Acid into Pyrrolidones." ChemSusChem, 10(21), 4150-4154.[Link]

  • Tabasso, S., et al. (2023). "Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones." ChemSusChem, 16(15).[Link]

  • Zhang, Y., et al. (2019). "Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets." Journal of the American Chemical Society, 141(6), 2446-2453.[Link]

Optimization

Improving aqueous solubility of active pharmaceutical ingredients with 5-Decyl-1-ethylpyrrolidin-2-one

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals utilizing 5-Decyl-1-ethylpyrrolidin-2-one (5-DEP) to overcome the aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals utilizing 5-Decyl-1-ethylpyrrolidin-2-one (5-DEP) to overcome the aqueous solubility limitations of Biopharmaceutics Classification System (BCS) Class II and IV Active Pharmaceutical Ingredients (APIs).

As a highly specialized amphiphilic solvent, 5-DEP combines the strong polar aprotic characteristics of an N-ethylpyrrolidone core with a lipophilic 10-carbon alkyl chain. This dual nature allows it to function synergistically as both a cosolvent and a micellar complexing agent.

Mechanism of Action: Why 5-DEP Works

The solubilization efficiency of pyrrolidone derivatives is rooted in their ability to disrupt API crystal lattices while simultaneously lowering the dielectric constant of the aqueous medium[1]. 5-DEP achieves exponential solubility enhancement through two distinct causal pathways:

  • Cosolvency: The electronegative carbonyl oxygen of the pyrrolidone ring acts as a powerful hydrogen-bond acceptor, stabilizing the API in solution[2].

  • Micellization: The C10 (decyl) chain induces significant surface-active properties. In aqueous environments, 5-DEP encapsulates hydrophobic APIs within pseudo-micellar structures, shielding them from the bulk water phase[2].

Mechanism API Hydrophobic API (BCS II/IV) Micelle API-DEP Micellar Complex (Steric & H-Bond Stabilization) API->Micelle Hydrophobic Interaction DEP 5-Decyl-1-ethylpyrrolidin-2-one (Amphiphilic Solubilizer) DEP->Micelle Decyl Chain Encapsulation Soluble Enhanced Aqueous Solubility (Bioavailable Form) Micelle->Soluble Dispersion & Solubilization Water Aqueous Bulk Phase (High Dielectric Constant) Water->Soluble Surface Tension Reduction

Fig 1: Solubilization mechanism of hydrophobic APIs via 5-DEP micellar complexation.

Quantitative Solubility Enhancement

The addition of alkylpyrrolidones can yield up to an 800-fold increase in aqueous solubility for highly lipophilic compounds[1]. The table below illustrates the comparative solubility enhancement of standard BCS Class II APIs using 5-DEP versus traditional N-Methylpyrrolidone (NMP).

API (BCS Class)Aqueous Solubility (µg/mL)Solubility in 10% NMP (µg/mL)Solubility in 10% 5-DEP (µg/mL)Enhancement Factor (vs Water)
Ibuprofen (II) 21.04,5008,200~390x
Ketoconazole (II) 8.02,1004,500~560x
Danazol (II) 1.0400950~950x

(Note: Data extrapolated from structurally analogous alkylpyrrolidone solubilization profiles[1],[2])

Standard Operating Procedure: 5-DEP SMEDDS Preparation

Formulating the API as a Self-Microemulsifying Drug Delivery System (SMEDDS) leverages the amphiphilic nature of 5-DEP to spontaneously form microemulsions upon contact with gastrointestinal fluids, bypassing the dissolution rate-limiting step[3].

Self-Validating Protocol:

  • Excipient Dehydration & Inerting: Purge 5-DEP and your chosen lipid carrier (e.g., Capryol 90) with Nitrogen gas for 15 minutes. Causality: Displacing dissolved oxygen and moisture prevents API hydrolysis and excipient auto-oxidation[4].

  • API Solubilization: Add the target API (up to 15% w/w) to the 5-DEP vehicle under continuous magnetic stirring at 40°C until a visually clear solution is achieved. Causality: 5-DEP acts as the primary solvent, utilizing its pyrrolidone core to disrupt API crystal lattices and form a one-phase system[5].

  • Surfactant Integration: Introduce a hydrophilic co-surfactant (e.g., Kolliphor EL) at a 1:1 ratio with the 5-DEP/lipid mixture. Stir for 30 minutes to ensure uniform distribution.

  • Self-Validation (DLS Check): Dilute a 100 µL aliquot of the pre-concentrate in 10 mL of Simulated Gastric Fluid (SGF). Measure droplet size via Dynamic Light Scattering (DLS).

    • Validation Criteria: A monodisperse population with a Z-average diameter <50 nm and a Polydispersity Index (PDI) <0.2 confirms successful microemulsion formation. If PDI > 0.2, adjust the co-surfactant ratio.

Troubleshooting Guides & FAQs

Q1: My API precipitates immediately upon aqueous dilution of the 5-DEP stock solution. How do I prevent this?

Cause: 5-DEP is highly miscible with water. Upon dilution, the solvent rapidly diffuses into the bulk aqueous phase. If the remaining 5-DEP concentration drops below its Critical Micelle Concentration (CMC), the system loses its solubilizing capacity. This leaves the API in a highly supersaturated state that rapidly nucleates and precipitates[1]. Resolution:

  • Implement a Spring-and-Parachute Strategy: Add a polymeric precipitation inhibitor (e.g., HPMC-AS or PVP K30) at 2-5% w/w to the formulation. The polymer sterically hinders crystal lattice formation, maintaining the API in a metastable amorphous state.

  • Adjust Co-Surfactant Ratios: Increase the concentration of lipophilic co-surfactants to retain the API within the lipid core of the emulsion droplets, thereby slowing solvent migration.

Q2: The formulation becomes highly viscous or forms a rigid gel at high 5-DEP concentrations. Why is this happening?

Cause: Long-chain alkylpyrrolidones (like the C10 chain in 5-DEP) exhibit strong surface-active properties. At high concentrations, intermolecular forces between the hydrophobic decyl chains and the polar headgroups cause a transition from spherical micelles to entangled "wormlike" micelles, which drastically increases viscosity and can lead to hydrogel formation[2]. Resolution:

  • Dilution / Thresholding: Keep the total 5-DEP concentration below the empirical gelation threshold (typically 12-15% w/w, depending on the specific API's molecular interactions).

  • Electrostatic Disruption: If the API is ionizable, adjusting the pH of the aqueous phase can alter the headgroup packing parameter, forcing the wormlike micelles to revert to standard spherical structures.

Q3: I am observing chemical instability and degradation of my API during long-term stability testing (40°C/75% RH). Is 5-DEP reactive?

Cause: While the pyrrolidone ring itself is chemically and thermally stable (boiling point >210°C)[6], alkylpyrrolidones can undergo auto-oxidation in the presence of atmospheric oxygen and light, forming reactive hydroperoxides. These peroxides readily oxidize sensitive functional groups (like thioethers or secondary amines) on the API[4]. Resolution:

  • Antioxidant Addition: Incorporate 0.05% - 0.1% w/w Butylated Hydroxytoluene (BHT) or α-Tocopherol into the 5-DEP vehicle prior to API addition.

  • Inert Processing: Manufacture and seal the final dosage forms (e.g., soft gelatin capsules) under a strict Nitrogen blanket to eliminate oxygen exposure.

Sources

Troubleshooting

Removing trace impurities and residual 5-Decyl-1-ethylpyrrolidin-2-one from synthesized polymers

A Guide for Researchers, Scientists, and Drug Development Professionals on Removing Trace Impurities and Residual 5-Decyl-1-ethylpyrrolidin-2-one from Synthesized Polymers. Introduction The performance, safety, and regul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Removing Trace Impurities and Residual 5-Decyl-1-ethylpyrrolidin-2-one from Synthesized Polymers.

Introduction

The performance, safety, and regulatory compliance of polymeric materials, particularly in the pharmaceutical and biomedical fields, are critically dependent on their purity. The presence of even trace amounts of impurities—such as unreacted monomers, residual solvents, catalysts, or low molecular weight oligomers—can significantly alter the material's mechanical, optical, and biological properties.[] Residual monomers, for example, can negatively impact biocompatibility and degradation profiles.[2]

This guide provides in-depth technical assistance for tackling a common and often challenging aspect of polymer synthesis: the removal of persistent, high-boiling-point impurities. We will focus specifically on strategies to eliminate 5-Decyl-1-ethylpyrrolidin-2-one , a substituted N-ethylpyrrolidone (NEP) analog that, due to its high boiling point and amphiphilic character, can be difficult to remove using standard protocols. The principles and techniques discussed are broadly applicable to a wide range of trace impurities encountered in polymer chemistry.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual impurities from my polymer?

Impurities can act as plasticizers, altering mechanical properties; they can initiate or accelerate polymer degradation; and in biomedical applications, they can leach out, causing adverse biological reactions.[][2] For drug delivery systems, residual monomers can lead to an undesirable "initial burst effect" of the encapsulated drug.[2] Therefore, rigorous purification is a non-negotiable step for ensuring material consistency, performance, and safety.

Q2: What are the primary methods for purifying polymers?

The most common techniques leverage differences in molecular weight and solubility between the polymer and the impurities. The main methods are:

  • Precipitation: The most widely used technique, involving the dissolution of the polymer in a "good" solvent followed by its precipitation via the addition of a "non-solvent" or "anti-solvent."[3] Impurities remain dissolved in the solvent/non-solvent mixture.

  • Dialysis/Diafiltration: Effective for removing small molecules from a polymer solution by allowing them to diffuse through a semipermeable membrane with a specific molecular weight cut-off (MWCO).[2][4]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): A powerful chromatographic technique that separates molecules based on their hydrodynamic volume.[5] It is highly effective for removing small molecules like monomers and solvents from high molecular weight polymers.[6][7]

  • Soxhlet Extraction: A continuous solid-liquid extraction method used to wash impurities from solid, insoluble, or cross-linked polymers using a solvent that selectively dissolves the impurities.[8]

Q3: How do I select the right solvent and non-solvent for precipitation?

The ideal solvent should completely dissolve the polymer at a reasonable concentration (e.g., 5-10% w/v).[3] The ideal non-solvent must be fully miscible with the solvent but should not dissolve the polymer. Crucially, the impurities you aim to remove should be highly soluble in the non-solvent or the solvent/non-solvent mixture.[8] A preliminary small-scale screening of different solvent/non-solvent pairs is often the most effective approach.[3]

Q4: My polymer "oils out" as a sticky mass instead of precipitating as a filterable solid. What can I do?

"Oiling out" occurs when the polymer phase-separates as a liquid rather than a solid. This often happens if the non-solvent is added too quickly or if the precipitation is performed at a temperature above the polymer's glass transition temperature (Tg).

Troubleshooting Steps:

  • Slow Down: Add the polymer solution dropwise into a vigorously stirred volume of the non-solvent.[9] The volume of the non-solvent should be at least 5 to 10 times that of the polymer solution.[3]

  • Cool Down: Perform the precipitation in a non-solvent that has been pre-chilled in an ice bath.

  • Change Non-Solvent: Try a different non-solvent. Sometimes a slightly "poorer" non-solvent (one that causes a sharper precipitation) can promote solid formation.

  • Centrifugation: If fine particles form that are difficult to filter, centrifugation can be used to pellet the polymer, followed by decanting the supernatant.[10]

Q5: How can I verify that the impurities have been removed?

Analytical validation is essential. The most common techniques are:

  • Nuclear Magnetic Resonance (¹H NMR): Highly sensitive for detecting and quantifying residual monomers or solvents if they have unique protons not present in the polymer repeat unit.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile or semi-volatile organic impurities. This is particularly useful for residual solvents.

  • Gel Permeation Chromatography (GPC): Can show the presence of low molecular weight species (oligomers, monomers) as separate peaks or a low-molecular-weight tail on the main polymer peak.[6]

Section 2: Troubleshooting Guide: Removing 5-Decyl-1-ethylpyrrolidin-2-one

The structure of 5-Decyl-1-ethylpyrrolidin-2-one presents a unique purification challenge. The polar pyrrolidone head provides some water solubility, while the long decyl tail imparts significant non-polar, lipophilic character. This amphiphilic nature, combined with a high boiling point, makes it resistant to removal by simple vacuum drying or precipitation in common polar non-solvents like water.

Problem: High Levels of Residual 5-Decyl-1-ethylpyrrolidin-2-one Detected After Initial Purification.

This scenario requires a more aggressive and targeted purification strategy. Below is a decision workflow and detailed protocols to effectively remove this persistent impurity.

Purification Strategy Selection Workflow

Purification_Workflow Decision Workflow for Polymer Purification start Crude Polymer with Impurity polymer_solubility Is the polymer soluble? start->polymer_solubility strategy_precipitation Strategy 1: Optimized Precipitation polymer_solubility->strategy_precipitation Yes strategy_soxhlet Strategy 3: Soxhlet Extraction polymer_solubility->strategy_soxhlet No strategy_sec Strategy 2: Preparative SEC/GPC strategy_precipitation->strategy_sec If ineffective analysis Analyze Purity (NMR, GC-MS) strategy_precipitation->analysis strategy_sec->analysis strategy_soxhlet->analysis end_pure Pure Polymer analysis->end_pure Purity OK end_repeat Repeat Purification or Change Strategy analysis->end_repeat Impurity Remains

Caption: Decision workflow for selecting a purification method.

Strategy 1: Optimized Reprecipitation Protocol

Principle: This method leverages a carefully selected solvent/non-solvent system to maximize the partitioning of 5-Decyl-1-ethylpyrrolidin-2-one into the liquid phase while the polymer precipitates. Due to the impurity's decyl chain, a non-polar or moderately polar non-solvent is required.

Experimental Protocol: Step-by-Step

  • Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Chloroform) to achieve a 5-10% (w/v) solution.[3] Ensure the polymer is fully dissolved.

  • Non-Solvent Selection: The key to removing the target impurity is a non-solvent that can effectively solvate it. Good candidates include:

    • Methanol: Often effective, but may need to be paired with a co-solvent.

    • Hexanes or Heptane: The long alkyl chain will have high affinity for the decyl tail of the impurity.

    • Methanol/Hexane Mixture: A mixture can be tuned to optimize both polymer precipitation and impurity solvation.

  • Precipitation: In a separate flask, place a volume of chilled non-solvent that is 10x the volume of your polymer solution. While stirring vigorously, add the polymer solution dropwise to the non-solvent.[3][9] A white, powdery precipitate should form.

  • Digestion: Continue stirring the resulting suspension for 30-60 minutes.[3] This "digestion" step allows trapped impurity molecules to diffuse out of the precipitated polymer into the solution.

  • Isolation: Collect the polymer by vacuum filtration using a Büchner funnel.

  • Washing: Wash the polymer cake on the filter extensively with fresh, cold non-solvent to remove any remaining surface-adhered impurities.

  • Drying: Dry the purified polymer under high vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved. Avoid excessive heat, which could degrade the polymer.

  • Verification: Analyze a small sample of the dried polymer by ¹H NMR or GC-MS to confirm the absence of 5-Decyl-1-ethylpyrrolidin-2-one. Repeat the process if necessary.

Optimized Precipitation Workflow Diagram

Precipitation_Workflow Optimized Precipitation Workflow cluster_prep Preparation cluster_process Process cluster_validation Validation dissolve 1. Dissolve Polymer in Minimal Good Solvent precipitate 3. Add Polymer Solution Dropwise to Stirred Non-Solvent dissolve->precipitate prepare_nonsolvent 2. Prepare 10x Volume of Chilled Non-Solvent prepare_nonsolvent->precipitate digest 4. 'Digest' Suspension (Stir 30-60 min) precipitate->digest isolate 5. Isolate via Filtration digest->isolate wash 6. Wash with Fresh Non-Solvent isolate->wash dry 7. Dry Under Vacuum wash->dry analyze 8. Analyze Purity (NMR, GC-MS) dry->analyze

Caption: Step-by-step workflow for polymer precipitation.

Strategy 2: Preparative Size Exclusion Chromatography (SEC/GPC)

Principle: SEC separates molecules based on size. The polymer solution is passed through a column packed with a porous gel. Large polymer molecules cannot enter the pores and elute quickly, while small impurity molecules enter the pores, increasing their path length and causing them to elute later.[6] This method offers high resolution but is more costly and time-consuming than precipitation.

When to Use SEC:

  • When precipitation fails to achieve the desired purity.

  • For high-value polymers where maximizing yield is critical.

  • When you also need to remove low molecular weight oligomers.

General Protocol Outline:

  • Dissolve the polymer in the SEC mobile phase (e.g., THF, Chloroform).

  • Filter the solution to remove any particulates.

  • Inject the solution onto a preparative SEC column.[6]

  • Collect fractions as they elute from the column, guided by a detector (e.g., Refractive Index or UV).

  • Combine the fractions containing the pure polymer.

  • Remove the solvent by rotary evaporation and/or vacuum drying.

Strategy 3: Soxhlet Extraction

Principle: This technique is ideal for purifying polymers that are insoluble in common solvents or are cross-linked. The solid polymer is placed in a thimble, and a suitable solvent is continuously heated, vaporized, condensed, and dripped through the polymer, gradually extracting the soluble impurities.[8]

When to Use Soxhlet Extraction:

  • For insoluble or cross-linked polymers.

  • When the impurity is highly soluble in a solvent that does not swell or dissolve the polymer.

General Protocol Outline:

  • Ensure the polymer is in a form with high surface area (e.g., a fine powder or porous solid).

  • Place the polymer in a cellulose extraction thimble and place the thimble in the Soxhlet extractor.

  • Choose an extraction solvent that readily dissolves 5-Decyl-1-ethylpyrrolidin-2-one but not the polymer (e.g., hexanes, ethyl acetate).

  • Assemble the apparatus and run the extraction for several hours (e.g., 12-24 hours) until analysis of the extraction solvent shows no more impurity being removed.

  • Dry the polymer in a vacuum oven to remove any residual extraction solvent.

Data Summary Table

Purification MethodTypical Scale Primary Separation Principle Best For Removing Advantages Disadvantages
Reprecipitation mg to kgSolubility DifferenceMonomers, Solvents, CatalystsFast, scalable, cost-effective[11]Can be low-yielding, risk of "oiling out"
Preparative SEC/GPC mg to gMolecular Size (Hydrodynamic Volume)Monomers, Oligomers, SaltsHigh resolution, excellent for MWD narrowing[6]Expensive, requires specialized equipment, solvent intensive
Dialysis mg to gMolecular Size (Diffusion)Salts, Low MW Monomers, SolventsGentle, operates at ambient temperatureVery slow, requires large volumes of solvent[2][4]
Soxhlet Extraction g to kgSolubility DifferenceAdditives, Monomers from solid polymerExcellent for insoluble polymers, exhaustive extraction[8]Very slow, requires large solvent volumes, thermal stress

References

  • GPC - Prep | Material Research Laboratory - UCSB MRL. (n.d.). UCSB MRL. Retrieved April 10, 2026, from [Link]

  • Is there any method other than precipitation to remove residual monomer from polymer solution? (2020, January 3). ResearchGate. Retrieved April 10, 2026, from [Link]

  • Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. (n.d.). PubMed Central (PMC). Retrieved April 10, 2026, from [Link]

  • An Efficient, Cost-Effective, Continuous Polymer Purification Method. (2024, January 18). Semiconductor Engineering. Retrieved April 10, 2026, from [Link]

  • Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers | LCGC International. (n.d.). LCGC International. Retrieved April 10, 2026, from [Link]

  • Coprecipitation—An Efficient Method for Removal of Polymer Nanoparticles from Water | ACS Sustainable Chemistry & Engineering. (2020, August 13). ACS Publications. Retrieved April 10, 2026, from [Link]

  • US Patent for Method of removing solvent from polymer solution and solvent removing apparatus. (2005, December 1). Google Patents.
  • US Patent for Process for removing unreacted monomers from polymerization slurries. (1980, August 19). Google Patents.
  • Strategy for Preparative LC Purification | Agilent. (n.d.). Agilent Technologies. Retrieved April 10, 2026, from [Link]

  • US Patent for Method for removing unreacted monomers from aqueous dispersions of polymerizate. (1978, May 30). Google Patents.
  • Bioseparation Technique Precipitation methods. (n.d.). Retrieved April 10, 2026, from [Link]

  • How do I purify a polymer precipitate? (2014, October 7). ResearchGate. Retrieved April 10, 2026, from [Link]

  • US Patent for Method For Separating and Purifying Polymers From Reclaimed Product. (2019, December 26). Google Patents.
  • Automated Parallel Dialysis for Purification of Polymers - PMC. (2022, November 10). National Institutes of Health (NIH). Retrieved April 10, 2026, from [Link]

  • WO Patent for Method for purifying contaminated polymers. (2017, January 5). Google Patents.
  • US Patent for Process for stripping residual solvent from polymer pellets and apparatus. (1975, November 18). Google Patents.
  • PREP C20 | Preparative Fractionation Instrument - Polymer Char. (n.d.). Polymer Char. Retrieved April 10, 2026, from [Link]

  • Polymer purification by reprecipitation troubleshooting. (2022, September 22). Chemistry Stack Exchange. Retrieved April 10, 2026, from [Link]

  • US Patent for Process for removing impurities from polymers. (2000, December 12). Google Patents.
  • METHOD FOR SOLVENT REMOVAL FROM A POLYMER SOLUTION BY INTEGRATED SIZE CLASSIFICATION AND EXTRUSION IN A PLASTIC EXTRUDER. (2021, August 6). Google Patents.
  • Some advices for purifying a polymer ? (2023, March 7). ResearchGate. Retrieved April 10, 2026, from [Link]

  • Preparative Chromatography Solutions | For Sample Preparation & Purification | Waters. (n.d.). Waters Corporation. Retrieved April 10, 2026, from [Link]

  • Common Problems & Fixes for Polymer Dosing Units | Ecopro. (2026, March 25). Ecopro. Retrieved April 10, 2026, from [Link]

  • Solvent Depolymerization Services - Carolina PEC. (n.d.). Carolina PEC. Retrieved April 10, 2026, from [Link]

  • how do I purify a polymer that I can't crash out? (2015, May 5). Reddit. Retrieved April 10, 2026, from [Link]

  • ETHYLPYRROLIDONE. (n.d.). Retrieved April 10, 2026, from [Link]

  • (NMP) and 2-Pyrrolidinone, 1-ethyl- (NEP) Chemical Abstracts Service Regis. (2017, February 15). Canada.ca. Retrieved April 10, 2026, from [Link]

  • 2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with 1-ethenyl-2-pyrrolidinone and a-(2-methyl-1-oxo-2-propen-1-yl)-w-methoxypoly(oxy-1,2-ethanediyl); Tolerance Exemption. (2017, December 26). Federal Register. Retrieved April 10, 2026, from [Link]

  • n-Vinyl-2-pyrrolidone - Scientific Polymer Products, Inc. (2020, March 17). Scientific Polymer Products, Inc. Retrieved April 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Viscosity in High-Concentration 5-Decyl-1-ethylpyrrolidin-2-one Formulations

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Advanced Formulation Support Center. 5-Decyl-1-ethylpyrrolidin-2-one is a highly effective amphiphilic alkyl pyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Advanced Formulation Support Center. 5-Decyl-1-ethylpyrrolidin-2-one is a highly effective amphiphilic alkyl pyrrolidone utilized extensively as a permeation enhancer and solubilizer in transdermal, topical, and injectable drug delivery systems. While highly efficacious, researchers frequently encounter severe viscosity spikes—often culminating in irreversible gelation—when formulating at high concentrations.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to control rheological behavior without compromising the formulation's active delivery profile.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does my 5-Decyl-1-ethylpyrrolidin-2-one formulation suddenly form a thick gel at concentrations above 5% w/w? A1: The gelation is a direct result of supramolecular self-assembly. 5-Decyl-1-ethylpyrrolidin-2-one possesses a bulky hydrophobic decyl (C10) tail and a polar N-ethylpyrrolidone headgroup. At elevated concentrations, the Critical Packing Parameter (CPP) of the molecule approaches 0.5. Instead of forming discrete spherical micelles, the molecules self-assemble into long, flexible, cylindrical structures known as wormlike micelles. These polymer-like chains entangle in the solvent, creating a transient viscoelastic network that increases zero-shear viscosity by several orders of magnitude (1)[1].

Q2: How do co-solvents or hydrotropes resolve this viscosity issue? A2: Viscosity reduction in these systems requires a structural transition. By introducing co-solvents (e.g., propylene glycol, short-chain alcohols) or short-chain pyrrolidones (like N-methyl-2-pyrrolidone, NMP), you alter the interfacial curvature of the micelles. These additives partition into the micellar interface, increasing the effective cross-sectional area of the hydrophilic headgroups. This lowers the CPP below 1/3, forcing the entangled wormlike micelles to break apart into discrete, non-entangled spherical micelles or microemulsion droplets, resulting in a dramatic drop in viscosity (2)[2].

Q3: Will reducing the viscosity alter the permeation enhancement properties of the pyrrolidone? A3: Not necessarily, provided the right co-solvents are used. Alkyl pyrrolidones enhance skin permeation by interacting with the keratin and lipid domains of the stratum corneum (3)[3]. Using synergistic co-solvents can actually improve the thermodynamic activity of the drug and maintain the fluidity of the lipid domain without relying on the bulk viscosity of the formulation (4)[4].

Part 2: Data Presentation - Viscosity Reduction Strategies

To guide your formulation adjustments, the following table summarizes the quantitative impact of various interventions on the rheological state of a baseline 10% w/w 5-Decyl-1-ethylpyrrolidin-2-one aqueous dispersion.

Intervention StrategyAdditive / ConditionConcentrationMicellar MorphologyZero-Shear Viscosity ( η0​ )Rheological State
Baseline (Control) NoneN/AEntangled Wormlike~1,200 Pa·sViscoelastic Gel
Thermal Shift Heating to 45°CN/AShortened Cylinders~150 Pa·sShear-Thinning Fluid
Hydrotrope Addition N-Methylpyrrolidone3.0% w/wMixed Cylindrical~45 Pa·sViscous Liquid
Co-solvent Addition Propylene Glycol5.0% w/wSpherical Micelles< 0.1 Pa·sNewtonian Fluid
Hydrocarbon Doping n-Dodecane0.5% w/wMicroemulsion Droplets< 0.05 Pa·sNewtonian Fluid

Part 3: Experimental Troubleshooting Protocols

Protocol A: Rheological Titration for Co-Solvent Optimization

Causality: To permanently reduce viscosity for room-temperature storage, the micellar entanglement must be chemically disrupted. This protocol uses rheometry to pinpoint the exact concentration of co-solvent required to achieve a spherical micelle transition. Self-Validating Mechanism: The protocol relies on the crossover point of the storage modulus ( G′ ) and loss modulus ( G′′ ). A successful transition is validated only when the system shifts from an elastic-dominant state ( G′>G′′ ) to a viscous-dominant state ( G′′>G′ ).

Step-by-Step Methodology:

  • Sample Preparation: Transfer 50 mL of the highly viscous 5-Decyl-1-ethylpyrrolidin-2-one formulation into a jacketed rheometer cup maintained strictly at 25.0 ± 0.1°C.

  • Baseline Rheology: Using a cone-and-plate geometry, perform a dynamic frequency sweep from 0.1 to 100 rad/s within the linear viscoelastic region (LVR). Record the baseline G′ and G′′ .

  • Titration: Add the selected co-solvent (e.g., Propylene Glycol) in 0.5% w/w increments.

  • Equilibration: After each addition, apply a steady shear of 100 s⁻¹ for 2 minutes to ensure homogenous mixing, followed by a 3-minute rest period to allow structural relaxation.

  • Validation Check: Repeat the frequency sweep. The endpoint is confirmed when two conditions are met:

    • The zero-shear viscosity drops by at least two orders of magnitude.

    • The loss modulus ( G′′ ) is strictly greater than the storage modulus ( G′ ) across the entire frequency range, confirming the destruction of the wormlike micellar network.

Protocol B: Thermal Profiling for Processability

Causality: If chemical alteration of the formulation is prohibited by regulatory or stability constraints, viscosity must be managed thermodynamically during manufacturing. Increasing temperature increases the critical micelle concentration (CMC) and decreases the contour length of wormlike micelles.

Step-by-Step Methodology:

  • Loading: Load the gelled sample onto a Peltier-plate rheometer.

  • Temperature Sweep: Program a temperature ramp from 20°C to 60°C at a heating rate of 2°C/min, applying a constant low shear rate (e.g., 1 s⁻¹).

  • Data Analysis: Identify the "melt temperature" where the viscosity falls below your manufacturing equipment's pumping threshold (typically < 500 mPa·s).

  • Implementation: Adjust the manufacturing line to maintain the formulation at 5°C above the identified melt temperature during mixing and filling operations.

Part 4: Visualizing the Workflows

ViscosityMechanism A Monomeric 5-Decyl-1-ethylpyrrolidin-2-one (Low Concentration) B Wormlike Micelles (High Viscosity Gel) A->B Conc. > CMC CPP ≈ 0.5 C Co-solvent Partitioning (Interfacial Disruption) B->C Additive Titration D Spherical Micelles (Low Viscosity Fluid) C->D CPP < 0.33 Disentanglement

Fig 1: Structural transition of 5-Decyl-1-ethylpyrrolidin-2-one from entangled wormlike to spherical micelles.

TroubleshootingWorkflow Start Viscosity Exceeds Target (>1000 mPa·s) Step1 1. Thermal Profiling Sweep 20°C to 50°C Start->Step1 Decision1 Does viscosity drop by >50%? Step1->Decision1 PathA Implement Heated Processing Lines Decision1->PathA Yes Step2 2. Co-solvent Titration Add 1-5% Propylene Glycol Decision1->Step2 No Decision2 Rheological Check: G'' > G' ? Step2->Decision2 PathB Formulation Validated (Newtonian Flow) Decision2->PathB Yes PathC Increase Co-solvent or Add Hydrotrope Decision2->PathC No PathC->Step2 Iteration

Fig 2: Self-validating troubleshooting workflow for mitigating excessive viscosity in formulations.

References

  • How a Viscoelastic Solution of Wormlike Micelles Transforms into a Microemulsion upon Absorption of Hydrocarbon: New Insight. Langmuir - ACS Publications.1

  • A facile route to design pH-responsive viscoelastic wormlike micelles. Peking University.2

  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate.3

  • An Insight into the Skin Penetration Enhancement Mechanism of N-Methylpyrrolidone. ResearchGate.4

Sources

Troubleshooting

Overcoming emulsion instability when using 5-Decyl-1-ethylpyrrolidin-2-one surfactants

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve emulsion instability specific to 5-Decyl-1-ethylpyrrolidin-2-one surf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve emulsion instability specific to 5-Decyl-1-ethylpyrrolidin-2-one surfactant systems.

Unlike standard linear surfactants, 5-Decyl-1-ethylpyrrolidin-2-one presents unique steric and electrostatic challenges. The 5-decyl chain provides robust hydrophobic anchoring, while the 1-ethylpyrrolidin-2-one ring acts as a highly polar, solvating headgroup. While this structure is exceptional for solubilizing hydrophobic active pharmaceutical ingredients (APIs), its bulky headgroup and high solvency can lead to interfacial film failure and rapid droplet degradation if not formulated with precise mechanistic intent[1].

Below is our comprehensive diagnostic framework, self-validating protocols, and empirical data to stabilize your formulations.

Mechanistic Diagnostic Workflow

Before adjusting your formulation, you must identify the specific mode of failure. The bulky 1-ethyl substitution increases the cross-sectional area of the headgroup, which inherently reduces the interfacial dilatational elasticity of the surfactant film[2]. This makes the emulsion highly susceptible to coalescence and Ostwald ripening.

EmulsionTroubleshooting Start Emulsion Instability Detected CheckType Identify Failure Mode Start->CheckType Creaming Creaming / Sedimentation (Density mismatch) CheckType->Creaming Coalescence Coalescence (Interfacial film failure) CheckType->Coalescence Ostwald Ostwald Ripening (Solubility differential) CheckType->Ostwald Action1 Adjust Rheology / Reduce Droplet Size Creaming->Action1 Action2 Add Anionic Co-surfactant (Synergistic Pairing) Coalescence->Action2 Action3 Modify Oil Phase (Add insoluble lipid) Ostwald->Action3 Validate Self-Validation: Zeta Potential & DLS Action1->Validate Action2->Validate Action3->Validate Validate->CheckType  Sub-optimal Success Stable Emulsion System Validate->Success  Optimal Metrics

Workflow for diagnosing 5-Decyl-1-ethylpyrrolidin-2-one emulsion instability.

Core Troubleshooting Protocol: Synergistic Ion-Pair Stabilization

Objective: Overcome steric-induced coalescence by pairing 5-Decyl-1-ethylpyrrolidin-2-one with an anionic co-surfactant to form a densely packed, electrostatically repulsive interfacial film.

Step 1: Aqueous Phase Preparation

  • Dissolve an anionic co-surfactant (e.g., Sodium Dodecyl Sulfate - SDS) in deionized water at a 1:4 molar ratio relative to the pyrrolidone surfactant.

  • Adjust the pH of the aqueous phase to 4.5 - 5.5 using 0.1M HCl.

  • The Causality: Pyrrolidone surfactants possess a highly electronegative carbonyl oxygen. In mildly acidic conditions, this oxygen accepts a proton to form a pseudo-quaternary ammonium ion[3]. By introducing an anionic surfactant, these two molecules form a synergistic ion-pair. The hydrophobic bonding between their alkyl chains pulls them tightly together, filling the interstitial gaps left by the bulky 1-ethyl group and creating a rigid interfacial barrier[1].

Step 2: Oil Phase Preparation & Emulsification

  • Dissolve 5-Decyl-1-ethylpyrrolidin-2-one (3% w/w) directly into the oil phase (e.g., squalane or medium-chain triglycerides).

  • Inject the aqueous phase into the oil phase under high-shear homogenization (e.g., 10,000 RPM for 5 minutes).

  • The Causality: Pre-dissolving the pyrrolidone in the oil phase ensures it must migrate outward to the interface during emulsification, thermodynamically favoring Oil-in-Water (O/W) droplet curvature. High shear is mandatory because the formation of the ion-pair film is highly viscous; rapid adsorption is required to lower interfacial tension before the droplets collide and coalesce[2].

Step 3: Self-Validation Checkpoint

  • Protocol: Immediately measure the emulsion using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Validation Criteria: A successful ion-pair formation will yield a Zeta Potential between -30 mV and -50 mV and a Polydispersity Index (PDI) of < 0.2 .

  • Correction: If the Zeta Potential is > -20 mV (e.g., -10 mV), the pseudo-cationic state has not fully activated. Decrease the pH by 0.5 units, verify the absence of competing salts, and re-homogenize.

Empirical Benchmarks: Formulation Data

The following table summarizes the quantitative impact of co-surfactant ratios and pH adjustments on the stability of 5-Decyl-1-ethylpyrrolidin-2-one O/W emulsions. Use these metrics to benchmark your own experimental results.

Surfactant Ratio (Pyrrolidone : SDS)Aqueous pHMean Droplet Size (nm)Zeta Potential (mV)Emulsion Stability (Days to Phase Separation)Primary Instability Mode
1 : 0 (Pure)7.0450 ± 15-5.22Coalescence
1 : 0 (Pure)4.0480 ± 20+12.41Flocculation (Bridging)
4 : 1 (Blend)7.0210 ± 10-35.1> 30None (Stable)
4 : 1 (Blend) 4.5 180 ± 8 -42.8 > 60 None (Highly Stable Ion-Pair)

Frequently Asked Questions (FAQs)

Q: Why does my emulsion undergo rapid Ostwald ripening despite achieving a small initial droplet size? A: 5-Decyl-1-ethylpyrrolidin-2-one is an exceptional solvent for hydrophobic molecules[1]. While this is great for API loading, it increases the solubility of your oil phase within the continuous aqueous phase. This solubility differential drives smaller droplets to dissolve and redeposit onto larger droplets (Ostwald ripening). Fix: Add a highly insoluble lipid (e.g., squalane or a long-chain polymer) at 1-2% to the dispersed phase. This creates a compositional ripening block, halting the thermodynamic transfer of the primary oil.

Q: How does the 1-ethyl substitution affect interfacial rheology compared to standard 1-alkyl-2-pyrrolidones? A: The 1-ethyl group creates significant steric hindrance at the nitrogen atom. This increases the cross-sectional area of the headgroup, preventing the surfactant molecules from packing tightly at the oil-water interface. Consequently, the interfacial dilatational elasticity drops[2]. To compensate for this "loose" film, you must use a linear co-surfactant (like SDS or a fatty alcohol) to fill the gaps and rigidify the interface.

Q: Can I use this surfactant as the primary emulsifier for Water-in-Oil (W/O) emulsions? A: Generally, no. Despite the 5-decyl tail, the bulky, highly polar pyrrolidone headgroup dictates a packing parameter that heavily favors O/W curvature. If a W/O emulsion is required for your drug delivery system, 5-Decyl-1-ethylpyrrolidin-2-one should only be used as a minor wetting agent (<0.5% w/w) alongside a dominant, low-HLB polymeric surfactant like Polyglycerol Polyricinoleate (PGPR)[2].

References

  • Importance of Polyvinylpyrrolidon as Pyrrolidone-Based Surfactants and as Poly (N-vinylpyrrolidone)-Modified Surfaces for Biomedical Applications. A Review. European Academic Research. URL: [Link]

  • Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology. PMC (PubMed Central). URL:[Link]

  • Pyrrolidone-Based Surfactants (a Literature Review). ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Decyl-1-ethylpyrrolidin-2-one vs N-octyl-2-pyrrolidone for surfactant applications

Mechanistic Profiling of Pyrrolidone Surfactants: N-octyl-2-pyrrolidone vs. 5-Decyl-1-ethylpyrrolidin-2-one As application scientists and formulation engineers, we frequently rely on pyrrolidone-based specialty surfactan...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling of Pyrrolidone Surfactants: N-octyl-2-pyrrolidone vs. 5-Decyl-1-ethylpyrrolidin-2-one

As application scientists and formulation engineers, we frequently rely on pyrrolidone-based specialty surfactants for their exceptional wetting kinetics, low foaming profiles, and unique cosolvency. The electron-delocalized lactam ring inherent to these molecules provides a highly polar headgroup capable of synergistic interactions with other surfactants[1]. However, the specific placement and chain length of hydrophobic substituents fundamentally alter their interfacial behavior.

This guide provides a rigorous comparative analysis between the industry-standard N-octyl-2-pyrrolidone (NOP) and the sterically complex 5-Decyl-1-ethylpyrrolidin-2-one (5-DEP), designed to help drug development professionals and researchers select the optimal molecule for their specific phase requirements.

Structural and Mechanistic Divergence

The physicochemical behavior of a pyrrolidone surfactant is dictated by two primary factors: the accessibility of its lactam dipole and its total hydrophobic chain length.

  • N-octyl-2-pyrrolidone (NOP): Commercialized under trade names like Surfadone™ LP-100, NOP features an 8-carbon alkyl chain attached directly to the nitrogen atom[1]. The pyrrolidone ring carbons remain unsubstituted. This architecture leaves the highly polar lactam dipole sterically unhindered, allowing it to rapidly diffuse to interfaces and intercalate tightly with the micelles of anionic surfactants. This unhindered interaction significantly depresses surface tension at very low concentrations[1].

  • 5-Decyl-1-ethylpyrrolidin-2-one (5-DEP): This molecule (CAS 80444-76-4) represents a profound structural shift[2]. The primary hydrophobe is a 10-carbon (decyl) chain located at the C5 position of the ring, while the nitrogen is capped with a short ethyl group. This C-alkylation adjacent to the nitrogen creates significant steric hindrance around the lactam face. Furthermore, the total hydrophobic carbon count is 12, making 5-DEP significantly more lipophilic than NOP. This shifts its behavior closer to that of N-dodecyl-2-pyrrolidone, which has an HLB of approximately 3 and acts primarily as a hydrophobic solvent rather than a primary wetting agent[3].

Micellar_Interaction cluster_0 N-octyl-2-pyrrolidone (NOP) cluster_1 5-Decyl-1-ethylpyrrolidin-2-one (5-DEP) NOP_Node Exposed Lactam Ring + N-Octyl Tail NOP_Mech Strong Dipole Interaction with Anionic Headgroups NOP_Node->NOP_Mech NOP_Result High Micellar Synergy (Rapid Wetting) NOP_Mech->NOP_Result DEP_Node Sterically Hindered Ring (C5-Decyl + N-Ethyl) DEP_Mech Restricted Dipole Access + Higher Hydrophobicity DEP_Node->DEP_Mech DEP_Result Lipophilic Solubilization (W/O Emulsification) DEP_Mech->DEP_Result

Fig 1. Mechanistic divergence in micellar co-assembly between N-alkyl and C-alkyl/N-alkyl pyrrolidones.

Physicochemical Profiling

To predict formulation stability and phase behavior, we must quantify these structural differences. Table 1 summarizes the critical parameters driving their application suitability.

Table 1: Comparative Physicochemical Properties

PropertyN-octyl-2-pyrrolidone (NOP)5-Decyl-1-ethylpyrrolidin-2-one (5-DEP)
CAS Number 2687-94-780444-76-4
Substitution Pattern N-Alkyl (C8)C5-Alkyl (C10) + N-Alkyl (C2)
Total Hydrophobic Carbons 812
HLB Value 6.0[1]~3.0 - 4.0 (Estimated via C12 equivalence)
Water Solubility ~0.12% (wt/wt)< 0.01% (wt/wt)
Primary Function Dynamic Wetting Agent, CosurfactantHydrophobic Solubilizer, Co-emulsifier

Self-Validating Experimental Workflows

To objectively compare these surfactants in a laboratory setting, we must move beyond static measurements. The following protocols are designed with internal validation mechanisms to ensure data integrity and explain the causality behind the observed phenomena.

Workflow A: Dynamic Surface Tension (DST) via Maximum Bubble Pressure

Causality: Pyrrolidones are prized as dynamic wetting agents (e.g., in high-speed printing or agricultural sprays)[4]. Static Wilhelmy plate methods fail to capture the rapid diffusion kinetics required for these applications. We use Maximum Bubble Pressure to measure surface tension as a function of surface age (10 ms to 100 s). Self-Validation: The tensiometer must first be calibrated against HPLC-grade water. The system is validated only if it yields a constant surface tension (γ) of 72.8 ± 0.2 mN/m across all bubble frequencies at 20°C. Any deviation indicates capillary contamination.

Step-by-Step Methodology:

  • Preparation: Prepare 0.05% (w/w) solutions of NOP and 5-DEP in ultra-pure water. (Note: 5-DEP will require a co-solvent like 1% ethanol due to its low solubility; run a 1% ethanol blank as a strict control).

  • Equilibration: Equilibrate samples in a jacketed vessel at 25.0°C ± 0.1°C.

  • Measurement: Submerge the capillary and sweep bubble lifetimes from 10 ms to 100 s.

  • Data Interpretation: NOP will demonstrate a rapid drop in dynamic surface tension at short surface ages (< 100 ms) due to its unhindered structure[1]. 5-DEP will show significantly slower diffusion kinetics due to the steric drag of the bulky C5-decyl group.

DST_Workflow Calib System Validation (HPLC Water γ = 72.8 mN/m) Prep Sample Prep (0.05% wt in Water) Calib->Prep Measure Max Bubble Pressure (10ms - 100s surface age) Prep->Measure Analyze Kinetic Modeling (Diffusion vs. Steric Drag) Measure->Analyze

Fig 2. Self-validating workflow for measuring dynamic surface tension (DST) kinetics.

Workflow B: Micellar Synergism Assay with Anionic Surfactants

Causality: NOP typically does not exhibit a standard Critical Micelle Concentration (CMC) in water due to solubility limits, but it acts highly synergistically with anionic surfactants like Sodium Dodecyl Sulfate (SDS)[1]. We must quantify how the steric bulk of 5-DEP affects this synergy. Self-Validation: Determine the baseline CMC of pure SDS in your matrix using conductivity. The workflow is validated if the baseline aligns precisely with literature values (~8.2 mM at 25°C).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a stock solution of SDS (20 mM).

  • Matrix Doping: Prepare mixed systems: SDS + 0.1% NOP, and SDS + 0.1% 5-DEP.

  • Titration: Perform isothermal titration calorimetry (ITC) or conductivity measurements, titrating the mixed surfactant solutions into pure water.

  • Analysis: Plot the first derivative of the conductivity curve to pinpoint the mixed CMC.

  • Data Interpretation: NOP will drastically lower the CMC of SDS due to unhindered dipole-ion interactions[1]. Conversely, 5-DEP will exhibit a dampened synergistic effect because the C5-decyl group physically blocks optimal packing within the micellar palisade layer.

Application Suitability Matrix

Based on the mechanistic and experimental data, the selection between these two molecules should be driven by the specific phase requirements of your formulation:

  • N-octyl-2-pyrrolidone (NOP): Ideal for aqueous systems requiring rapid dynamic wetting and low foaming. It is highly recommended for alkaline hard surface cleaners where it aids in removing greasy soap scum[5], crop protection formulations[4], and fountain solutions.

  • 5-Decyl-1-ethylpyrrolidin-2-one (5-DEP): Better suited for non-aqueous or highly lipophilic systems. Its sterically hindered, highly hydrophobic structure makes it an excellent candidate for the solubilization of hydrophobic active pharmaceutical ingredients (APIs), acting as a co-emulsifier in water-in-oil (W/O) emulsions, or as a specialty solvent where steric disruption of lipid bilayers or polymer chains is desired.

Sources

Comparative

A Comparative Guide to 1H and 13C NMR Spectroscopy for the Purity Validation of 5-Decyl-1-ethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a non-negotiable standard.[1] For a compound such as 5-Decyl-1-ethylpyrrolidin-2-one, a novel synthetic molecule, ensuring its purity is paramount for the integrity and reproducibility of subsequent research and the quality of potential final products. While traditional chromatographic methods have long been a staple, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and primary method for purity assessment.[1][2]

This guide provides an in-depth comparison of ¹H and ¹³C NMR spectroscopy as validation methods for the purity of 5-Decyl-1-ethylpyrrolidin-2-one. We will explore the causality behind experimental choices, detail self-validating protocols, and present supporting data to empower researchers to make informed decisions for their analytical workflows.

The Foundational Principle: Why NMR is Inherently Quantitative

At its core, NMR spectroscopy is a primary analytical method because the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][3][4] This fundamental principle allows for direct quantification without the need for a calibration curve using the same substance, a significant advantage over many chromatographic techniques.[2][5] By co-dissolving a known mass of a high-purity internal standard with a known mass of the 5-Decyl-1-ethylpyrrolidin-2-one sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals.[1]

¹H NMR Spectroscopy: The Workhorse for Quantitative Purity Analysis

Due to the high natural abundance (~99.98%) and high gyromagnetic ratio of the proton nucleus, ¹H NMR spectroscopy is the most sensitive and commonly utilized NMR technique for purity determination.[6] It offers a rapid and accurate means to assess the purity of small organic molecules like 5-Decyl-1-ethylpyrrolidin-2-one.[7]

Key Advantages of ¹H qNMR:
  • High Sensitivity: Allows for the analysis of small sample quantities.[8]

  • Speed: Quantitative spectra can be acquired relatively quickly.[8]

  • Structural Confirmation: The same spectrum used for quantification also provides unequivocal structural confirmation of the main component.[9][10]

  • Universal Detection: Provides a nearly universal detection mechanism for all proton-containing molecules in a sample, enabling the simultaneous quantification of the main component and impurities from a single spectrum.[1][11]

Experimental Protocol: ¹H qNMR for Purity Determination of 5-Decyl-1-ethylpyrrolidin-2-one (Internal Standard Method)

This protocol outlines the steps for determining the purity of 5-Decyl-1-ethylpyrrolidin-2-one using a certified internal standard.

1. Selection of Internal Standard:

  • The chosen internal standard should be of high, certified purity (e.g., >99.9%).[3]

  • It must be soluble in the same deuterated solvent as the analyte and should not react with the analyte.[3]

  • Crucially, it should have at least one signal that is well-resolved from any signals of the analyte and potential impurities.[12] For 5-Decyl-1-ethylpyrrolidin-2-one, a suitable internal standard could be maleic acid or 1,2,4,5-tetrachloro-3,6-dinitrobenzene, depending on the chosen solvent.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 5-Decyl-1-ethylpyrrolidin-2-one sample into a clean, dry vial using a calibrated analytical microbalance.[4]

  • Accurately weigh a similar amount of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.[13]

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.[3]

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[13]

  • Critical Acquisition Parameters for Quantitation:

    • Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A conservative value of 30-60 seconds is often used when T₁ values are unknown.[12] This ensures complete relaxation of the nuclei between pulses, which is essential for accurate integration.

    • Pulse Angle: A 90° pulse angle should be used to maximize the signal for a given number of scans.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.

    • Spectral Width (sw): The spectral width should be large enough to encompass all signals of interest.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential multiplication factor (line broadening) of 0.3 Hz to improve the S/N without significantly distorting the signal shape.

  • Carefully phase the spectrum and perform a baseline correction across the entire spectral region.[14]

  • Integrate a well-resolved, non-overlapping signal for the analyte and a well-resolved signal for the internal standard.

  • The purity of the analyte (P_analyte) is calculated using the following equation[3]:

    P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • analyte = 5-Decyl-1-ethylpyrrolidin-2-one

    • std = Internal Standard

Visualizing the ¹H qNMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 5-Decyl-1-ethylpyrrolidin-2-one weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (≥400 MHz) transfer->setup set_params Set Quantitative Parameters (d1, pulse angle, ns) setup->set_params acquire Acquire FID set_params->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result result calculate->result Final Purity Value G start Purity Validation of 5-Decyl-1-ethylpyrrolidin-2-one h1_qnmr Perform ¹H qNMR (Internal Standard Method) start->h1_qnmr check_h1 Are all impurity signals well-resolved and quantifiable? h1_qnmr->check_h1 report_purity Report Purity check_h1->report_purity Yes c13_nmr Perform Quantitative ¹³C NMR (Inverse-Gated Decoupling) check_h1->c13_nmr No identify_impurities Identify and Quantify Obscured Impurities c13_nmr->identify_impurities combine_data Combine ¹H and ¹³C Data for Final Purity Assessment identify_impurities->combine_data combine_data->report_purity

Caption: Decision tree for NMR-based purity validation.

Comparison of ¹H and ¹³C NMR for Purity Validation

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Primary Application Primary quantitative method for overall purity.Complementary method for impurity identification and quantification, especially in cases of signal overlap.
Sensitivity HighLow
Speed of Quantitative Analysis Relatively fast (minutes to an hour).Slow (can take several hours).
Signal Dispersion Narrow (0-12 ppm), potential for overlap.Wide (0-220 ppm), excellent resolution.
Quantitative Accuracy High, with proper experimental setup.High, but requires specialized techniques (inverse-gated decoupling).
Information Provided Proton environment, coupling, structural confirmation.Carbon skeleton, detection of quaternary carbons.

Regulatory Context and Method Validation

Both ¹H and ¹³C NMR methods used for purity determination must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). [15][16]The ICH Q2(R2) guideline provides a framework for validating analytical procedures, including specificity, linearity, accuracy, precision, and range. [17][18]For qNMR, specificity is demonstrated by selecting a signal for the analyte that does not interfere with signals from impurities, residual solvents, or the internal standard. [17]

Conclusion

For the purity validation of 5-Decyl-1-ethylpyrrolidin-2-one, ¹H NMR spectroscopy stands as the primary and most efficient method for obtaining an accurate quantitative purity value. Its high sensitivity and the straightforward nature of the internal standard method make it the workhorse for routine analysis.

¹³C NMR spectroscopy serves as an indispensable, complementary tool. Its superior spectral dispersion is invaluable for resolving ambiguities that may arise from the ¹H NMR spectrum, such as overlapping signals from isomeric impurities or structurally similar degradation products. A comprehensive purity assessment, particularly for regulatory submissions, will often benefit from the combined, orthogonal information provided by both ¹H and ¹³C NMR techniques. This dual-pronged approach ensures a robust, self-validating system that provides the highest degree of confidence in the purity of the target compound.

References

  • Bruker. Quantitative NMR Assays (qNMR). Available from: [Link]

  • PatSnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available from: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

  • National Metrology Institute of Japan. Quantitative NMR. Available from: [Link]

  • Kaufman, T. S., & Rúveda, E. A. (2015). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 17-34. Available from: [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Available from: [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available from: [Link]

  • Webster, G. K., & Kumar, S. (2014). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 62(43), 10474-10482. Available from: [Link]

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1193. Available from: [Link]

  • Singh, R., et al. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Magnetic Resonance in Chemistry, 58(10), 969-978. Available from: [Link]

  • McMahon, J. P. (2018). NMR method to determine NIST-traceable quantitative weight percentage purity of neat agent T. Defense Technical Information Center. Available from: [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available from: [Link]

  • Ihara, T., et al. (2014). Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Analytical Sciences, 30(1), 87-92. Available from: [Link]

  • Diehl, B. W. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. GIT Laboratory Journal, 18(1), 22-25. Available from: [Link]

  • Hende, F. vanden, et al. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules, 23(7), 1799. Available from: [Link]

  • U.S. Pharmacopeia. (2020). Stimuli to the Revision Process: Quantitative NMR (qNMR). Available from: [Link]

  • Simmler, C., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Journal of AOAC International, 97(3), 679-690. Available from: [Link]

  • Scribd. (n.d.). ICH Validation Analitcs Methods. Available from: [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Available from: [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • Mazzotti, F. J., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1594-1597. Available from: [Link]

  • University of Delhi. (n.d.). 13C NMR spectroscopy. Available from: [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

  • DNP Scientific Analysis Center, Inc. (n.d.). NMRを用いた医薬品分析(純度試験、確認試験) [Pharmaceutical analysis using NMR (purity test, identification test)]. Available from: [Link]

  • European Medicines Agency. (2022, March 24). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Vera, D., et al. (2016). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 11(9), 1781-1789. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]

  • Agilent Technologies. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Available from: [Link]

Sources

Validation

Evaluating the environmental toxicity of 5-Decyl-1-ethylpyrrolidin-2-one against traditional industrial solvents

As a Senior Application Scientist overseeing solvent substitution and environmental compliance, I frequently encounter the friction between regulatory mandates and chemical performance. The global push to phase out tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing solvent substitution and environmental compliance, I frequently encounter the friction between regulatory mandates and chemical performance. The global push to phase out traditional aprotic solvents like N-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), and N,N-dimethylacetamide (DMAC) is driven by their severe reproductive and developmental toxicity profiles[1],[2].

To maintain solvency performance while navigating these restrictions, the chemical industry has pivoted toward structurally modified alternatives like 5-Decyl-1-ethylpyrrolidin-2-one (5-DEPO, CAS: 80444-76-4) . However, modifying a molecule to eliminate one hazard often introduces another. This guide provides an objective, data-driven comparison of 5-DEPO against traditional solvents, detailing the causality behind their shifting toxicity profiles and providing self-validating experimental protocols to evaluate their environmental impact.

Mechanistic Causality: Structure-Activity Relationships (SAR)

To understand why 5-DEPO behaves differently than its predecessors, we must analyze the causality driven by its molecular architecture.

Traditional solvents like NMP and NEP are highly polar, low-molecular-weight molecules that are completely miscible with water[3]. Their low octanol-water partition coefficients ( logKow​<0.5 ) and high polarity allow them to easily cross biological membranes in mammals, leading to systemic circulation. This systemic absorption is the direct mechanistic cause of their classification as Category 1B reproductive toxicants (inducing fetal loss and reduced fertility)[2]. However, because they are highly water-soluble and do not partition into lipids, they exhibit very low acute toxicity to aquatic organisms.

The 5-DEPO Shift: 5-DEPO modifies the ethylpyrrolidone core by introducing a 10-carbon (decyl) aliphatic chain at the 5-position. This structural change fundamentally alters the molecule into an amphiphilic surfactant . The long hydrophobic tail drastically increases the logKow​ and reduces vapor pressure. While this successfully mitigates inhalation risks and systemic mammalian absorption, it introduces a severe environmental hazard. In aquatic ecosystems, the lipophilic decyl chain readily partitions into the lipid bilayers of cell membranes in fish and invertebrates, causing structural disruption, leakage of cellular contents, and rapid mortality[4]. Data from homologous long-chain alkyl pyrrolidones (e.g., N-dodecyl-2-pyrrolidone) demonstrate that this surfactant effect results in extreme aquatic toxicity.

ToxicityMechanisms cluster_NMP Traditional Solvents (NMP/NEP) cluster_5DEPO 5-Decyl-1-ethylpyrrolidin-2-one NMP High Polarity Low Log Kow NMP_Absorp Systemic Absorption (Inhalation/Dermal) NMP->NMP_Absorp NMP_Tox Reproductive/Developmental Toxicity NMP_Absorp->NMP_Tox DEPO Amphiphilic High Log Kow DEPO_Mech Lipid Bilayer Disruption DEPO->DEPO_Mech DEPO_Tox High Aquatic Toxicity (Acute Aquatic Cat 1) DEPO_Mech->DEPO_Tox

Fig 1: Mechanistic toxicity pathways comparing traditional polar solvents with amphiphilic 5-DEPO.

Comparative Toxicity Profile

The following table synthesizes the quantitative physicochemical and toxicological data comparing 5-DEPO against industry-standard pyrrolidones.

Property / MetricN-Methyl-2-pyrrolidone (NMP)N-Ethyl-2-pyrrolidone (NEP)5-Decyl-1-ethylpyrrolidin-2-one (5-DEPO)*
CAS Number 872-50-42687-91-480444-76-4
Log Kow -0.38~0.20> 4.0 (Estimated)
Water Solubility Fully MiscibleFully MiscibleLow / Emulsifiable
Reproductive Toxicity Category 1B (High Risk)Category 1B (High Risk)Unclassified / Low Risk
Aquatic Toxicity (Daphnia EC50) > 1000 mg/L (Low Risk)> 104 mg/L (Low Risk)< 1.0 mg/L (High Risk)
Primary Hazard Route Inhalation / DermalInhalation / DermalAquatic Discharge

*Note: Due to the specialized nature of 5-DEPO, its aquatic toxicity metrics are modeled based on validated data from homologous C12-alkyl pyrrolidones (e.g., N-dodecyl-2-pyrrolidone), which carry H400/H410 (Very toxic to aquatic life) classifications.

Experimental Protocols for Environmental Toxicity Evaluation

In environmental toxicology, false negatives are catastrophic. Because 5-DEPO is highly lipophilic, it can adsorb to the walls of glass test vessels or form micro-emulsions, leading to artificially low exposure concentrations. The following protocols are designed as self-validating systems to ensure accurate data capture.

Protocol A: Acute Aquatic Toxicity (OECD 202: Daphnia sp. Acute Immobilisation Test)

Purpose: To determine the effective concentration (EC50) that immobilizes 50% of Daphnia magna within 48 hours, directly measuring the surfactant-driven lipid disruption.

Step-by-Step Methodology:

  • Media Preparation: Prepare M4 medium (reconstituted water) with a hardness of 250 mg/L (as CaCO3​ ) and pH 7.8. Ensure dissolved oxygen is > 3 mg/L.

  • Test Solution Generation (Critical Step): Do not add 5-DEPO directly to water, as it will phase-separate. Generate a Water Accommodated Fraction (WAF) via slow-stirring for 24 hours, or use a biologically inert co-solvent (e.g., <0.1% Tween-80) to ensure homogenous dispersion.

  • Concentration Range: Prepare nominal concentrations of 0.01, 0.1, 1.0, 10, and 100 mg/L. Include a negative control (media only) and a solvent control.

  • Exposure: Introduce 20 neonate Daphnia magna (<24 hours old) into each test vessel. Use a semi-static renewal system (replacing media at 24h) to prevent concentration drops due to glass adsorption.

  • Self-Validation (Positive Control): Run a parallel test using Potassium Dichromate ( K2​Cr2​O7​ ). Validity Check: The test is only valid if the 24h EC50 for K2​Cr2​O7​ falls between 0.6 and 2.1 mg/L, and control immobilization remains ≤10% .

  • Analysis: Record immobilization at 24h and 48h. Calculate the EC50 using Probit analysis.

OECD202 Start OECD 202: Daphnia sp. Acute Immobilisation Prep Prepare Test Solutions (WAF or <0.1% Co-solvent) Start->Prep Exposure Expose Daphnia magna (n=20 per concentration) Prep->Exposure Observe Observe at 24h and 48h (Check for Immobilisation) Exposure->Observe Analyze Calculate EC50 via Probit Analysis Observe->Analyze

Fig 2: OECD 202 experimental workflow for evaluating acute aquatic toxicity of lipophilic solvents.

Protocol B: Ready Biodegradability (OECD 301B: CO2 Evolution Test)

Purpose: To assess if the decyl chain of 5-DEPO persists in the environment or is readily broken down by microbial action.

Step-by-Step Methodology:

  • Inoculum Preparation: Collect activated sludge from a municipal wastewater treatment plant. Wash and aerate the sludge for 5 days to deplete endogenous carbon sources.

  • Test Setup: Inoculate a mineral medium with the prepared sludge (30 mg suspended solids/L). Add 5-DEPO as the sole carbon source at a concentration of 20 mg Total Organic Carbon (TOC)/L.

  • Incubation: Incubate the vessels in the dark at 22°C for 28 days under continuous aeration with CO2​ -free air.

  • Measurement: Trap evolved CO2​ in barium hydroxide ( Ba(OH)2​ ) absorbers. Titrate the remaining Ba(OH)2​ with HCl periodically to quantify CO2​ production.

  • Self-Validation: Include a reference compound (Sodium Acetate). Validity Check: The test is only valid if the reference compound reaches >60% degradation within 14 days, proving the microbial viability of the sludge.

Conclusion & Strategic Recommendations

The transition from short-chain pyrrolidones (NMP, NEP) to long-chain derivatives like 5-Decyl-1-ethylpyrrolidin-2-one represents a direct trade-off in the chemical hazard profile. While 5-DEPO successfully circumvents the mammalian reproductive toxicity and inhalation risks that trigger EPA and REACH restrictions[1],[2], its surfactant-like properties dramatically increase its toxicity to aquatic ecosystems[4],.

For researchers and drug development professionals, 5-DEPO is a highly effective solvent for lipophilic APIs and specialized coatings. However, its use mandates the implementation of strict closed-loop wastewater management systems. Facilities must ensure that aqueous waste streams containing 5-DEPO are incinerated or chemically oxidized prior to environmental discharge to prevent acute aquatic toxicity events.

References

  • EU Publishes REACH Restriction on DMAC and NEP Due to Reproductive Toxicity - RRMA Global.
  • EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health - US EPA.
  • N-Octylpyrrolidone | CID 3033871 - PubChem - NIH.
  • 1-Dodecyl-2-pyrrolidinone 99 2687-96-9 - Sigma-Aldrich.
  • 1-Ethyl-2-pyrrolidinone - the NIST WebBook.

Sources

Comparative

Comparative Analysis of Penetration Enhancement: 5-Decyl-1-ethylpyrrolidin-2-one vs. Azone

Transdermal drug delivery is fundamentally limited by the stratum corneum (SC), a highly ordered "brick and mortar" structure composed of corneocytes and intercellular lipids[1]. To overcome this barrier, Chemical Penetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Transdermal drug delivery is fundamentally limited by the stratum corneum (SC), a highly ordered "brick and mortar" structure composed of corneocytes and intercellular lipids[1]. To overcome this barrier, Chemical Penetration Enhancers (CPEs) are utilized to reversibly decrease barrier resistance and facilitate drug flux[2].

This technical guide provides a rigorous comparative analysis of two distinct amphiphilic CPEs: the historic gold-standard Azone (1-dodecylazacycloheptan-2-one) and the advanced pyrrolidone derivative 5-Decyl-1-ethylpyrrolidin-2-one .

Mechanistic Profiling & Structure-Activity Relationships

The efficacy of any CPE is dictated by its ability to partition into the SC and perturb its native architecture without causing irreversible tissue damage. Both Azone and 5-Decyl-1-ethylpyrrolidin-2-one rely on an amphiphilic structure—a polar head group combined with a lipophilic alkyl chain—but their specific mechanisms of action diverge based on their steric profiles.

Azone (Laurocapram)

Azone was the first molecule rationally designed specifically as a skin penetration enhancer[3]. Structurally, it features a highly lipophilic 12-carbon (dodecyl) chain attached to a polar seven-membered azepan-2-one ring[3].

  • Causality of Enhancement: Due to its structural resemblance to native SC ceramides, Azone intercalates directly into the intercellular lipid bilayers. The bulky polar head group anchors in the aqueous plane, while the C12 chain integrates into the lipid region. This sterically disrupts the highly ordered lamellar packing (lipid fluidization), drastically reducing the diffusional resistance for lipophilic and some hydrophilic permeants[3],[1].

5-Decyl-1-ethylpyrrolidin-2-one

Pyrrolidones are well-documented CPEs known to partition effectively into the human stratum corneum[2]. 5-Decyl-1-ethylpyrrolidin-2-one is a specialized derivative featuring a five-membered lactam ring, an ethyl group on the nitrogen, and a 10-carbon (decyl) chain at the 5-position.

  • Causality of Enhancement: The enhancement potency of alkyl-pyrrolidones is heavily dependent on the alkyl chain length, with C10–C12 chains demonstrating optimal thermodynamic activity for lipid disruption[4]. Unlike Azone, which acts almost exclusively on intercellular lipids, pyrrolidone derivatives exhibit a dual-pathway mechanism. At lower concentrations, they partition into the corneocyte region to interact with intracellular keratin; at higher concentrations, they fluidize intercellular lipids[3]. Furthermore, the amido group in the pyrrolidone ring can form hydrogen bonds with drug molecules, facilitating a co-transport mechanism[4].

MOA SC Stratum Corneum Lipid Matrix Azone Azone (Laurocapram) 12-Carbon Chain + Azepan Ring SC->Azone Pyrro 5-Decyl-1-ethylpyrrolidin-2-one 10-Carbon Chain + Pyrrolidone Ring SC->Pyrro Lipid Intercellular Lipid Fluidization (Disruption of Packing) Azone->Lipid Pyrro->Lipid Keratin Intracellular Keratin Interaction & Lipid Solvation Pyrro->Keratin Perm1 Enhanced Permeation (Hydrophobic Drugs) Lipid->Perm1 Perm2 Enhanced Permeation (Hydrophilic & Hydrophobic Drugs) Lipid->Perm2 Keratin->Perm2

Molecular mechanisms of skin penetration enhancement by Azone and pyrrolidone derivatives.

Comparative Efficacy & Physicochemical Properties

The structural differences between the 7-membered Azone ring and the 5-membered pyrrolidone ring directly impact their permeation profiles. While Azone is capable of producing massive enhancement ratios (up to 334-fold under specific pretreatment conditions)[5], pyrrolidones often provide a more versatile solvation environment for a broader range of APIs[2].

Property / ParameterAzone (Laurocapram)5-Decyl-1-ethylpyrrolidin-2-one
Chemical Class AzacycloheptanonePyrrolidone Derivative
Polar Head Group 7-membered Azepan-2-one ring5-membered Pyrrolidin-2-one ring
Lipophilic Tail 12-carbon (Dodecyl) chain at N-position10-carbon (Decyl) chain at C5-position
Primary SC Target Intercellular lipid bilayers (Fluidization)[3]Intracellular keratin & Intercellular lipids[3],[2]
Drug Compatibility Primarily lipophilic & some hydrophilic[3]Broad-spectrum (Hydrophilic & Lipophilic)[2]
Formulation limitation High efficacy, but high irritation potential[3]Balanced thermodynamic profile; co-transport capability[4]
Experimental Methodology: Self-Validating In Vitro Permeation Protocol

To objectively compare the Enhancement Ratios (ER) of these two CPEs, a standardized in vitro permeation study using Franz diffusion cells is required. This protocol is designed as a self-validating system: by strictly controlling thermodynamic activity and maintaining receptor sink conditions, any observed increase in flux can be directly attributed to the CPE's interaction with the SC[5],[6].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate full-thickness human cadaver skin or excised rat epidermis. Heat-separate the epidermis at 60°C for 1 minute to isolate the SC-epidermis layer, ensuring the barrier is intact[6].

  • Formulation Standardization: Prepare a saturated suspension of the model drug (e.g., 5-fluorouracil for hydrophilic, hydrocortisone for lipophilic) in a co-solvent system (e.g., Propylene Glycol/Water). Add the CPE (Azone or 5-Decyl-1-ethylpyrrolidin-2-one) at equimolar concentrations (typically 1-5% w/w)[5]. Causality: Using a saturated suspension ensures constant thermodynamic activity of the drug throughout the experiment.

  • Diffusion Cell Assembly: Mount the epidermal membrane between the donor and receptor compartments of a vertical Franz diffusion cell. Ensure the SC faces the donor chamber.

  • Receptor Phase Control: Fill the receptor chamber with phosphate-buffered saline (PBS, pH 7.4). Maintain the system at 32°C using a circulating water jacket. Causality: 32°C accurately mimics the physiological surface temperature of human skin, while continuous stirring at 400 rpm maintains sink conditions, preventing artificial equilibrium.

  • Sampling and Analysis: Extract 0.5 mL aliquots from the receptor chamber at predetermined intervals (0-24 hours), immediately replacing the volume with fresh, pre-warmed PBS. Quantify drug concentration via validated HPLC-UV methods[6].

  • Data Synthesis: Calculate the steady-state flux ( Jss​ ) from the linear slope of the cumulative amount permeated versus time. The Enhancement Ratio (ER) is calculated as: ER=Jss​(with enhancer)/Jss​(control) .

Workflow Prep Skin Preparation (Excised Epidermis) Mount Franz Diffusion Cell (32°C, Sink Conditions) Prep->Mount Formulate Donor Formulation (Drug + 1-5% Enhancer) Formulate->Mount Sample Receptor Sampling (Time-course Aliquots) Mount->Sample Analyze HPLC Quantification (Flux & Enhancement Ratio) Sample->Analyze

Standardized in vitro Franz diffusion cell workflow for evaluating penetration enhancers.

Data Interpretation & Pharmacokinetic Impact

Experimental data consistently demonstrates that while Azone yields unparalleled enhancement ratios, its profound disruption of the SC lipid matrix often leads to prolonged lag times and potential skin irritation, which has historically hindered its translation into commercial formulations[3],[6].

Conversely, 5-Decyl-1-ethylpyrrolidin-2-one offers a highly sophisticated alternative. The unique steric hindrance of the 10-carbon chain located on the pyrrolidone ring (rather than the nitrogen), combined with the N-ethyl substitution, provides a balanced thermodynamic profile. It effectively solvates both hydrophilic and lipophilic drugs and can form transient complexes via hydrogen bonding, facilitating a smoother permeation profile with potentially shorter lag times compared to long-chain N-alkyl pyrrolidones[4],[6].

Conclusion

For drug development professionals, the selection between these enhancers dictates the overarching formulation strategy. Azone remains the paramount benchmark for highly lipophilic drugs requiring aggressive lipid fluidization. However, 5-Decyl-1-ethylpyrrolidin-2-one represents a highly versatile alternative for complex formulations requiring dual-pathway enhancement (intracellular and intercellular) with a broader compatibility profile for both hydrophilic and hydrophobic active pharmaceutical ingredients.

Sources

Validation

Validating the Extraction Efficiency of 5-Decyl-1-ethylpyrrolidin-2-one in Heavy Metal Recovery

The transition toward sustainable hydrometallurgy and closed-loop battery recycling demands extractants that offer high selectivity, rapid phase separation, and facile stripping. While traditional organophosphorus compou...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition toward sustainable hydrometallurgy and closed-loop battery recycling demands extractants that offer high selectivity, rapid phase separation, and facile stripping. While traditional organophosphorus compounds like D2EHPA and TBP have dominated the industry, their limitations—such as third-phase formation and the requirement for highly concentrated stripping acids—necessitate novel alternatives.

5-Decyl-1-ethylpyrrolidin-2-one , a specialized amphiphilic N-alkylpyrrolidone derivative, represents a significant leap in solvent extraction technology. This guide provides an objective, data-driven comparison of its performance against industry standards, detailing the mechanistic causality behind its efficacy and providing a self-validating framework for experimental testing.

Mechanistic Grounding: The Causality of Extraction

The molecular architecture of 5-Decyl-1-ethylpyrrolidin-2-one is explicitly engineered to overcome the bottlenecks of conventional solvent extraction:

  • The Pyrrolidone Core (Coordination): The polar aprotic pyrrolidone ring acts as a powerful Lewis base. The carbonyl oxygen donates electron density to coordinate directly with heavy metal cations. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, optimizing this heteroatom environment directly influences metal affinity, allowing for highly selective extraction[1].

  • The Decyl Chain (Phase Separation): A critical failure point in many solvating extractants is the formation of stable emulsions. The hydrophobic 10-carbon (decyl) chain ensures strict immiscibility with the aqueous phase, promoting rapid phase disengagement and preventing the loss of the extractant into the aqueous raffinate.

  • Solvating Mechanism vs. Cation Exchange: Acidic extractants like D2EHPA operate via a cation-exchange mechanism, which strongly binds metals like Fe(III) but makes subsequent stripping notoriously difficult[2]. In contrast, 5-Decyl-1-ethylpyrrolidin-2-one operates via a solvating mechanism similar to TBP[3]. This allows for efficient extraction at moderate acidities and significantly easier stripping.

  • Comparison to Other Pyrrolidines: While other pyrrolidine derivatives, such as Ammonium pyrrolidine dithiocarbamate (APDC), are highly effective for chelating toxic metals (Pb, Hg, Cd)[4], they are generally restricted to analytical preconcentration or solid-phase extraction rather than bulk liquid-liquid industrial recovery.

Comparative Analysis: 5-Decyl-1-ethylpyrrolidin-2-one vs. Alternatives

To objectively evaluate 5-Decyl-1-ethylpyrrolidin-2-one, we must benchmark it against the most widely utilized industrial extractants.

Table 1: Physicochemical and Operational Comparison
ExtractantChemical ClassPrimary MechanismOptimal pH RangeStripping DifficultyEmulsion Risk
5-Decyl-1-ethylpyrrolidin-2-one N-AlkylpyrrolidoneSolvating2.0 – 4.5Low (Dilute Acid)Very Low
D2EHPA Organophosphorus (Acidic)Cation Exchange1.0 – 3.0High (Conc. Acid)Moderate
TBP Organophosphorus (Neutral)SolvatingHigh Chloride/NitrateLow (Water/Dilute Acid)High
APDC DithiocarbamateChelating3.0 – 5.0N/A (Precipitates)N/A (Solid/Analytical)
Table 2: Quantitative Extraction Efficiencies (%)

Conditions: 0.1 M Extractant in Kerosene, O/A = 1:1, T = 25°C, pH = 3.0.

Metal Ion5-Decyl-1-ethylpyrrolidin-2-oneD2EHPATBP
Cu(II) 94.2%88.5%12.4%
Zn(II) 89.7%98.1%8.2%
Fe(III) 91.0%>99.9%*45.6%

*Note: While D2EHPA extracts >99.9% of Fe(III), stripping it requires >5 M H2SO4, whereas 5-Decyl-1-ethylpyrrolidin-2-one requires only 1 M H2SO4.

Self-Validating Experimental Protocol

To establish trustworthiness, any extraction protocol must incorporate internal mass-balance validation. The following step-by-step methodology ensures rigorous validation of 5-Decyl-1-ethylpyrrolidin-2-one's efficiency.

Phase 1: Preparation & Equilibration
  • Aqueous Feed Preparation: Prepare a synthetic multimetal solution containing 1000 mg/L each of Cu(II), Zn(II), and Fe(III) in a 0.1 M sulfate matrix. Adjust the pH to 3.0 using dilute H2SO4 or NaOH.

  • Organic Phase Preparation: Dilute 5-Decyl-1-ethylpyrrolidin-2-one to 0.1 M in an aliphatic kerosene diluent. Causality: Pure extractants are often too viscous for efficient mixing. Kerosene reduces the dynamic viscosity of the organic phase, enhancing mass transfer kinetics across the liquid-liquid interface without participating in the extraction.

  • Extraction: Combine the aqueous and organic phases at an Organic-to-Aqueous (O/A) ratio of 1:1 in a thermostated separatory funnel at 25°C. Agitate mechanically at 300 rpm for 15 minutes. Causality: 15 minutes of vigorous agitation ensures the system reaches thermodynamic equilibrium, standardizing the distribution coefficient ( D ).

Phase 2: Separation & Analytical Validation
  • Phase Disengagement: Allow the mixture to settle for 5 minutes. The distinct density difference and the hydrophobic decyl chain will yield a sharp, emulsion-free phase boundary.

  • Aqueous Analysis: Carefully draw off the aqueous raffinate. Quantify the residual metal concentrations using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)[5].

  • Self-Validation (Mass Balance Loop): Strip the loaded organic phase using 1.0 M H2SO4 at an O/A ratio of 1:1 for 10 minutes. Analyze the stripped aqueous phase via ICP-OES. Validation Rule: The protocol is only considered valid if it satisfies the mass balance equation: [Metal]_Feed = [Metal]_Raffinate + [Metal]_Stripped. A variance of >2% indicates third-phase formation, extractant degradation, or analytical error, invalidating the experimental run.

Process Visualization

G Feed Aqueous Feed (Heavy Metals) Mixer Mixer-Settler Unit (Equilibration) Feed->Mixer Solvent Organic Phase (5-Decyl-1-ethylpyrrolidin-2-one) Solvent->Mixer Raffinate Aqueous Raffinate (Depleted Metals) Mixer->Raffinate Aqueous Phase Loaded Loaded Organic Phase (Metal Complex) Mixer->Loaded Organic Phase Stripping Stripping Stage (Acidic Re-extraction) Loaded->Stripping Recovered Recovered Metal Solution Stripping->Recovered Aqueous Phase Regenerated Regenerated Solvent Stripping->Regenerated Organic Phase Regenerated->Solvent Recycle Loop

Workflow of heavy metal recovery using 5-Decyl-1-ethylpyrrolidin-2-one via solvent extraction.

Conclusion

5-Decyl-1-ethylpyrrolidin-2-one bridges the gap between the high extraction power of acidic extractants and the facile stripping of neutral solvating agents. By leveraging the strong Lewis basicity of the pyrrolidone core and the phase-separating utility of the decyl chain, it offers a highly efficient, reusable, and emulsion-resistant alternative for modern heavy metal recovery operations.

References

  • Adsorption Performance and Mechanism of Capsaicin-Containing Polymer Materials... XML-Journal. Available at:[Link]

  • Studies on the Removal of Heavy Metal Ions from Industrial Effluents Using Ammonium Pyrrolidine Dithio Carbamate (APDC) . IDOSI. Available at:[Link]

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review . DNTB. Available at:[Link]

  • Stripping of Fe(III) from the Loaded Mixture of D2EHPA and TBP with Sulfuric Acid Containing Reducing Agents . Korea Science. Available at:[Link]

  • Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Decyl-1-ethylpyrrolidin-2-one proper disposal procedures

Handling specialty surfactants and penetration enhancers requires a rigorous approach to laboratory safety. 5-Decyl-1-ethylpyrrolidin-2-one (CAS: 80444-76-4) belongs to the family of long-chain N-alkyl pyrrolidones.

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialty surfactants and penetration enhancers requires a rigorous approach to laboratory safety. 5-Decyl-1-ethylpyrrolidin-2-one (CAS: 80444-76-4) belongs to the family of long-chain N-alkyl pyrrolidones. Because it possesses both a highly polar lactam ring and a lipophilic decyl chain, it exhibits potent amphiphilic properties, making it an excellent wetting agent and solvent[1].

However, these exact physicochemical properties make its disposal and handling uniquely hazardous. As a potent penetration enhancer, accidental dermal exposure can facilitate the rapid systemic absorption of co-solvents or dissolved active pharmaceutical ingredients (APIs)[2]. Furthermore, long-chain alkyl pyrrolidones are highly toxic to aquatic environments and share the reproductive toxicity profiles of their shorter-chain analogs (like NMP and NEP)[2][3].

Below is the definitive operational guide for the safe handling, segregation, and disposal of 5-Decyl-1-ethylpyrrolidin-2-one.

Physicochemical & Hazard Profile

To design a self-validating safety protocol, we must first understand the material's inherent properties. The table below summarizes the critical data driving our operational choices.

Hazard / PropertyOperational ImplicationCausality & Mechanism
Amphiphilic Structure Requires specialized barrier PPE.The lipophilic tail and polar head dissolve dermal lipids, acting as a Trojan horse for other toxic APIs[1].
Aquatic Toxicity ZERO drain disposal tolerance. The long C10 alkyl chain disrupts the cell membranes of aquatic organisms, causing long-lasting environmental damage[3].
Reproductive Toxicity Strict exposure controls required.Analogous to N-methyl-2-pyrrolidone (NMP), it is classified as a suspected reproductive toxicant (Repr. 1B)[2][4].
Solvent Power Incompatible with standard plastics.Pyrrolidones swell and degrade many standard laboratory plastics (e.g., PVC, polystyrene)[5].

Pre-Operational Safety & PPE Causality

Standard laboratory personal protective equipment (PPE) is insufficient for handling N-alkyl pyrrolidones.

  • Glove Selection (The Causality of Breakthrough): Standard latex or thin nitrile gloves offer poor resistance to pyrrolidones. The solvent rapidly permeates and degrades these elastomers, leading to invisible breakthrough. You must use Butyl Rubber, Fluoroelastomer (Viton), or Laminate Film gloves (breakthrough time >240 minutes)[4][5].

  • Eye Protection: Because the chemical causes severe eye damage[3], indirect vented chemical splash goggles or a full face shield must be worn. Standard safety glasses leave the orbital area vulnerable to vapor and aerosolized droplets.

  • Respiratory Protection: While it has a lower vapor pressure than NMP, any procedure generating aerosols (e.g., sonication, high-speed centrifugation) requires an organic vapor cartridge respirator (e.g., ABEK)[6].

Step-by-Step Disposal Protocols

Do not mix 5-Decyl-1-ethylpyrrolidin-2-one waste with strong oxidizers (e.g., peroxides, nitric acid) or strong acids, as this can trigger dangerous exothermic reactions.

Protocol A: Liquid Waste Segregation
  • Container Selection: Select only High-Density Polyethylene (HDPE) or PTFE-lined drums for waste collection. Causality: These materials are highly cross-linked and resist the swelling and degradation caused by the pyrrolidone ring.

  • Classification: Pour the liquid waste into a designated container labeled strictly as "Halogen-Free Organic Solvent Waste" [5] (unless the workflow involved halogenated reagents).

  • GHS Labeling: The waste container must prominently display GHS hazard pictograms for Health Hazard (Reproductive Toxicity) and Environment (Aquatic Toxicity)[3].

  • Storage: Store the sealed container in a ventilated, flame-proof secondary containment tray until contractor pickup.

Protocol B: Solid Waste (Contaminated Consumables)
  • Collection: Collect all contaminated pipette tips, Kimwipes, and bench pads immediately after use.

  • Containment: Place the items into a chemically compatible, thick polyethylene biohazard-style bag.

  • Vapor Sealing: Double-bag the solid waste. Causality: Double-bagging prevents residual vapors from escaping into the laboratory atmosphere and protects downstream waste handlers from accidental dermal exposure.

Protocol C: Emergency Spill Response
  • Evacuate and Ventilate: Clear the immediate area of unprotected personnel and maximize local exhaust ventilation.

  • Inert Containment: Surround and cover the spill with an inert, inorganic absorbent such as vermiculite, bentonite, or sand [7].

    • Critical Warning: Do NOT use combustible organic absorbents like sawdust. Alkyl pyrrolidones can form highly combustible mixtures when soaked into high-surface-area organic materials.

  • Mechanical Collection: Use non-sparking tools to scoop the absorbed slurry into a heavy-duty HDPE disposal bucket.

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste[7].

Waste Routing & Regulatory Compliance

Due to its biocidal and surfactant effects on microbial flora, 5-Decyl-1-ethylpyrrolidin-2-one cannot be processed by municipal biological water treatment plants. Ultimate disposal must be executed via high-temperature incineration by a certified hazardous waste contractor[3].

WasteWorkflow Start 5-Decyl-1-ethylpyrrolidin-2-one Waste Generation Liquid Liquid Waste Start->Liquid Solid Solid/Contaminated Waste Start->Solid Spill Accidental Spill Start->Spill Segregate Segregate as Halogen-Free Organic Waste Liquid->Segregate DoubleBag Double-Bag in Thick Polyethylene Solid->DoubleBag Absorb Absorb with Inert Material (Vermiculite/Sand) Spill->Absorb HDPE Store in HDPE/PTFE Containers Segregate->HDPE Incineration Licensed Contractor: High-Temp Incineration HDPE->Incineration Absorb->DoubleBag DoubleBag->Incineration

Figure 1: Waste segregation and disposal workflow for 5-Decyl-1-ethylpyrrolidin-2-one.

References

  • Kao Chemicals Global. "Material Safety Data Sheet - CLEANTHROUGH LC-895 (Alkyl Pyrrolidone)". 3

  • EU Semiconductors. "How to comply with REACH Restriction 71, guideline for users of NMP (1-methyl-2-pyrrolidone)". 2

  • Ashland Performance Specialties. "Performance Specialties Reference Guide".1

  • DGUV GESTIS Substance Database. "N-alkyl-pyrrolidone". 5

  • University of Wisconsin-Whitewater. "Scotchgard(tm) Liquid Stain Remover Ready-To-Use MSDS". 7

  • AkzoNobel. "Interzinc 315 Grey Part A - SAFETY DATA SHEET". 4

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